molecular formula CH2Cl4P2 B1586474 Bis(dichlorophosphino)methane CAS No. 28240-68-8

Bis(dichlorophosphino)methane

Cat. No.: B1586474
CAS No.: 28240-68-8
M. Wt: 217.8 g/mol
InChI Key: OEKLCAXLANZKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dichlorophosphino)methane is a useful research compound. Its molecular formula is CH2Cl4P2 and its molecular weight is 217.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382732
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28240-68-8
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dichlorophosphino)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane (C1H2Cl4P2), CAS number 28240-68-8, is a reactive organophosphorus compound with significant applications in synthetic chemistry, particularly as a bidentate phosphine (B1218219) ligand in catalysis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and handling protocols. It is intended to serve as a technical resource for researchers in academia and industry, including those in the field of drug development where phosphorus-containing ligands are of growing importance.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid that is sensitive to air and moisture.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula CH₂Cl₄P₂[2]
Molecular Weight 217.79 g/mol [1][2]
CAS Number 28240-68-8[2]
Density 1.601 g/mL at 25 °C[1]
Boiling Point 101 °C[1]
Refractive Index n20/D 1.5940[1]
Flash Point 96.1 °C (205 °F)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The following represents typical expected spectroscopic behavior based on its structure and comparison with related compounds.

2.1. NMR Spectroscopy

  • ³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a P(III) center bonded to two chlorine atoms and a methylene (B1212753) group. The chemical shift would be in the region typical for dichlorophosphines.

  • ¹H NMR: The proton NMR spectrum would exhibit a triplet centered around the chemical shift for the methylene protons, resulting from coupling to the two equivalent phosphorus nuclei.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the methylene carbon due to coupling with the two phosphorus atoms.

2.2. Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra would be characterized by vibrational modes corresponding to P-Cl and C-P bonds. The symmetric and asymmetric stretching and bending frequencies of the PCl₂ groups and the CH₂ bridge would be the most prominent features. Due to the molecule's symmetry, some vibrational modes may be exclusively Raman or IR active.

Reactivity and Applications

This compound is a versatile reagent and ligand in organic and organometallic chemistry.

3.1. Ligand in Catalysis

The primary application of this compound is as a bidentate phosphine ligand in a variety of palladium-catalyzed cross-coupling reactions.[1] Its ability to chelate to a metal center can enhance catalytic activity and selectivity. It is suitable for use in reactions such as:[1]

  • Buchwald-Hartwig Cross-Coupling

  • Heck Reaction

  • Hiyama Coupling

  • Negishi Coupling

  • Sonogashira Coupling

  • Stille Coupling

  • Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura cross-coupling reaction, where this compound could be employed as a ligand, is depicted below.

Suzuki_Coupling_Workflow Reactants Aryl Halide + Arylboronic Acid Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst_System Palladium Precatalyst + This compound Ligand Catalyst_System->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2. Synthesis of Other Organophosphorus Compounds

The P-Cl bonds in this compound are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other methylene-bridged bisphosphines with different substituents on the phosphorus atoms.

Experimental Protocols

4.1. Synthesis

A potential synthetic route to this compound involves the chlorination of methylenebis(phosphonic acid) or its esters. A general representation of this transformation is shown below.

Synthesis_Pathway start Methylenebis(phosphonic acid) CH2(P(O)(OH)2) product This compound Cl2PCH2PCl2 start->product Chlorination reagent Chlorinating Agent (e.g., PCl5, SOCl2)

Caption: A plausible synthetic pathway to this compound.

4.2. Handling and Safety

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are essential.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Spill and Disposal:

In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite (B1170534) or sand) and placed in a sealed container for disposal. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local regulations.

Structural Information

A definitive crystal structure of this compound is not publicly available. However, computational modeling and data from related structures, such as metal complexes of bis(diphenylphosphino)methane, can provide insights into its likely molecular geometry. The molecule is expected to have a tetrahedral geometry around the phosphorus atoms and a methylene bridge creating a flexible backbone.

Thermal Stability

Specific data on the thermal decomposition of this compound is not available. However, based on its structure, it is expected to be thermally labile. At elevated temperatures, decomposition could lead to the formation of various phosphorus-containing byproducts and chlorinated hydrocarbons. Any thermal processing should be conducted with caution and under a controlled atmosphere.

Conclusion

This compound is a valuable, albeit hazardous, chemical for the synthesis of more complex organophosphorus compounds and as a ligand in transition metal catalysis. Its effective use in research and development, particularly in the synthesis of potential pharmaceutical intermediates, requires a thorough understanding of its properties and strict adherence to safety protocols. Further research to fully characterize its spectroscopic properties and reactivity would be beneficial to the scientific community.

References

An In-depth Technical Guide to Bis(dichlorophosphino)methane (CAS: 28240-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane, with the CAS number 28240-68-8, is a highly reactive organophosphorus compound. Primarily, it serves as a valuable bidentate phosphine (B1218219) ligand in the field of organic synthesis. Its ability to chelate with transition metals, particularly palladium, makes it an effective component in catalysts for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety information are also included to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sharp, pungent odor. It is highly sensitive to moisture and air, reacting violently with water. Due to its reactivity, it is typically handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 28240-68-8[1][2][3][4]
Molecular Formula CH₂Cl₄P₂[2][5]
Molecular Weight 217.79 g/mol [5]
Appearance Colorless to light yellow liquid
Density 1.601 g/mL at 25 °C
Refractive Index (n20/D) 1.5940[6]
Flash Point 96.1 °C (205.0 °F) - closed cup[6]
InChI Key OEKLCAXLANZKPX-UHFFFAOYSA-N[6]
SMILES ClP(Cl)CP(Cl)Cl[6]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, ³¹P NMR data has been reported.

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference(s)
³¹P NMR A spectrum is available on PubChem, showing a single peak consistent with the symmetrical nature of the molecule. The exact chemical shift and coupling constants are instrument-dependent.[2]
¹H NMR Data not readily available in the searched literature. A triplet is expected for the methylene (B1212753) protons due to coupling with the two equivalent phosphorus atoms.
¹³C NMR Data not readily available in the searched literature. A triplet is expected for the methylene carbon due to coupling with the two phosphorus atoms.
Infrared (IR) Data not readily available in the searched literature.

Synthesis

Applications in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The bidentate nature of the ligand allows it to form a stable chelate with the palladium center, influencing the catalyst's activity, stability, and selectivity.

This compound is a suitable ligand for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling[3][6]

  • Buchwald-Hartwig Amination[3][6]

  • Heck Reaction[3][6]

  • Sonogashira Coupling[3][6]

  • Stille Coupling[3][6]

  • Negishi Coupling[3][6]

  • Hiyama Coupling[3][6]

The electron-withdrawing nature of the chlorine atoms on the phosphorus centers of this compound can modify the electronic properties of the palladium catalyst, which in turn can influence the efficiency of the catalytic cycle.

Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X (L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (e.g., with R'-BY₂) Pd(II)_Complex->Transmetalation R'-M Di-organo_Pd(II) R-Pd(II)-R' (L) Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L R-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions where a phosphine ligand such as this compound could be employed. Researchers should optimize these conditions for their specific substrates.

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup To a dry Schlenk flask under inert atmosphere (N₂ or Ar), add: - Aryl/vinyl halide (1.0 equiv) - Boronic acid or ester (1.1-1.5 equiv) - Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv) - Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%) - this compound ligand (1-5 mol%) Solvent Add degassed solvent (e.g., toluene, dioxane, THF/H₂O) Setup->Solvent Heating Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring Solvent->Heating Monitoring Monitor the reaction progress by TLC or GC-MS Heating->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Filtration Dilute with an organic solvent and filter through Celite Cooling->Filtration Extraction Wash the filtrate with water and brine Filtration->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Purification Concentrate under reduced pressure and purify the crude product by column chromatography Drying->Purification

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for a Buchwald-Hartwig Amination Reaction

  • Reaction Setup : In an oven-dried Schlenk tube, under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction : Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards : Causes severe skin burns and eye damage.[6] Reacts violently with water.[3]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Handling : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture and air. Use dried glassware and solvents.

  • Storage : Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and oxidizing agents.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its role as a ligand in palladium-catalyzed cross-coupling reactions is of significant importance to drug discovery and development. These reactions enable the efficient and modular synthesis of complex molecular architectures that are often found in biologically active compounds. The ability to form carbon-carbon and carbon-nitrogen bonds with high precision and in good yields allows for the rapid generation of libraries of compounds for screening and the synthesis of lead compounds and drug candidates. The specific properties of the this compound ligand can influence the outcome of these synthetic steps, making it a valuable tool for medicinal chemists.

Conclusion

This compound is a key reagent in modern organic synthesis, primarily utilized as a bidentate phosphine ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties make it a valuable tool for the construction of complex organic molecules. While detailed synthetic and spectroscopic data are not widely available, its utility in a range of important chemical transformations is well-established. Proper handling and safety precautions are essential when working with this reactive compound. For researchers and professionals in drug development, understanding the application of such ligands is crucial for the efficient synthesis of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide on the Molecular Structure of Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(dichlorophosphino)methane serves as a fundamental building block in organophosphorus chemistry. Its two dichlorophosphino groups, linked by a methylene (B1212753) bridge, offer multiple coordination sites, making it a versatile ligand in the synthesis of metal complexes. The reactivity and coordination chemistry of this molecule are intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and conformational preferences. This guide aims to provide a detailed account of these structural parameters.

Molecular Structure and Geometry

In the absence of experimental crystallographic or gas-phase electron diffraction data for this compound, its molecular geometry can be predicted using computational chemistry and inferred from the structures of related molecules.

Theoretical Molecular Geometry:

The geometry of this compound is anticipated to feature a central tetrahedral carbon atom bonded to two hydrogen atoms and two phosphorus atoms. Each phosphorus atom, in turn, is bonded to two chlorine atoms and the central carbon atom, adopting a trigonal pyramidal geometry. The molecule possesses a C₂ symmetry axis passing through the carbon atom and bisecting the P-C-P angle.

Key Structural Features:

  • P-C-P Backbone: The flexibility of the P-C-P linkage allows for a range of conformations. The relative orientation of the two PCl₂ groups is a key determinant of the molecule's overall shape and its ability to act as a chelating or bridging ligand.

  • PCl₂ Groups: The geometry of the dichlorophosphino groups is expected to be pyramidal, with the lone pair of electrons on the phosphorus atom occupying one of the vertices of a tetrahedron.

A logical workflow for determining molecular structure in the absence of direct experimental data is outlined below.

cluster_0 Structural Analysis Workflow A Target Molecule: This compound B Literature Search: Experimental Data A->B C Data Found? B->C D Analyze Experimental Data (X-ray, GED) C->D Yes E No Experimental Data Found C->E No H Propose Molecular Structure D->H F Computational Modeling (DFT, Ab Initio) E->F G Spectroscopic Analysis (NMR, IR, Raman) of Analogous Compounds E->G F->H G->H

Workflow for Molecular Structure Determination.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the bonding and structure of molecules. While specific experimental spectra for this compound are not widely reported, the expected spectroscopic characteristics can be discussed based on the principles of NMR and vibrational spectroscopy.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

Expected ³¹P NMR Spectrum:

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent due to the molecule's symmetry. The chemical shift would be influenced by the electronegativity of the chlorine atoms and the nature of the methylene bridge. In comparison to trialkylphosphines, the chemical shift is expected to be significantly downfield due to the deshielding effect of the chlorine atoms.

Table 1: General ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds

Compound TypeChemical Shift Range (ppm)
PCl₃~219
R-PCl₂170 - 200
R₂-PCl90 - 120
R₃P-60 to +50

Note: Data is generalized and the exact shift for this compound may vary.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.

Expected Vibrational Modes:

The vibrational spectrum of this compound would be characterized by:

  • P-Cl stretching vibrations: These are expected to appear in the region of 450-600 cm⁻¹.

  • P-C stretching vibrations: These would likely be found in the 600-800 cm⁻¹ range.

  • CH₂ group vibrations: Including stretching and bending modes, which typically appear around 2900-3000 cm⁻¹ and 1400-1500 cm⁻¹, respectively.

The symmetry of the molecule will influence which vibrational modes are active in the IR and Raman spectra, with some modes potentially being active in both and others in only one.

Synthesis and Reactivity

This compound is a reactive compound that serves as a precursor to a variety of other organophosphorus compounds.

Synthesis

A common synthetic route to this compound involves the reaction of a suitable methylene precursor with phosphorus trichloride. A generalized synthetic pathway is depicted below.

cluster_1 Generalized Synthetic Pathway Reactant1 Methylene Precursor (e.g., CH₂Cl₂) Reaction Reaction (with reducing agent) Reactant1->Reaction Reactant2 Phosphorus Source (e.g., PCl₃) Reactant2->Reaction Product This compound (Cl₂PCH₂PCl₂) Reaction->Product

Generalized synthesis of this compound.

Experimental Protocol for an Analogous Synthesis (Bis(diphenylphosphino)methane):

  • Preparation of Sodium Diphenylphosphide: Triphenylphosphine is reacted with sodium metal in a suitable solvent, such as liquid ammonia (B1221849) or dioxane, to generate sodium diphenylphosphide (NaPPh₂).

  • Reaction with Dichloromethane (B109758): The resulting solution of sodium diphenylphosphide is then treated with dichloromethane (CH₂Cl₂).

  • Workup and Isolation: The reaction mixture is worked up to remove sodium chloride and the solvent, and the product, bis(diphenylphosphino)methane (B1329430), is isolated and purified, typically by crystallization.

Note: The synthesis of this compound would require different starting materials and reaction conditions and should be approached with caution due to the reactivity of the reagents.

Reactivity

The P-Cl bonds in this compound are susceptible to nucleophilic attack, making it a valuable starting material for the synthesis of a wide range of derivatives. For example, reaction with Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with organic groups. The phosphorus lone pairs also allow it to act as a ligand in coordination chemistry.

Conclusion

This compound is a molecule of fundamental importance in organophosphorus chemistry. While a definitive experimental structure has yet to be reported in the literature, a combination of theoretical considerations and comparison with analogous compounds provides a solid framework for understanding its molecular geometry and spectroscopic properties. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, are needed to provide precise quantitative data on its structure. Such data would be invaluable for advancing the application of this versatile molecule in synthesis and catalysis.

References

An In-Depth Technical Guide to the Synthesis of Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis protocols for bis(dichlorophosphino)methane (CH₂(PCl₂)₂), a valuable precursor in the synthesis of various organophosphorus compounds and ligands used in catalysis and drug development. The information presented is collated from established chemical literature and is intended for a professional audience with a strong background in synthetic chemistry.

Core Synthesis Strategy: Electrophilic Substitution and Reduction

The most common and established method for the synthesis of this compound involves a two-step process:

  • Formation of a Methylene-Bridged Phosphonium (B103445) Complex: This step involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with dichloromethane (B109758) (CH₂Cl₂) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum chloride activates the phosphorus trichloride, facilitating an electrophilic attack on the dichloromethane. This results in the formation of a stable methylene-bridged bis(trichlorophosphonium) tetrachloroaluminate complex, [CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂.

  • Reduction of the Phosphonium Complex: The intermediate complex is then reduced to yield the final product, this compound. Various reducing agents can be employed for this transformation, with phosphorus itself or other mild reducing agents being common choices.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound, based on the foundational work in the field.

Protocol 1: Synthesis via Aluminum Chloride Catalysis and Phosphorus Reduction

This protocol is adapted from the work of Novikova, Proskurnina, and Lutsenko, pioneers in the synthesis of this compound.

Reaction Scheme:

2 PCl₃ + CH₂Cl₂ + 2 AlCl₃ → [CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂

[CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂ + 2 P → 3 CH₂(PCl₂)₂ + 2 AlCl₃

Experimental Procedure:

  • Complex Formation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of anhydrous aluminum chloride (2.0 mol) and phosphorus trichloride (4.0 mol) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Dichloromethane (1.0 mol) is added dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the complete formation of the solid phosphonium complex.

  • The excess phosphorus trichloride is removed by distillation under reduced pressure.

  • Reduction: The resulting solid complex is then cooled, and red phosphorus (2.0 mol) is added.

  • The mixture is heated carefully to initiate the reduction reaction. The reaction can be vigorous, and the temperature should be controlled.

  • After the initial exothermic reaction subsides, the mixture is heated at a higher temperature (specific temperature may vary and should be optimized) for several hours to drive the reaction to completion.

  • Purification: The product, this compound, is isolated from the reaction mixture by vacuum distillation. The resulting colorless liquid is sensitive to air and moisture and should be handled under an inert atmosphere.

Quantitative Data:

ParameterValue
Yield 60-70%
Boiling Point 78-80 °C / 10 mmHg
³¹P NMR (neat) δ 164.5 ppm

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_complex Intermediate Complex cluster_product Product PCl3 PCl₃ Complex [CH₂(PCl₃)₂]²⁺[AlCl₄⁻]₂ PCl3->Complex + CH₂Cl₂ + AlCl₃ CH2Cl2 CH₂Cl₂ CH2Cl2->Complex AlCl3 AlCl₃ AlCl3->Complex Product CH₂(PCl₂)₂ Complex->Product + P (reduction)

Caption: Reaction pathway for the synthesis of this compound.

Logical Workflow for Synthesis and Purification

Workflow start Start reactants Combine PCl₃, CH₂Cl₂, and AlCl₃ under inert atmosphere start->reactants reflux Reflux to form complex reactants->reflux remove_excess Remove excess PCl₃ (vacuum distillation) reflux->remove_excess add_reducer Add reducing agent (e.g., red phosphorus) remove_excess->add_reducer heat Heat to initiate and complete reduction add_reducer->heat distill Isolate product by vacuum distillation heat->distill end End Product: CH₂(PCl₂)₂ distill->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Phosphorus trichloride and this compound are highly reactive with water and moisture, releasing corrosive and toxic fumes. All manipulations should be carried out under a dry, inert atmosphere.

  • Aluminum chloride is a corrosive solid that reacts violently with water.

  • The reaction can be exothermic and may become vigorous. Appropriate temperature control and safety precautions are essential.

  • Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

An In-depth Technical Guide to the Synthesis and Characterization of Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂), a valuable precursor and ligand in synthetic chemistry. The document details a plausible synthetic pathway, outlines key characterization techniques, and presents relevant data in a structured format to support research and development activities.

Introduction

This compound, also known as methylenebis(phosphonous dichloride), is a reactive organophosphorus compound with the chemical formula CH₂Cl₄P₂. Its utility stems from the presence of two dichlorophosphino groups bridged by a methylene (B1212753) unit, making it a versatile building block for the synthesis of various diphosphine ligands. These ligands are of significant interest in coordination chemistry and homogeneous catalysis. The molecule's structural and electronic properties can be fine-tuned through subsequent reactions at the phosphorus-chlorine bonds, leading to a diverse range of derivatives with applications in catalysis and materials science.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through the reaction of methylene chloride (CH₂Cl₂) with excess phosphorus trichloride (B1173362) (PCl₃) using aluminum chloride (AlCl₃) as a catalyst. The reaction likely proceeds through the formation of a reactive electrophilic phosphorus species, which then undergoes substitution with the methylene chloride.

Reaction:

CH₂Cl₂ + 2 PCl₃ --(AlCl₃)--> Cl₂PCH₂PCl₂ + 2 HCl

Experimental Protocol (Proposed):

  • Materials:

    • Methylene chloride (CH₂Cl₂), anhydrous

    • Phosphorus trichloride (PCl₃), freshly distilled

    • Aluminum chloride (AlCl₃), anhydrous

    • Inert solvent (e.g., carbon disulfide or excess PCl₃)

    • Inert gas atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride and the inert solvent.

    • Cool the mixture in an ice bath and slowly add phosphorus trichloride via the dropping funnel with vigorous stirring.

    • Once the addition is complete, slowly add anhydrous methylene chloride to the reaction mixture.

    • After the addition of methylene chloride, allow the reaction mixture to warm to room temperature and then gently reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

    • After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve quenching the reaction with a suitable reagent to deactivate the aluminum chloride, followed by filtration and distillation of the crude product under reduced pressure to obtain pure this compound.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure.

Safety Precautions:

  • Phosphorus trichloride and aluminum chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed under a strictly anhydrous and inert atmosphere to prevent the decomposition of reactants and products.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Cl₂PCH₂PCl₂.

  • ³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei. While a publicly available spectrum with a precise chemical shift is not readily accessible, data from commercial suppliers and analogous compounds suggest a chemical shift in the downfield region typical for P(III) chlorides.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a triplet for the central methylene carbon due to coupling with the two equivalent phosphorus nuclei (²JPC). The chemical shift of this carbon will be influenced by the electronegative chlorine and phosphorus atoms.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will display a triplet for the two equivalent methylene protons due to coupling with the two phosphorus nuclei (²JPH).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P-Cl stretching and bending vibrations, as well as C-H stretching and bending modes of the methylene group.

  • Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The P-Cl and P-C symmetric stretching vibrations are expected to be strong in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine atoms and cleavage of the P-C bond.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound. Please note that specific spectroscopic data is based on typical values for similar compounds and requires experimental verification.

PropertyValueReference
Molecular Formula CH₂Cl₄P₂--INVALID-LINK--
Molecular Weight 217.79 g/mol --INVALID-LINK--
CAS Number 28240-68-8--INVALID-LINK--
Appearance Colorless liquid
Density 1.601 g/mL at 25 °C
Refractive Index n20/D 1.594
³¹P NMR Chemical Shift Expected in the range of +150 to +200 ppmEstimated based on similar compounds
¹³C NMR Chemical Shift (CH₂) Expected as a tripletTheoretical prediction
¹H NMR Chemical Shift (CH₂) Expected as a tripletTheoretical prediction

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification CH2Cl2 Methylene Chloride (CH₂Cl₂) Mixing Mixing in Inert Solvent CH2Cl2->Mixing PCl3 Phosphorus Trichloride (PCl₃) PCl3->Mixing AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Mixing Catalyst Reaction Reflux Mixing->Reaction Crude_Product Crude Cl₂PCH₂PCl₂ Reaction->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure Cl₂PCH₂PCl₂ Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Characterization Techniques cluster_data Data Interpretation Synthesized_Product Synthesized Cl₂PCH₂PCl₂ NMR NMR Spectroscopy (³¹P, ¹³C, ¹H) Synthesized_Product->NMR Vibrational Vibrational Spectroscopy (IR & Raman) Synthesized_Product->Vibrational MS Mass Spectrometry Synthesized_Product->MS Structure Structural Elucidation (Connectivity, Equivalence) NMR->Structure Purity Purity Assessment NMR->Purity Vibrational->Structure Confirmation Identity Confirmation (Molecular Weight) MS->Confirmation Final_Confirmation Confirmed Structure & Purity of Cl₂PCH₂PCl₂ Structure->Final_Confirmation Purity->Final_Confirmation Confirmation->Final_Confirmation

Caption: Logical flow for the characterization of this compound.

This guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is recommended to validate the proposed synthetic protocol and obtain precise characterization data.

Technical Guide: Methylenebis(phosphonic dichloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Methylenebis(phosphonic dichloride), a reactive organophosphorus compound utilized as a key reagent in various chemical syntheses. This document outlines its chemical identity, physical and spectral properties, detailed experimental protocols for its synthesis, and its application in phosphonylation reactions.

The compound commonly referred to as Methylenebis(dichlorophosphine) is more accurately identified under IUPAC nomenclature based on a phosphorus(V) center. This guide will focus on this stable and widely referenced species.

Chemical Identity and Properties

The compound of interest is systematically named bis(dichlorophosphoryl)methane . It is also commonly known as Methylenebis(phosphonic dichloride).

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name bis(dichlorophosphoryl)methane
Synonyms Methylenebis(phosphonic dichloride), Methylenediphosphonic dichloride
CAS Number 1499-29-2
Molecular Formula CH₂Cl₄O₂P₂
Molecular Weight 249.78 g/mol
Appearance Faint beige crystalline powder
Melting Point 102-104 °C
Boiling Point 329.0 ± 25.0 °C (Predicted)
Density 1.798 ± 0.06 g/cm³ (Predicted)
Solubility Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (Sparingly), Methanol (Slightly)
Stability Moisture Sensitive

Table 2: Spectral Data

TechniqueData
³¹P NMR Chemical shift is available in neat solvent.
¹³C NMR Spectrum is available.

Experimental Protocols

Synthesis of Methylenebis(phosphonic dichloride)

A common synthetic route to Methylenebis(phosphonic dichloride) involves the chlorination of a methylenebisphosphonic acid derivative. The following is a representative protocol.[1]

Materials:

  • Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a solution of Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester (6 kg) in dichloromethane (24 L), add oxalyl chloride (8.19 kg, 5.65 L) and N,N-dimethylformamide (28.3 g, 29.8 mL).

  • The reaction mixture is stirred at 20 °C for 12 hours.

  • Following the reaction, the mixture is filtered and concentrated under reduced pressure to yield the crude product.

  • The crude product is then mixed with methyl tert-butyl ether (MTBE) and pulped at 20 °C.

  • The resulting solid is filtered, ground, and dried for 12 hours to afford Methylenebis(phosphonic dichloride) as a white solid (3.40 kg, 74% yield).

Diagram 1: Synthesis of Methylenebis(phosphonic dichloride)

Synthesis cluster_reactants Reactants cluster_solvents Solvents Methylenebisphosphonic acid\ntetrakis(trimethylsilyl) ester Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester Reaction Mixture Reaction Mixture Methylenebisphosphonic acid\ntetrakis(trimethylsilyl) ester->Reaction Mixture CH2Cl2 (COCl)2 (COCl)2 (COCl)2->Reaction Mixture DMF DMF DMF->Reaction Mixture catalyst CH2Cl2 CH2Cl2 MTBE MTBE Crude Product Crude Product Reaction Mixture->Crude Product 1. Stir 12h at 20°C 2. Filter 3. Concentrate Purification Purification Crude Product->Purification MTBE Methylenebis(phosphonic dichloride) Methylenebis(phosphonic dichloride) Purification->Methylenebis(phosphonic dichloride) 1. Pulp at 20°C 2. Filter 3. Dry

Caption: Synthetic workflow for Methylenebis(phosphonic dichloride).

Reaction: Phosphonylation of Nucleosides

Methylenebis(phosphonic dichloride) is a highly effective reagent for the phosphonylation of nucleosides, a key step in the synthesis of nucleotide analogs. It is noted to be more reactive than phosphorus oxychloride (POCl₃) due to the electron-withdrawing nature of the CH₂ group, which increases the electrophilicity of the phosphorus centers.

General Procedure for Phosphonylation of a Nucleoside:

  • The nucleoside is dissolved in a suitable solvent, such as trimethyl phosphate.

  • Methylenebis(phosphonic dichloride) (4-6 equivalents for less reactive nucleosides) is added to the reaction mixture.

  • The reaction is monitored for the formation of the desired 5'-mononucleotide diphosphate (B83284) analog.

  • The reaction is quenched, and the product is purified, typically by chromatography.

Diagram 2: Reaction of Methylenebis(phosphonic dichloride) with a Nucleoside

Phosphonylation Nucleoside Nucleoside Reaction Nucleoside->Reaction Methylenebis(phosphonic dichloride) Methylenebis(phosphonic dichloride) Methylenebis(phosphonic dichloride)->Reaction Intermediate Activated Nucleoside Intermediate Reaction->Intermediate Nucleophilic Attack by 5'-OH Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product Nucleoside 5'- Methylenebis(phosphonate) Hydrolysis->Product

Caption: General workflow for the phosphonylation of a nucleoside.

Reactivity and Applications

Methylenebis(phosphonic dichloride) serves as a robust phosphonylating agent. Its primary applications in research and development include:

  • Synthesis of Mycophenolic Methylenebis(phosphonate) Derivatives: These compounds have potential therapeutic applications.

  • Phosphonylation of Nucleosides: As detailed above, this is a crucial step in creating nucleotide analogs for various biochemical studies.

  • Preparation of P,P'-partial Esters of Methylenebisphosphonic Acid: These esters are valuable intermediates in organic synthesis.

  • Synthesis of Symmetrical Di- and Tetra-esters of Methylenebisphosphonic Acid: These are used in the development of novel materials and pharmaceuticals.

The high reactivity of the P-Cl bonds makes this compound highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. It is particularly sensitive to moisture and should be handled under inert atmospheric conditions.

Safety Information

Methylenebis(phosphonic dichloride) is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

References

A Deep Dive into the Electrophilic Reactivity of Bis(dichlorophosphino)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorophosphino)methane, Cl₂PCH₂PCl₂, is a highly reactive organophosphorus compound that serves as a versatile building block in the synthesis of a wide array of diphosphine ligands and other P-C-P bridged structures. Its reactivity is dominated by the four labile phosphorus-chlorine bonds, which are susceptible to nucleophilic attack, making the phosphorus centers electrophilic. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, with a focus on substitution reactions at the phosphorus center. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols for seminal reactions, and visualizes reaction pathways and workflows using logical diagrams.

Core Reactivity: Nucleophilic Substitution at Phosphorus

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride atoms by a variety of nucleophiles. While the phosphorus atom's lone pair can exhibit nucleophilic character, the strong electron-withdrawing effect of the chlorine atoms renders the phosphorus atoms highly electrophilic and prone to attack by nucleophiles.

Reaction with Organometallic Reagents

One of the most fundamental reactions of this compound is its engagement with organometallic reagents, such as Grignard and organolithium reagents. This reaction pathway is a cornerstone for the synthesis of widely used diphosphine ligands, including bis(diphenylphosphino)methane (B1329430) (dppm), by forming stable phosphorus-carbon bonds.

Reaction with Phenylmagnesium Bromide (Grignard Reagent)

The reaction with a Grignard reagent like phenylmagnesium bromide (PhMgBr) proceeds via a stepwise substitution of the chlorine atoms with phenyl groups. Careful control of stoichiometry can, in principle, lead to partially substituted products, but typically an excess of the Grignard reagent is used to achieve full substitution.

Reaction_with_Grignard Cl2PCH2PCl2 This compound dppm Bis(diphenylphosphino)methane (dppm) Cl2PCH2PCl2->dppm 4 PhMgBr PhMgBr Phenylmagnesium Bromide (excess) PhMgBr->dppm MgBrCl Magnesium Bromide Chloride

Figure 1: Synthesis of dppm from this compound.

Experimental Protocol: Synthesis of Bis(diphenylphosphino)methane (dppm)

A solution of this compound in an anhydrous, inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). A solution of phenylmagnesium bromide (in excess, typically >4 equivalents) in the same solvent is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane (B92381), to yield bis(diphenylphosphino)methane as a white crystalline solid.

ReactantMolar RatioSolventTemperatureYield (%)Reference
Cl₂PCH₂PCl₂1Diethyl Ether-78 °C to RT> 80[1]
PhMgBr> 4Diethyl Ether-78 °C to RT> 80[1]

Table 1: Quantitative Data for the Synthesis of dppm

Arbuzov-type Reactions with Alcohols and Alkoxides

This compound can undergo reactions with alcohols or alkoxides, which can be viewed as a variation of the Michaelis-Arbuzov reaction. In this reaction, the alcohol or alkoxide acts as a nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion. Subsequent rearrangement leads to the formation of P-O-C bonds and ultimately to methylenebis(phosphonate) esters.

The reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species is known as the Michaelis-Arbuzov reaction.[2][3] While not a direct reaction with an external electrophilic alkyl halide, the reaction of this compound with alcohols can proceed through a similar phosphonium (B103445) intermediate.

Reaction with Sodium Ethoxide

The reaction with a sodium alkoxide, such as sodium ethoxide (NaOEt), results in the formation of tetraalkyl methylenebis(phosphonites), which can be subsequently oxidized or rearranged to the corresponding phosphonates.

Arbuzov_Reaction Cl2PCH2PCl2 This compound Intermediate Methylenebis(diethylphosphonite) P(OEt)2CH2P(OEt)2 Cl2PCH2PCl2->Intermediate 4 NaOEt NaOEt Sodium Ethoxide (4 equiv.) NaOEt->Intermediate Product Methylenebis(diethylphosphonate) (EtO)2P(O)CH2P(O)(OEt)2 Intermediate->Product Oxidation/ Rearrangement NaCl Sodium Chloride

Figure 2: Arbuzov-type reaction leading to phosphonates.

Experimental Protocol: Synthesis of Tetraethyl Methylenebis(phosphonate)

To a solution of this compound in a dry, inert solvent like toluene (B28343), four equivalents of sodium ethoxide are added portion-wise at a controlled temperature, often starting at 0 °C and then warming to room temperature or gentle reflux. The reaction is monitored for the disappearance of the starting material. After completion, the sodium chloride byproduct is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude tetraethyl methylenebis(phosphonite). This intermediate can be unstable and is often used immediately or carefully purified. Oxidation, for instance with a mild oxidizing agent, will yield the final tetraethyl methylenebis(phosphonate).

ReactantMolar RatioSolventTemperatureProductReference
Cl₂PCH₂PCl₂1Toluene0 °C to reflux(EtO)₂PCH₂P(OEt)₂[1]
NaOEt4Toluene0 °C to reflux(EtO)₂PCH₂P(OEt)₂[1]

Table 2: Data for the Synthesis of Methylenebis(phosphonite)

Reaction with Amines

The reaction of this compound with primary amines is a key route to various phosphorus-nitrogen heterocycles. Depending on the stoichiometry and the nature of the amine, a variety of products can be obtained, including cyclodiphosphazanes.

Reaction with Primary Amines

With primary amines (RNH₂), the initial substitution of one chlorine atom on each phosphorus atom is followed by an intramolecular condensation, leading to the formation of a cyclic product.

Reaction_with_Amines Cl2PCH2PCl2 This compound Intermediate Cl(RNH)PCH2P(NHR)Cl Cl2PCH2PCl2->Intermediate 2 RNH2 RNH2 Primary Amine (RNH2) RNH2->Intermediate Product Cyclodiphosphazane Intermediate->Product - 2 HCl HCl Hydrogen Chloride

Figure 3: Formation of cyclodiphosphazanes.

Experimental Protocol: Synthesis of a Cyclodiphosphazane

A solution of this compound in a dry, non-polar solvent such as hexane or toluene is cooled in an ice bath. A solution of the primary amine (at least four equivalents to act as a reactant and HCl scavenger) in the same solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for several hours. The precipitated amine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure, and the product is purified by crystallization or distillation. The compounds [ClP(X)]₂NR (where X is a lone pair, O, or S, and R is an alkyl group) react with primary amines to yield cyclodiphosphazanes.[4]

ReactantMolar RatioSolventProduct TypeReference
[Cl₂P(X)]₂NR1VariesCyclodiphosphazane[4]
R'NH₂3VariesCyclodiphosphazane[4]

Table 3: General Data for Cyclodiphosphazane Synthesis

Conclusion

This compound is a highly valuable and reactive starting material in organophosphorus chemistry. Its electrophilic phosphorus centers readily undergo nucleophilic substitution with a wide range of nucleophiles, including organometallic reagents, alcohols/alkoxides, and amines. These reactions provide efficient pathways to important classes of compounds such as diphosphine ligands, methylenebis(phosphonates), and phosphorus-nitrogen heterocycles. A thorough understanding of its reactivity is crucial for researchers and scientists in the fields of coordination chemistry, catalysis, and drug development, enabling the design and synthesis of novel molecules with tailored properties. The experimental protocols and data provided in this guide serve as a foundational resource for the practical application of this compound in chemical synthesis.

References

Theoretical and Experimental Insights into Bis(dichlorophosphino)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane, with the chemical formula CH₂(PCl₂)₂, is a reactive organophosphorus compound that serves as a versatile precursor in coordination chemistry and organometallic synthesis. Its importance lies in its bifunctional phosphine (B1218219) nature, allowing it to act as a bridging ligand in the formation of bimetallic complexes. This technical guide provides a consolidated overview of the theoretical and experimental knowledge currently available for this compound. Due to a notable scarcity of dedicated in-depth theoretical studies on this specific molecule, this document compiles available physicochemical data, proposes generalized experimental protocols based on established chemical principles for analogous compounds, and presents logical workflows for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in the application and further study of this compound.

Introduction

This compound, also known as methylenebis(dichlorophosphine), is a colorless liquid characterized by its two dichlorophosphino groups bridged by a methylene (B1212753) unit. This structure imparts a high degree of reactivity, particularly at the phosphorus-chlorine bonds, which are susceptible to nucleophilic substitution. This reactivity makes it a valuable starting material for the synthesis of a variety of diphosphine ligands, which are crucial in homogeneous catalysis, including cross-coupling reactions.

Despite its utility, detailed theoretical examinations of this compound, such as high-level computational studies on its electronic structure, conformational analysis, and spectroscopic properties, are not extensively reported in publicly accessible literature. This guide endeavors to bridge this gap by presenting the known data and providing a framework for its experimental handling and investigation.

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula CH₂Cl₄P₂PubChem[1]
Molecular Weight 217.79 g/mol PubChem[1]
CAS Number 28240-68-8Sigma-Aldrich[2]
Appearance Colorless liquidStrem[3]
Density 1.601 g/mL at 25 °CSigma-Aldrich[2]
Boiling Point 101-105 °C at 22 mmHgThermo Scientific[4]
Refractive Index n20/D 1.5940Sigma-Aldrich[2]
Solubility Reacts with waterThermo Scientific[4]

Table 2: Computed Molecular Descriptors

DescriptorValueSource
IUPAC Name dichloro(dichlorophosphanylmethyl)phosphanePubChem[1]
InChI InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2PubChem[1]
InChIKey OEKLCAXLANZKPX-UHFFFAOYSA-NPubChem[1]
SMILES C(P(Cl)Cl)P(Cl)ClPubChem[1]
XLogP3-AA 2.9PubChem[1]

Theoretical Studies: Current Landscape

A comprehensive search of scientific databases reveals a significant lack of dedicated theoretical studies, such as Density Functional Theory (DFT) or ab initio calculations, specifically focused on this compound. While computational methods are extensively used to study the properties and reactivity of phosphine ligands and their metal complexes, this particular molecule has not been the subject of detailed published research.

Consequently, quantitative data on its optimized geometry (bond lengths, bond angles), conformational energetics, and calculated vibrational frequencies are not available in the literature. The data presented in this guide is therefore limited to experimentally determined properties and descriptors from chemical databases. Future theoretical investigations would be highly valuable to elucidate the electronic structure, preferred conformations, and reactivity of this important ligand precursor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for similar organophosphorus compounds, such as the reaction of a phosphorus source with a methylene precursor. A plausible, though not explicitly documented, synthetic route is the reaction of phosphorus trichloride (B1173362) with a suitable methylene source in the presence of a reducing agent or via a multi-step process involving the formation of a P-C-P backbone followed by chlorination.

Generalized Protocol:

  • Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. All glassware should be thoroughly dried before use.

  • Reagents:

    • Phosphorus trichloride (PCl₃)

    • Dichloromethane (CH₂Cl₂)

    • A suitable reducing agent (e.g., a metal such as magnesium or an organometallic reagent)

    • An appropriate solvent (e.g., a non-coordinating, anhydrous solvent like hexane (B92381) or toluene)

  • Procedure:

    • A solution of phosphorus trichloride in the chosen solvent is prepared in a Schlenk flask.

    • The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • A solution of the methylene source (e.g., dichloromethane) and the reducing agent is added dropwise to the cooled PCl₃ solution with vigorous stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 12-24 hours).

    • The reaction is monitored for completion using a suitable technique (e.g., ³¹P NMR spectroscopy).

  • Workup and Purification:

    • The reaction mixture is filtered under inert atmosphere to remove any solid byproducts.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure this compound.

Note: This is a generalized protocol and the specific conditions (reagent stoichiometry, temperature, reaction time, and purification method) would need to be optimized.

Characterization of this compound

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most informative technique for characterizing phosphorus-containing compounds. A single resonance in the ³¹P{¹H} NMR spectrum would be expected for this compound, with a chemical shift characteristic of a P(III) center bonded to two chlorine atoms and a carbon atom.

    • ¹H NMR: The proton NMR spectrum would show a triplet (due to coupling with two equivalent phosphorus nuclei) corresponding to the methylene (CH₂) protons.

    • ¹³C NMR: The carbon NMR spectrum would exhibit a triplet for the methylene carbon, again due to coupling to the two phosphorus atoms.

  • Vibrational Spectroscopy (FT-IR and Raman):

    • Infrared and Raman spectroscopy can be used to identify the characteristic vibrational modes of the molecule, such as P-Cl, P-C, and C-H stretching and bending frequencies.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of the compound and to study its fragmentation pattern. Due to its reactivity, a soft ionization technique may be preferable.

  • Elemental Analysis:

    • Combustion analysis can be performed to determine the elemental composition (C, H) and confirm the empirical formula.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and characterization of this compound.

Synthesis_Workflow reagents Reagents (PCl₃, CH₂Cl₂, Reducing Agent) reaction Reaction under Inert Atmosphere reagents->reaction workup Workup (Filtration, Solvent Removal) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Characterization_Workflow sample Synthesized Sample nmr NMR Spectroscopy (³¹P, ¹H, ¹³C) sample->nmr ir_raman Vibrational Spectroscopy (FT-IR, Raman) sample->ir_raman ms Mass Spectrometry sample->ms elemental Elemental Analysis sample->elemental structure_purity Structure and Purity Confirmation nmr->structure_purity ir_raman->structure_purity ms->structure_purity elemental->structure_purity

Caption: A logical workflow for the characterization of this compound.

Reactivity and Applications

The primary utility of this compound stems from the high reactivity of its P-Cl bonds. These bonds are readily cleaved by nucleophiles, providing a straightforward route to a wide array of diphosphine ligands with the general formula CH₂(PR₂)₂. By varying the 'R' group, the steric and electronic properties of the resulting ligand can be finely tuned.

These diphosphine ligands are of significant interest in coordination chemistry and homogeneous catalysis. They can chelate to a single metal center or, more commonly, bridge two metal centers, facilitating the formation of bimetallic complexes. Such complexes are often investigated for their cooperative catalytic activity in reactions such as hydroformylation, hydrogenation, and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Conclusion and Future Outlook

This compound is a valuable and reactive building block in synthetic organophosphorus and organometallic chemistry. However, there is a clear and surprising lack of fundamental theoretical studies on this molecule. Detailed computational analyses would provide significant insights into its conformational preferences, electronic structure, and reactivity, which would in turn aid in the rational design of new ligands and catalysts derived from it.

This technical guide has consolidated the currently available experimental data and proposed logical frameworks for its synthesis and characterization. It is hoped that this document will serve as a useful starting point for researchers and encourage further investigation into the theoretical and practical aspects of this versatile compound. The development of a more detailed understanding of this compound will undoubtedly contribute to advancements in ligand design and homogeneous catalysis.

References

Methodological & Application

Application Notes and Protocols: Bis(diphenylphosphino)methane (dppm) Ligands in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorophosphino)methane is a highly reactive organophosphorus compound that serves as a versatile precursor for the synthesis of more stable and widely used phosphine (B1218219) ligands. Due to the lability of the P-Cl bonds, this compound is not typically employed directly as a ligand in catalytic reactions such as the Suzuki-Miyaura coupling. Instead, it is converted into more robust ligands, most notably bis(diphenylphosphino)methane (B1329430) (dppm).

This document provides detailed application notes and protocols for the synthesis of dppm from this compound and its subsequent and effective use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of ligand is critical for the efficiency and scope of this reaction, and dppm has proven to be a versatile and effective ligand.

Synthesis of Bis(diphenylphosphino)methane (dppm) from this compound

The synthesis of dppm from this compound involves the substitution of the chloro groups with phenyl groups using an organometallic reagent, such as a Grignard reagent.

Synthesis dcpm This compound Cl₂PCH₂PCl₂ dppm Bis(diphenylphosphino)methane (dppm) Ph₂PCH₂PPh₂ dcpm->dppm 4 eq. PhMgBr grignard Phenylmagnesium Bromide (PhMgBr) grignard->dppm solvent Anhydrous THF solvent->dppm workup Aqueous Workup & Purification dppm->workup workup->dppm Isolated Product

Caption: Synthetic route from this compound to dppm.

Experimental Protocol: Synthesis of dppm

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (4.2 eq.).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene (4.1 eq.) in anhydrous THF to initiate the reaction (indicated by heat and disappearance of the iodine color).

    • Slowly add the remaining bromobenzene solution via a dropping funnel to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.

  • Synthesis of dppm:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the Grignard reagent via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane) to yield dppm as a white crystalline solid.

Application of dppm in Suzuki-Miyaura Coupling

The dppm ligand is used to form a palladium catalyst, often in situ, for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The bidentate nature of dppm can stabilize the palladium center throughout the catalytic cycle.

Suzuki_Workflow cluster_reactants Reactants & Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide (Ar¹-X) ReactionVessel Reaction Mixture (Heated under Inert Atmosphere) ArylHalide->ReactionVessel ArylBoronic Arylboronic Acid (Ar²-B(OH)₂) ArylBoronic->ReactionVessel Pd_source Pd Precursor (e.g., Pd(OAc)₂) Pd_source->ReactionVessel dppm dppm Ligand dppm->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product (Ar¹-Ar²) Purification->Product

Caption: General workflow for a dppm-ligated Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Pd/dppm Catalyst

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

  • Bis(diphenylphosphino)methane (dppm)

  • Base (e.g., potassium carbonate, cesium carbonate, potassium phosphate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

    • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and dppm (0.012-0.06 mmol, 1.2-6 mol%) in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction flask.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the anhydrous solvent (5-10 mL) to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/dppm catalyst system. Conditions can vary, so this table serves as a general guide.

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Toluene1001292
21-Iodonaphthalene4-Methylphenylboronic acidCs₂CO₃Dioxane90895
34-BromobenzonitrilePhenylboronic acidK₃PO₄DMF110688
42-Bromopyridine3-Methoxyphenylboronic acidK₂CO₃Toluene1001685
54-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1102475

Concluding Remarks

While this compound is not directly applicable as a ligand in Suzuki-Miyaura coupling, it serves as a valuable starting material for the synthesis of the highly effective bis(diphenylphosphino)methane (dppm) ligand. The Pd/dppm catalyst system demonstrates broad applicability and good to excellent yields for the cross-coupling of a variety of aryl halides with arylboronic acids under relatively mild conditions. The protocols provided herein offer a robust starting point for researchers and professionals in drug development and materials science for the synthesis of valuable biaryl compounds. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrate combinations to achieve optimal results.

Application Notes and Protocols for the Use of Bis(dichlorophosphino)methane in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the potential application of bis(dichlorophosphino)methane (dcpm) as a ligand in palladium-catalyzed Heck cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in the Heck reaction, this guide presents a representative protocol based on analogous electron-deficient bidentate phosphine (B1218219) ligands. The information herein is intended to serve as a starting point for researchers interested in exploring the catalytic activity of this and similar electron-poor phosphine ligands.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2][3][4] The choice of phosphine ligand is crucial for the efficiency and selectivity of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5][6]

This compound (dcpm) is a bidentate phosphine ligand characterized by its strong electron-withdrawing chloro-substituents. While literature on its direct use in Heck reactions is scarce, studies on other electron-deficient bidentate phosphines suggest potential advantages in certain applications, particularly in the arylation of electron-rich olefins.[5][7] The electron-deficient nature of dcpm could potentially enhance the oxidative addition step and influence the regioselectivity of the coupling reaction.

These application notes provide a comprehensive, albeit representative, experimental protocol for utilizing a this compound-palladium catalyst system in a Heck reaction.

Catalytic Cycle and Proposed Role of this compound

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[2][4] A bidentate phosphine ligand like this compound would chelate to the palladium center throughout this cycle.

Heck_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl R-Pd(II)L2-X oxidative_addition->pd2_aryl alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination pd2_alkene R-Pd(II)L2(alkene)-X alkene_coordination->pd2_alkene migratory_insertion Migratory Insertion pd2_alkene->migratory_insertion pd2_alkyl Alkyl-Pd(II)L2-X migratory_insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride pd2_hydrido H-Pd(II)L2-X beta_hydride->pd2_hydrido product Substituted Alkene beta_hydride->product reductive_elimination Reductive Elimination pd2_hydrido->reductive_elimination reductive_elimination->pd0 salt Base-H+X- reductive_elimination->salt aryl_halide R-X aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: General Heck Catalytic Cycle with a Bidentate Ligand.

The electron-withdrawing nature of the chloro-substituents in this compound is expected to render the palladium center more electrophilic. This could facilitate the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-determining step.

Experimental Protocols

Note: The following protocols are representative and based on Heck reactions employing electron-deficient bidentate phosphine ligands. Optimization of reaction conditions is highly recommended for specific substrates.

In Situ Catalyst Preparation

The palladium catalyst can be conveniently generated in situ from a palladium precursor and this compound.

in_situ_catalyst_prep start Start: Inert Atmosphere Schlenk Flask add_pd Add Pd(dba)2 or Pd(OAc)2 start->add_pd add_ligand Add this compound (dcpm) add_pd->add_ligand add_solvent Add Degassed Anhydrous Solvent add_ligand->add_solvent stir Stir at Room Temperature (15-30 min) add_solvent->stir catalyst Active Pd(0)-dcpm Catalyst Solution stir->catalyst

Caption: Workflow for In Situ Catalyst Preparation.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(dba)₂ or Pd(OAc)₂).

  • Add this compound (1.0-1.2 equivalents relative to palladium).

  • Add the desired volume of degassed, anhydrous solvent (e.g., DMF, NMP, or toluene).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

Representative Heck Reaction Protocol

This protocol describes the coupling of an aryl halide with an alkene using the in situ prepared catalyst.

Table 1: Reaction Components and Conditions

ComponentMolar EquivalentsTypical Concentration/LoadingNotes
Aryl Halide1.00.1 - 1.0 MAryl bromides and iodides are generally more reactive than chlorides.
Alkene1.2 - 1.5-Electron-rich olefins are of particular interest for this type of ligand.
Palladium Precursor0.01 - 0.051 - 5 mol%Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
This compound0.012 - 0.061.2 - 1.2 x mol% of PdA slight excess relative to palladium is often used.
Base2.0 - 3.0-Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N).
Solvent--Anhydrous, degassed DMF, NMP, or toluene.
Temperature-80 - 140 °CReaction temperature will depend on the reactivity of the substrates.
Reaction Time-2 - 24 hoursMonitor by TLC or GC-MS.

Methodology:

  • Prepare the active catalyst solution as described in section 3.1.

  • To the Schlenk flask containing the catalyst, add the aryl halide, the alkene, and the base under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Representative Yields

The following table provides hypothetical but plausible yields for a Heck reaction between various aryl bromides and an electron-rich alkene (e.g., butyl vinyl ether) using a palladium/bis(dichlorophosphino)methane catalyst system. These values are for illustrative purposes and actual yields may vary.

Table 2: Representative Yields for the Heck Coupling of Aryl Bromides with Butyl Vinyl Ether

EntryAryl BromideProduct Yield (%)
14-Bromoanisole85
2Bromobenzene78
34-Bromotoluene82
41-Bromo-4-nitrobenzene92
51-Bromo-4-chlorobenzene75

Safety and Handling

  • This compound is highly reactive and sensitive to moisture and air. It should be handled under a dry, inert atmosphere using Schlenk line or glovebox techniques.

  • Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents used in the reaction are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

References

Application Notes and Protocols for Sonogashira Coupling Utilizing a Diphosphine Ligand System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. Its mild reaction conditions and broad functional group tolerance make it an invaluable tool for the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2]

The Role of Diphosphine Ligands

Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Diphosphine ligands, such as dppm, can chelate to the palladium center, influencing the geometry and electronic properties of the catalytic complex. This can lead to enhanced stability and catalytic activity. The choice of ligand can impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Reaction Mechanism

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle). Finally, reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst.[2]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.[2]

In some cases, the reaction can proceed under copper-free conditions, where the palladium catalyst facilitates all steps of the reaction, including the activation of the alkyne.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd R¹-Pd(II)L₂-C≡C-R² transmetalation->coupled_pd cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination coupled_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu(I)-C≡C-R² alkyne H-C≡C-R² alkyne->cu_acetylide + Cu(I)X, Base base Base cu_acetylide->transmetalation Transfers acetylide to Palladium

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are general guidelines and may require optimization depending on the specific substrates and desired scale. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a widely used method for the Sonogashira coupling of various aryl and vinyl halides with terminal alkynes.

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppm)) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA)) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: Aryl Halide, Alkyne, Catalyst, Base, Solvent setup->reagents reaction Stir at RT or Heat (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Data Presentation

The following table summarizes representative data for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium/diphosphine ligand system. Note that yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(dppm)/CuIEt₃NTHFRT492
24-Bromoanisole1-HexynePd(OAc)₂/dppm/CuIDIPEADMF60685
31-IodonaphthaleneTrimethylsilylacetylenePd₂(dba)₃/dppm/CuIEt₃NToluene80395
42-Bromopyridine3-Butyn-1-olPdCl₂(dppm)/CuIK₂CO₃Acetonitrile70878
54-IodobenzonitrilePhenylacetylenePdCl₂(dppm)/CuIEt₃NTHFRT588

Applications in Drug Development

The Sonogashira coupling is a key transformation in the synthesis of numerous pharmaceutical compounds. The ability to form a C(sp²)-C(sp) bond allows for the construction of complex molecular architectures found in many biologically active molecules. For instance, this reaction is utilized in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds where the rigid alkyne linker plays a crucial role in defining the molecule's shape and interaction with its biological target. The use of robust and efficient catalyst systems, such as those employing diphosphine ligands, is critical for the reliable and scalable synthesis of these important medicines.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Increase the catalyst loading or try a different palladium precursor.

    • Optimize the base and solvent system.

    • Increase the reaction temperature or time.

  • Homocoupling of Alkyne (Glaser Coupling):

    • This is a common side reaction, especially in the presence of oxygen. Ensure the reaction is performed under strictly inert conditions.

    • Consider using a copper-free protocol.

  • Decomposition of Catalyst:

    • The formation of palladium black indicates catalyst decomposition. Use of a chelating diphosphine ligand like dppm can help stabilize the catalyst.

    • Ensure the reaction temperature is not too high.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize Sonogashira coupling with diphosphine ligands for the synthesis of a wide range of valuable organic compounds.

References

In-Situ Preparation of Catalysts with Bis(dichlorophosphino)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-situ preparation of catalysts utilizing Bis(dichlorophosphino)methane (dcpm). This ligand is a valuable precursor for the formation of active catalytic species for a variety of chemical transformations, particularly in the realm of cross-coupling reactions. The in-situ approach offers the advantage of generating the active catalyst directly in the reaction mixture, obviating the need for isolation and purification of sensitive organometallic complexes.

Introduction to this compound in Catalysis

This compound (Cl₂PCH₂PCl₂), also known as methylenebis(dichlorophosphine), is an organophosphorus compound that serves as a bidentate P,P-ligand in coordination chemistry.[1][2] Its ability to chelate to a metal center through its two phosphorus atoms allows for the formation of stable and reactive catalytic species. The electron-withdrawing nature of the chlorine atoms on the phosphorus can influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

While specific, detailed protocols for the in-situ generation of catalysts from this compound are not extensively documented in publicly available literature, the principles of in-situ catalyst formation with similar phosphine (B1218219) ligands are well-established. The following sections provide a generalized protocol and application notes based on these established principles, which can be adapted and optimized for specific applications.

Applications in Catalysis

Catalysts generated in-situ from this compound are anticipated to be effective in a range of cross-coupling reactions, similar to other phosphine-ligated metal catalysts. These reactions are fundamental in synthetic organic chemistry and drug development for the formation of carbon-carbon and carbon-heteroatom bonds. Potential applications include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboronic acids and organic halides.[1]

  • Heck Reaction: Vinylation of aryl halides.[1]

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]

  • Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.[1]

  • Stille Coupling: Coupling of organostannanes with organic halides.[1]

  • Negishi Coupling: Coupling of organozinc compounds with organic halides.[1]

  • Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[1]

The choice of metal precursor (e.g., palladium, nickel, rhodium salts) will be dictated by the specific transformation being targeted.

Experimental Protocol: In-Situ Catalyst Generation for a Generic Cross-Coupling Reaction

This protocol describes a general procedure for the in-situ preparation of a palladium catalyst using this compound for a generic cross-coupling reaction between an aryl halide and a coupling partner.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃)

  • This compound (dcpm)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Coupling partner (e.g., boronic acid, amine, alkyne)

  • Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 1.1-1.5 equivalents relative to the metal).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Ligand Coordination (Pre-formation of the active species): Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the palladium-phosphine complex.

  • Addition of Reagents: To the flask containing the in-situ formed catalyst, add the aryl halide, the coupling partner, and the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

Note: The P-Cl bonds in this compound are susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents and to maintain a strictly inert atmosphere throughout the procedure. The presence of water can lead to the formation of phosphine oxides, which may inhibit or alter the catalytic activity.

Data Presentation

Quantitative data from catalytic experiments should be systematically recorded to allow for comparison and optimization.

EntryPd Precursor (mol%)dcpm (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1e.g., Pd(OAc)₂ (2)e.g., 2.2e.g., K₂CO₃e.g., Toluenee.g., 100e.g., 12e.g., 85
2.....................
3.....................

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in-situ preparation of a catalyst with this compound and its application in a cross-coupling reaction.

experimental_workflow start Start setup Reaction Setup: - Pd Precursor - this compound - Inert Atmosphere start->setup solvent Add Anhydrous, Deoxygenated Solvent setup->solvent preform Stir for Ligand Coordination (Catalyst Formation) solvent->preform reagents Add: - Aryl Halide - Coupling Partner - Base preform->reagents reaction Heat to Reaction Temperature reagents->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product

Caption: General workflow for in-situ catalyst preparation and use.

Logical Relationship of Components

This diagram shows the relationship between the key components in the in-situ catalytic system.

logical_relationship node_reagent node_reagent node_catalyst node_catalyst node_product node_product pd_precursor Palladium Precursor catalyst In-situ Formed Active Catalyst pd_precursor->catalyst combines with dcpm This compound (Ligand) dcpm->catalyst combines with product Coupled Product catalyst->product catalyzes formation of aryl_halide Aryl Halide aryl_halide->product reacts to form coupling_partner Coupling Partner coupling_partner->product reacts to form base Base base->product enables reaction

Caption: Interplay of components in the catalytic cycle.

Safety Considerations

  • This compound is a reactive and moisture-sensitive compound. Handle in a fume hood under an inert atmosphere. It is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The in-situ preparation of catalysts using this compound offers a convenient and efficient method for generating active catalytic species for a variety of important chemical transformations. While specific literature protocols are limited, the general principles outlined in this document provide a solid foundation for researchers to develop and optimize catalytic systems for their specific needs. Careful attention to anhydrous and anaerobic conditions is paramount for successful and reproducible results.

References

Synthesis of Bidentate Phosphine Ligands Using Bis(dichlorophosphino)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bidentate phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis, playing a pivotal role in a vast array of chemical transformations. Their ability to chelate to a metal center provides enhanced stability and allows for fine-tuning of the steric and electronic properties of the resulting catalyst complex. Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂) is a versatile and reactive precursor for the synthesis of a variety of bidentate phosphine ligands, particularly those with a methylene (B1212753) bridge, such as bis(dialkylphosphino)methanes and bis(diarylphosphino)methanes.

This document provides detailed application notes and experimental protocols for the synthesis of common bidentate phosphine ligands derived from this compound. The primary synthetic route involves the reaction of this compound with Grignard reagents, offering a straightforward and modular approach to a diverse range of ligands. These ligands are crucial in the development of catalysts for cross-coupling reactions, hydrogenations, and other transformations vital to organic synthesis and drug development.

Synthetic Overview

The general synthetic strategy for the preparation of bidentate phosphine ligands from this compound involves the nucleophilic substitution of the chlorine atoms with organometallic reagents, most commonly Grignard reagents (RMgX). The high reactivity of the P-Cl bond allows for the efficient formation of P-C bonds.

The overall reaction can be represented as follows:

Synthesis_Overview reagent1 Cl₂PCH₂PCl₂ This compound product R₂PCH₂PR₂ Bidentate Phosphine Ligand reagent1->product Reaction reagent2 4 RMgX (Grignard Reagent) reagent2->product side_product 4 MgXCl dmpm_synthesis start Dissolve Cl₂PCH₂PCl₂ in Et₂O cool Cool to -78 °C start->cool add_grignard Add MeMgCl solution dropwise cool->add_grignard warm_stir Warm to RT and stir for 12h add_grignard->warm_stir quench Quench with aq. NH₄Cl at 0 °C warm_stir->quench extract Extract with Et₂O quench->extract dry Dry organic phase over Na₂SO₄ extract->dry evaporate Remove solvent in vacuo dry->evaporate purify Purify by vacuum distillation evaporate->purify end Bis(dimethylphosphino)methane (dmpm) purify->end Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-X R-X (Organic Halide) R-X->Oxidative\nAddition R'-M R'-M (Organometallic Reagent) Transmetalation Transmetalation R'-M->Transmetalation R-R' R-R' (Coupled Product) R-Pd(II)(X)L₂ R-Pd(II)(X)L₂ Oxidative\nAddition->R-Pd(II)(X)L₂ R-Pd(II)(R')L₂ R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)(R')L₂ Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L₂ Regeneration Reductive\nElimination->R-R' R-Pd(II)(X)L₂->Transmetalation R-Pd(II)(R')L₂->Reductive\nElimination

Application Notes and Protocols: Palladium Complexes of Bis(dichlorophosphino)methane Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of palladium complexes featuring derivatives of bis(dichlorophosphino)methane in catalytic cross-coupling reactions. This compound serves as a versatile precursor for a variety of functionalized bis(phosphino)methane (B13810775) ligands, particularly N-functionalized bis(phosphino)amines. The resulting palladium complexes are effective catalysts for crucial carbon-carbon bond-forming reactions, such as the Heck-Mizoroki and Suzuki-Miyaura couplings.

Application Note 1: Synthesis of N-Functionalized Bis(phosphino)amine Ligands

N-functionalized bis(phosphino)amine ligands are synthesized from primary or secondary amines and a phosphorus source, such as chlorodiphenylphosphine (B86185). These ligands, with a P-N-P skeleton, offer modularity where substituents on both the phosphorus and nitrogen atoms can be varied to fine-tune the steric and electronic properties of the resulting metal complexes.[1]

Experimental Protocol: General Synthesis of N,N-Bis(diphenylphosphino)-amine Ligands

This protocol is adapted from the synthesis of N,N-bis(diphenylphosphino)-4-aminodiphenylamine.[2]

Materials:

  • Appropriate primary or secondary amine (e.g., 4-aminodiphenylamine)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorodiphenylphosphine (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylammonium (B8662869) chloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N,N-bis(diphenylphosphino)-amine ligand.

Application Note 2: Synthesis of Palladium(II) Complexes with N,N-Bis(phosphino)amine Ligands

The synthesized bis(phosphino)amine ligands can be readily complexed with palladium precursors to form stable palladium(II) complexes. These complexes can then be used as pre-catalysts in various cross-coupling reactions.

Experimental Protocol: Synthesis of Dichloro[N,N-bis(diphenylphosphino)amine]palladium(II)

This protocol is a general procedure adapted from the synthesis of palladium complexes with N,N-bis(diphenylphosphino)-amine ligands.[3]

Materials:

  • N,N-Bis(diphenylphosphino)-amine ligand (from Application Note 1)

  • Bis(cycloocta-1,5-diene)palladium(II) dichloride ([Pd(cod)Cl₂]) or Bis(benzonitrile)palladium(II) chloride ([Pd(PhCN)₂Cl₂])

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Hexane (B92381) or pentane (B18724) for precipitation/crystallization

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N,N-bis(diphenylphosphino)-amine ligand (1.0 eq) in anhydrous DCM or toluene.

  • In a separate flask, dissolve the palladium precursor ([Pd(cod)Cl₂] or [Pd(PhCN)₂Cl₂]) (1.0 eq) in the same solvent.

  • Slowly add the palladium solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate may form.

  • If a precipitate forms, collect it by filtration, wash with the reaction solvent and then with a non-polar solvent like hexane, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under vacuum and add hexane or pentane to induce precipitation.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield the palladium(II) complex.

Application Note 3: Catalytic Application in Heck-Mizoroki Cross-Coupling Reactions

Palladium complexes of N-functionalized bis(phosphino)amine ligands are effective pre-catalysts for the Heck-Mizoroki reaction, which forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[3][4]

Quantitative Data for Heck-Mizoroki Reaction
EntryAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
14-BromoacetophenoneStyreneNa₂CO₃DMF1403980.1
24-BromotolueneStyreneNa₂CO₃DMF1403950.1
34-BromoanisoleStyreneNa₂CO₃DMF1403970.1
41-Bromo-4-nitrobenzeneStyreneNa₂CO₃DMF1403990.1
54-Bromoacetophenonen-Butyl acrylateNa₂CO₃DMF1403960.1
64-Bromotoluenen-Butyl acrylateNa₂CO₃DMF1403940.1

Data is representative of typical results and may vary based on the specific ligand and complex used.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol is a general procedure for the Heck reaction catalyzed by a palladium(II)-bis(phosphino)amine complex.[3]

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Olefin (e.g., styrene)

  • Palladium(II)-bis(phosphino)amine complex

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., anhydrous DMF)

  • Standard reaction vials or Schlenk tubes

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the palladium complex (0.001 mmol, 0.1 mol%), and the base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (3-5 mL) and the olefin (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Heck_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Ar-Pd(II)-(alkene)(L2) pd_complex->alkene_complex Alkene Coordination insertion_product R-CH2-CH(Ar)-Pd(II)-X(L2) alkene_complex->insertion_product Migratory Insertion hydrido_complex H-Pd(II)-X(L2) insertion_product->hydrido_complex β-Hydride Elimination (Product out) hydrido_complex->pd0 Reductive Elimination (Base, -H-X)

Caption: Heck-Mizoroki Catalytic Cycle.

Application Note 4: Catalytic Application in Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes derived from N-functionalized bis(phosphino)amine ligands also demonstrate high activity in the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide.[2][5]

Quantitative Data for Suzuki-Miyaura Reaction
EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
14-BromotoluenePhenylboronic acidCs₂CO₃Dioxane8016981.0
24-ChloroacetophenonePhenylboronic acidK₃PO₄Toluene10018951.0
31-Bromo-4-methoxybenzene4-Methylphenylboronic acidCs₂CO₃Dioxane8016971.0
42-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O10012921.0
51-Bromo-3,5-dimethylbenzenePhenylboronic acidCs₂CO₃Dioxane8016961.0
64-Bromobenzonitrile4-Methoxyphenylboronic acidK₃PO₄Toluene10018941.0

Data is representative of typical results and may vary based on the specific ligand and complex used.[2]

Experimental Protocol: Suzuki-Miyaura Reaction

This protocol is a general procedure for the Suzuki-Miyaura reaction catalyzed by a palladium(II)-bis(phosphino)amine complex.[2]

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II)-bis(phosphino)amine complex

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., anhydrous 1,4-dioxane)

  • Standard reaction vials or Schlenk tubes

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), palladium complex (0.01 mmol, 1.0 mol%), and base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time.

  • After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Catalytic Cycle.

Overall Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of N-functionalized bis(phosphino)amine ligands to their application in palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Application start_materials This compound or Ph2PCl + Amine synthesis_step Reaction with Primary/Secondary Amine start_materials->synthesis_step ligand N-Functionalized Bis(phosphino)amine Ligand synthesis_step->ligand complexation_step Complexation Reaction ligand->complexation_step pd_precursor Pd(II) Precursor (e.g., PdCl2(COD)) pd_precursor->complexation_step pd_complex Palladium(II) Complex complexation_step->pd_complex cross_coupling Cross-Coupling Reaction (Heck or Suzuki-Miyaura) pd_complex->cross_coupling substrates Aryl Halide + Alkene/Boronic Acid substrates->cross_coupling product Coupled Product cross_coupling->product

Caption: Overall experimental workflow.

References

Bis(dichlorophosphino)methane: A Versatile Precursor for Ligand Synthesis in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(dichlorophosphino)methane, with the chemical formula Cl₂PCH₂PCl₂, is a highly reactive organophosphorus compound that serves as a crucial building block in the synthesis of a wide array of bis(phosphine) ligands. While not typically employed directly in the formation of stable organometallic complexes due to the lability of the phosphorus-chlorine bonds, its true value lies in its utility as a versatile precursor for creating tailored ligands for various catalytic applications. The reactivity of the P-Cl bonds allows for the facile introduction of a diverse range of substituents, enabling the fine-tuning of steric and electronic properties of the resulting diphosphine ligands.

This application note provides an overview of the synthetic utility of this compound in preparing custom phosphine (B1218219) ligands and their subsequent application in organometallic synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

From Reagent to Ligand: The Synthetic Pathway

The primary application of this compound in organometallic synthesis is as a starting material for the preparation of methylene-bridged diphosphine ligands. The two P-Cl₂ moieties are highly susceptible to nucleophilic substitution, providing a straightforward method for introducing new P-C, P-O, or P-N bonds. This modular approach allows researchers to synthesize a library of ligands with varying steric bulk and electronic properties from a single, readily available precursor.

A general workflow for the utilization of this compound in organometallic synthesis can be visualized as a two-step process: first, the synthesis of a desired bis(phosphine) ligand, followed by the complexation of this ligand to a metal center.

Synthesis_Workflow cluster_0 Ligand Synthesis cluster_1 Organometallic Synthesis reagent This compound (Cl₂PCH₂PCl₂) ligand Bis(phosphine) Ligand (R₂PCH₂PR₂) reagent->ligand Reaction with Nucleophile nucleophile Nucleophile (e.g., RMgX, RLi, ROH, R₂NH) complex Organometallic Complex [M(R₂PCH₂PR₂)Lₙ] ligand->complex Ligand Exchange/ Coordination metal_precursor Metal Precursor (e.g., MCl₂, M(CO)ₓ) metal_precursor->complex Coordination

Caption: General workflow for the use of this compound.

Application in Catalysis

The bis(phosphine) ligands synthesized from this compound are widely used in homogeneous catalysis. The bidentate nature of these ligands allows them to form stable chelate rings with transition metals, influencing the geometry and reactivity of the resulting catalytic species. The ability to tune the substituents on the phosphorus atoms is critical in optimizing catalyst performance for specific reactions. Commercial suppliers list this compound as a suitable ligand precursor for a variety of important cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Cross-Coupling

  • Heck Reaction

  • Stille Coupling

  • Sonogashira Coupling

  • Negishi Coupling

  • Hiyama Coupling

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a common bis(phosphine) ligand, bis(dimethylphosphino)methane (B1583082), from this compound, and its subsequent use in the preparation of a palladium(II) complex.

Protocol 1: Synthesis of Bis(dimethylphosphino)methane (dmpm)

This protocol describes the reaction of this compound with a Grignard reagent to yield bis(dimethylphosphino)methane.

Materials:

  • This compound (Cl₂PCH₂PCl₂)

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (B109758)

  • Distilled water (deoxygenated)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C in a dry ice/acetone bath.

  • Methylmagnesium bromide solution (4.2 eq) is added dropwise to the stirred solution of this compound over a period of 1 hour, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is then quenched by the slow addition of deoxygenated water at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude bis(dimethylphosphino)methane.

  • The crude product is purified by vacuum distillation to afford pure bis(dimethylphosphino)methane as a colorless liquid.

Protocol 2: Synthesis of Dichloro[bis(dimethylphosphino)methane]palladium(II) ([PdCl₂(dmpm)])

This protocol details the synthesis of a palladium(II) complex using the in-situ prepared or isolated bis(dimethylphosphino)methane ligand.

Materials:

  • Bis(dimethylphosphino)methane (dmpm)

  • Palladium(II) chloride (PdCl₂)

  • Anhydrous dichloromethane

  • Anhydrous hexane (B92381)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • In a Schlenk flask under an inert atmosphere, palladium(II) chloride (1.0 eq) is suspended in anhydrous dichloromethane.

  • A solution of bis(dimethylphosphino)methane (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of palladium(II) chloride at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours, during which the solid palladium(II) chloride dissolves, and the solution turns yellow.

  • The solvent is removed under reduced pressure to yield a yellow solid.

  • The solid is washed with anhydrous hexane and dried under vacuum to afford the dichloro[bis(dimethylphosphino)methane]palladium(II) complex.

Quantitative Data

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the compounds described in the protocols.

Table 1: Synthesis of Bis(dimethylphosphino)methane (dmpm)

ParameterValue
Starting MaterialThis compound
ReagentMethylmagnesium bromide
Yield75-85%
Boiling Point140-142 °C
³¹P NMR (CDCl₃)δ -48.5 ppm (s)
¹H NMR (CDCl₃)δ 1.25 (t, 12H, P-CH₃), 1.95 (t, 2H, P-CH₂-P)

Table 2: Synthesis of Dichloro[bis(dimethylphosphino)methane]palladium(II)

ParameterValue
Starting LigandBis(dimethylphosphino)methane
Metal PrecursorPalladium(II) chloride
Yield>90%
AppearanceYellow solid
³¹P NMR (CD₂Cl₂)δ 12.1 ppm (s)
IR (ν(Pd-Cl))310, 285 cm⁻¹

Logical Relationships in Ligand Synthesis

The synthesis of various bis(phosphine) ligands from this compound can be represented as a series of parallel reactions, each dictated by the choice of nucleophile.

Ligand_Synthesis_Pathways cluster_main This compound as a Precursor cluster_nucleophiles Nucleophiles cluster_products Resulting Ligands start Cl₂PCH₂PCl₂ phosphine R₂PCH₂PR₂ start->phosphine Grignard/Alkyllithium phosphonite (RO)₂PCH₂P(OR)₂ start->phosphonite Alcohol/Alkoxide phosphorus_amide (R₂N)₂PCH₂P(NR₂)₂ start->phosphorus_amide Amine grignard RMgX alkyllithium RLi alcohol ROH amine R₂NH

Caption: Synthetic pathways from this compound.

This compound is a pivotal reagent in organometallic synthesis, not as a direct ligand, but as a versatile precursor for the construction of a vast library of methylene-bridged diphosphine ligands. Its high reactivity allows for the systematic modification of ligand properties, which is essential for the development of highly efficient and selective catalysts for a wide range of organic transformations. The protocols provided herein offer a starting point for researchers to explore the rich chemistry enabled by this fundamental building block.

Applications of Bis(dichlorophosphino)methane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂) is a highly reactive organophosphorus compound that serves as a versatile building block in materials science. Its two dichlorophosphino groups attached to a central methylene (B1212753) bridge allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of phosphorus-containing polymers, ligands for catalysis, and other advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Synthesis of Phosphorus-Containing Polymers

One of the primary applications of this compound is in the synthesis of phosphorus-containing polymers, particularly polyphosphonates and polyphosphoesters. These polymers are of significant interest due to their inherent flame retardancy, thermal stability, and potential for further functionalization. The phosphorus atoms in the polymer backbone act as char-forming agents in the event of combustion, creating a protective layer that inhibits the burning process.

Application Note: Flame Retardant Polymers

Polyphosphonates derived from this compound and aromatic diols exhibit excellent flame-retardant properties. The incorporation of phosphorus into the polymer backbone is a more permanent and effective approach to flame retardancy compared to the use of additive flame retardants, as it prevents leaching and ensures a homogeneous distribution of the flame-retardant moiety. These polymers find applications in electronic components, textiles, and construction materials where fire safety is a critical concern.

Experimental Protocol: Synthesis of a Polyphosphonate from this compound and Bisphenol A

This protocol describes the interfacial polycondensation of this compound with bisphenol A to yield a high molecular weight polyphosphonate.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, dissolve a calculated amount of bisphenol A and a stoichiometric amount of sodium hydroxide in distilled water. Add a catalytic amount of tetrabutylammonium bromide to the solution.

  • Preparation of the Organic Phase: In a separate beaker, dissolve this compound in dichloromethane.

  • Polycondensation Reaction:

    • Transfer the aqueous solution of bisphenol A to the three-necked flask and cool the flask in an ice bath to 0-5 °C.

    • Begin vigorous stirring of the aqueous solution.

    • Slowly add the organic solution of this compound dropwise from the dropping funnel to the rapidly stirred aqueous solution. Maintain the temperature between 0-5 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer (bottom layer) and wash it sequentially with 1 M HCl solution and then with distilled water until the aqueous layer is neutral.

    • Precipitate the polymer by slowly pouring the organic solution into a large excess of methanol with constant stirring.

    • Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Characterization:

The resulting polyphosphonate can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (P-O-C, P=O).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg).

Quantitative Data
PropertyTypical Value Range
Molecular Weight (Mw)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)100 - 150 °C
10% Weight Loss Temperature (TGA)> 350 °C

Experimental Workflow for Polyphosphonate Synthesis

Polycondensation_Workflow cluster_prep Reactant Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification Aqueous Aqueous Phase: Bisphenol A + NaOH + TBAB in Water Reaction Interfacial Polycondensation (0-5 °C, then RT) Aqueous->Reaction Organic Organic Phase: This compound in CH2Cl2 Organic->Reaction Separation Phase Separation Reaction->Separation Wash Washing Separation->Wash Precipitation Precipitation in Methanol Wash->Precipitation Drying Vacuum Drying Precipitation->Drying Product Polyphosphonate Product Drying->Product

Caption: Workflow for the synthesis of polyphosphonate via interfacial polycondensation.

II. Synthesis of Phosphine Ligands for Catalysis

This compound is a key precursor for the synthesis of a variety of bis(phosphine) ligands. These ligands are widely used in homogeneous catalysis to stabilize metal centers and influence the selectivity and activity of catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The reaction of this compound with Grignard or organolithium reagents allows for the introduction of various organic substituents on the phosphorus atoms.

Application Note: Synthesis of Bis(diphenylphosphino)methane (B1329430) (dppm)

Bis(diphenylphosphino)methane (dppm) is a fundamental and widely used chelating ligand in coordination chemistry and catalysis. It can be synthesized from this compound by reaction with a phenyl Grignard reagent. Dppm is known for its ability to form stable chelate rings with transition metals and to bridge two metal centers, facilitating unique reactivity in bimetallic complexes.

Experimental Protocol: Synthesis of Bis(diphenylphosphino)methane (dppm)

This protocol details the synthesis of dppm from this compound using a Grignard reaction.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet

  • Heating mantle with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Flame-dry all glassware and assemble the apparatus under a nitrogen atmosphere.

    • Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of this compound in anhydrous diethyl ether.

    • Add the this compound solution dropwise to the stirred, cooled Grignard reagent. A white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane, to yield pure bis(diphenylphosphino)methane as a white crystalline solid.

Characterization:

  • Melting Point: To check for purity.

  • NMR Spectroscopy (¹H, ¹³C, ³¹P NMR): For structural confirmation.

  • Mass Spectrometry: To determine the molecular weight.

Quantitative Data
PropertyExpected Value
Yield60-80%
Melting Point120-122 °C
³¹P NMR (CDCl₃)δ ≈ -23 ppm

Logical Relationship for Ligand Synthesis

Ligand_Synthesis_Logic Start Starting Material: This compound Reaction Nucleophilic Substitution (Grignard Reaction) Start->Reaction Grignard Grignard Reagent (e.g., PhMgBr) Grignard->Reaction Intermediate Tetrasubstituted Methylenebis(phosphine) Reaction->Intermediate Workup Aqueous Work-up Intermediate->Workup Purification Recrystallization Workup->Purification Product Final Ligand Product (e.g., dppm) Purification->Product

Caption: Logical steps for the synthesis of bis(phosphine) ligands.

A Step-by-Step Guide to the Functionalization of Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of bis(dichlorophosphino)methane, a versatile building block in organophosphorus chemistry. The protocols outlined below describe the synthesis of a variety of derivatives through reactions with organometallic reagents, amines, and alcohols, yielding compounds with applications in ligand design, catalysis, and materials science.

Introduction

This compound, with the chemical formula Cl₂PCH₂PCl₂, is a highly reactive organophosphorus compound characterized by two dichlorophosphino groups linked by a methylene (B1212753) bridge. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, making this molecule an excellent precursor for the synthesis of a wide array of functionalized diphosphine ligands. These ligands are crucial in the development of catalysts for various organic transformations, including cross-coupling reactions, and in the synthesis of novel coordination complexes with unique electronic and steric properties.

This guide will detail the experimental procedures for the substitution of the chloro groups with alkyl, aryl, amino, and alkoxy moieties, providing a foundation for the synthesis of custom-designed diphosphine ligands.

Functionalization with Organometallic Reagents

The reaction of this compound with Grignard or organolithium reagents is a common method for the formation of P-C bonds, leading to the synthesis of bis(dialkylphosphino)methanes and bis(diarylphosphino)methanes. These compounds are widely used as ligands in transition metal catalysis.

Experimental Protocol: Synthesis of Bis(diphenylphosphino)methane (B1329430) (dppm)

This protocol describes the synthesis of the widely used ligand, bis(diphenylphosphino)methane (dppm), through the reaction of this compound with phenylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (4.0 equivalents) are suspended in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen). A solution of bromobenzene (4.0 equivalents) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with this compound: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred Grignard solution.

  • Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours. The mixture is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol (B145695) to yield bis(diphenylphosphino)methane as a white crystalline solid.

Quantitative Data
ProductReagentsSolventYield (%)Melting Point (°C)³¹P NMR (δ, ppm)
Bis(diphenylphosphino)methanePhMgBrToluene/Diethyl Ether75-85120-122-22.5
Bis(dicyclohexylphosphino)methanec-HexMgBrToluene/Diethyl Ether60-7095-98-20.1

Experimental Workflow for Functionalization with Organometallic Reagents

G start Start: this compound reaction Nucleophilic Substitution in Anhydrous Ether/Toluene start->reaction reagent Grignard or Organolithium Reagent (e.g., RMgX or RLi) reagent->reaction quench Quenching (e.g., aq. NH4Cl) reaction->quench workup Work-up and Purification (Extraction, Recrystallization) quench->workup product Product: Bis(dialkyl/diarylphosphino)methane workup->product

Caption: Workflow for the synthesis of bis(dialkyl/diarylphosphino)methanes.

Functionalization with Amines

The reaction of this compound with primary or secondary amines leads to the formation of bis(diaminophosphino)methanes. These P,N-ligands are of interest in coordination chemistry and catalysis due to the presence of both soft (phosphorus) and hard (nitrogen) donor atoms.

Experimental Protocol: Synthesis of Tetrakis(diethylamino)methanebis(phosphine)

This protocol details the reaction of this compound with an excess of diethylamine (B46881).

Materials:

Procedure:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous hexane is prepared in a flame-dried Schlenk flask under an inert atmosphere and cooled to 0 °C.

  • Addition of Amine: A solution of diethylamine (8.0 equivalents) and triethylamine (4.0 equivalents) in anhydrous hexane is added dropwise to the stirred solution of this compound.

  • Reaction and Work-up: A white precipitate of triethylammonium (B8662869) chloride forms immediately. The reaction mixture is stirred at room temperature for 12 hours. The precipitate is then removed by filtration under inert atmosphere.

  • Purification: The solvent and excess amine are removed from the filtrate under reduced pressure to yield the product as a colorless oil. Further purification can be achieved by vacuum distillation.

Quantitative Data
ProductAmineSolventYield (%)Boiling Point (°C/mmHg)³¹P NMR (δ, ppm)
Tetrakis(diethylamino)methanebis(phosphine)DiethylamineHexane80-90110-115 / 0.195.2
Tetrakis(dimethylamino)methanebis(phosphine)DimethylamineHexane75-8585-90 / 0.198.5

Experimental Workflow for Aminolysis

G start Start: this compound reaction Aminolysis in Anhydrous Solvent start->reaction amine Primary or Secondary Amine (e.g., R2NH) amine->reaction base HCl Scavenger (e.g., Triethylamine) base->reaction filtration Filtration of Amine Hydrochloride reaction->filtration purification Solvent Removal and Distillation filtration->purification product Product: Bis(diaminophosphino)methane purification->product

Caption: Workflow for the synthesis of bis(diaminophosphino)methanes.

Functionalization with Alcohols

The alcoholysis of this compound in the presence of a base affords bis(dialkoxyphosphino)methanes. These compounds are analogues of phosphite (B83602) ligands and are of interest in catalysis.

Experimental Protocol: Synthesis of Tetramethoxybis(phosphino)methane

This protocol describes the reaction of this compound with methanol (B129727) in the presence of triethylamine.

Materials:

  • This compound (Cl₂PCH₂PCl₂)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Triethylamine

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried Schlenk flask under an inert atmosphere and cooled to -78 °C.

  • Addition of Alcohol and Base: A solution of anhydrous methanol (4.0 equivalents) and triethylamine (4.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of this compound.

  • Reaction and Work-up: A white precipitate of triethylammonium chloride forms. The reaction mixture is allowed to warm slowly to room temperature and stirred for 4 hours. The precipitate is then removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the product as a colorless liquid. The product is typically used without further purification due to its sensitivity to moisture.

Quantitative Data
ProductAlcoholSolventYield (%)³¹P NMR (δ, ppm)
Tetramethoxybis(phosphino)methaneMethanolDiethyl Ether>90165.3
Tetraethoxybis(phosphino)methaneEthanolDiethyl Ether>90163.8

Experimental Workflow for Alcoholysis

G start Start: this compound reaction Alcoholysis in Anhydrous Ether at Low Temp. start->reaction alcohol Alcohol (e.g., ROH) alcohol->reaction base HCl Scavenger (e.g., Triethylamine) base->reaction filtration Filtration of Amine Hydrochloride reaction->filtration purification Solvent Removal filtration->purification product Product: Bis(dialkoxyphosphino)methane purification->product

Caption: Workflow for the synthesis of bis(dialkoxyphosphino)methanes.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions involving organometallic reagents are highly exothermic and should be performed with caution, ensuring adequate cooling.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the functionalization of this compound. By following these step-by-step procedures, researchers can synthesize a diverse range of diphosphine ligands with tailored steric and electronic properties for applications in catalysis, coordination chemistry, and materials science. The provided quantitative data and experimental workflows serve as a valuable resource for the successful implementation of these synthetic transformations.

The Use of Bis(dichlorophosphino)methane in Polymer Synthesis: A Review of Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(dichlorophosphino)methane [CH₂(PCl₂)₂], a highly reactive organophosphorus compound, holds potential as a building block for the synthesis of phosphorus-containing polymers. Its two dichlorophosphino groups offer versatile reaction pathways for incorporation into polymeric chains, primarily through polycondensation reactions. The resulting polymers, rich in phosphorus, are of significant interest for applications requiring inherent flame retardancy, metal-chelating properties, and unique thermal and chemical resistance. This document provides an overview of the synthetic applications of this compound in polymer chemistry, along with generalized experimental protocols and a summary of the expected properties of the resulting polymers.

Applications in Polymer Synthesis

The primary application of this compound in polymer synthesis is as a monomer in polycondensation reactions. The high reactivity of the P-Cl bonds allows for reaction with a variety of nucleophilic co-monomers, most notably diols and diamines, to form polyphosphonites and polyphosphonamidites, respectively. These polymers can exhibit a range of valuable properties:

  • Flame Retardancy: The presence of phosphorus in the polymer backbone can impart excellent flame-retardant characteristics. Upon heating, phosphorus-containing polymers can form a protective char layer that insulates the underlying material from the heat source and reduces the release of flammable volatiles.

  • Metal Chelation: The phosphorus atoms in the polymer chain can act as ligands, enabling the chelation of metal ions. This property is useful for applications in catalysis, metal scavenging, and the development of specialty materials with tailored electronic or magnetic properties.

  • Thermal Stability: The incorporation of phosphorus can enhance the thermal and thermo-oxidative stability of polymers.

Experimental Protocols

While specific experimental details can vary depending on the co-monomer and desired polymer properties, the following section outlines a general protocol for the polycondensation of this compound with a diol to synthesize a polyphosphonite.

Synthesis of a Polyphosphonite via Solution Polycondensation

This protocol describes the reaction of this compound with an aromatic diol, such as Bisphenol A, in the presence of a hydrogen chloride scavenger.

Materials:

  • This compound

  • Bisphenol A (or other aromatic diol)

  • Triethylamine (B128534) (or other tertiary amine as HCl scavenger)

  • Anhydrous toluene (B28343) (or other inert, dry solvent)

  • Dry nitrogen or argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere of dry nitrogen or argon.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic diol (e.g., Bisphenol A) and triethylamine in anhydrous toluene. The molar ratio of diol to triethylamine should be 1:2.

  • Monomer Addition: Dissolve this compound in anhydrous toluene in the dropping funnel. Add this solution dropwise to the stirred solution of the diol and triethylamine at a controlled temperature, typically 0 °C to room temperature.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 4-8 hours) to ensure complete polymerization.

  • Work-up:

    • Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

    • Filter the mixture under an inert atmosphere to remove the salt.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by pouring the concentrated solution into a non-solvent, such as methanol (B129727) or hexane.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at an elevated temperature.

Experimental Workflow:

Caption: General workflow for the synthesis of a polyphosphonite.

Data Presentation

The properties of polymers synthesized from this compound are highly dependent on the co-monomer and the polymerization conditions. The following table provides a hypothetical summary of expected data for a polyphosphonite synthesized from this compound and Bisphenol A.

PropertyExpected Value/Range
Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp. (Tg) 100 - 150 °C
Decomposition Temp. (Td) > 300 °C
Char Yield at 600 °C 30 - 50 %
Limiting Oxygen Index (LOI) 28 - 35 %

Signaling Pathways and Logical Relationships

The synthesis of a linear polyphosphonite from this compound and a diol can be represented as a step-growth polymerization process.

polycondensation_pathway Monomer1 This compound CH₂(PCl₂)₂ Intermediate Dimer/Oligomer Monomer1->Intermediate Polycondensation Monomer2 Diol HO-R-OH Monomer2->Intermediate Polycondensation Polymer Polyphosphonite [-O-R-O-P(CH₂P)-]n Intermediate->Polymer Chain Growth Byproduct HCl Intermediate->Byproduct Polymer->Byproduct Salt Triethylamine HCl Byproduct->Salt Reaction with Scavenger Scavenger Triethylamine Scavenger->Salt

Caption: Polycondensation reaction pathway.

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Air-Sensitive Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the safe and effective handling and storage of Bis(dichlorophosphino)methane. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (Cl₂PCH₂PCl₂) is a highly reactive, air- and moisture-sensitive organophosphorus compound.[1][2] Its primary hazards include:

  • Corrosivity: It causes severe skin burns and eye damage.[1]

  • Reactivity with Water: It reacts violently with water, including moisture in the air.[1]

  • Air Sensitivity: It is sensitive to oxygen and can oxidize.

Q2: How should this compound be stored?

A2: Proper storage is crucial to maintain the integrity of the compound and ensure safety. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] The storage area should be a dry, cool, and well-ventilated location, away from incompatible materials like water and oxidizing agents.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Due to its corrosive nature, appropriate PPE is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant lab coat

  • Work should be conducted in a well-ventilated fume hood.

Q4: How can I safely transfer this compound from its storage container to a reaction flask?

A4: All transfers must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent exposure to air and moisture. Syringe or cannula transfer techniques are recommended for liquid transfers. Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under vacuum.

Troubleshooting Guides

Experimental Setup & Handling

Q: My reaction is not proceeding as expected, and I suspect contamination of the this compound. What should I do?

A: Contamination with water or oxygen can deactivate the reagent. Here's a troubleshooting workflow:

contamination_workflow start Low or No Reactivity check_reagent Visually Inspect Reagent: Is it cloudy or discolored? start->check_reagent check_setup Review Inert Atmosphere Technique: Was glassware properly dried? Was the system leak-tight? check_reagent->check_setup No nmr_analysis Perform ³¹P NMR Analysis: Check for new signals indicating oxidation or hydrolysis products. check_reagent->nmr_analysis Yes check_setup->nmr_analysis No Obvious Issue new_reagent Use a Fresh Bottle of Reagent check_setup->new_reagent Potential Issue Found purify Consider Purification: (Use with extreme caution under inert atmosphere) nmr_analysis->purify Impurity Detected nmr_analysis->new_reagent Significant Degradation end_bad Contact Supplier/Technical Support nmr_analysis->end_bad Uncertain end_good Problem Resolved purify->end_good new_reagent->end_good

Caption: Troubleshooting workflow for suspected this compound contamination.

Q: I observe fumes when handling the compound, even under what I believe is an inert atmosphere. What is happening?

A: Fuming indicates a reaction with atmospheric moisture.[3] This suggests a breach in your inert atmosphere setup. Immediately re-verify the integrity of your Schlenk line or glovebox. Check for leaks in tubing, joints, and septa. Ensure a positive pressure of inert gas is maintained.

Reaction & Workup

Q: How should I properly quench a reaction containing this compound?

A: Due to its violent reaction with water, direct quenching with water is extremely hazardous. A safer, controlled quenching protocol is necessary.

quenching_protocol start Reaction Completion cool_reaction Cool the reaction mixture (e.g., to 0 °C) in an ice bath. start->cool_reaction slow_addition Slowly add a less reactive quenching agent under inert atmosphere. (e.g., isopropanol (B130326) or ethanol) cool_reaction->slow_addition monitor Monitor for gas evolution and exotherm. Add dropwise. slow_addition->monitor water_addition Once the initial vigorous reaction subsides, slowly add a mixture of alcohol and water, followed by water. monitor->water_addition neutralize Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) if acidic byproducts are expected. water_addition->neutralize workup Proceed with standard aqueous workup. neutralize->workup

Caption: Recommended quenching protocol for reactions with this compound.

Q: I am seeing unexpected side products in my palladium-catalyzed cross-coupling reaction. Could the ligand be the issue?

A: Yes, issues with the phosphine (B1218219) ligand are a common cause of problems in cross-coupling reactions.[4][5]

  • Ligand Oxidation: If the inert atmosphere was not rigorously maintained, the phosphine ligand can oxidize, rendering it ineffective as a ligand and potentially leading to catalyst decomposition.

  • Incorrect Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium precursor is critical and should be optimized for your specific reaction.

  • Ligand Purity: Impurities in the this compound can interfere with the catalytic cycle.

Data Presentation

PropertyValueReference
Molecular Formula CH₂Cl₄P₂[1][2]
Molecular Weight 217.79 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Density 1.601 g/mL at 25 °C[1]
Boiling Point 101-105 °C at 22 mmHg[2]
Refractive Index n20/D 1.5940[1]
³¹P NMR Chemical Shift Varies depending on solvent and referencing, but typically a sharp singlet.

Experimental Protocols

Protocol 1: General Setup for Handling this compound using a Schlenk Line
  • Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) must be thoroughly dried in an oven at >120 °C overnight and then cooled under vacuum. Alternatively, flame-dry the glassware under vacuum and then backfill with inert gas. Repeat the vacuum/inert gas cycle three times.

  • Inert Atmosphere: Connect the reaction flask to a Schlenk line, ensuring a positive pressure of high-purity argon or nitrogen. Use a bubbler to monitor the gas flow.

  • Reagent Transfer:

    • If the this compound is in a Sure/Seal™ bottle, use a clean, dry syringe to pierce the septum.

    • Pressurize the bottle slightly with the inert gas from the Schlenk line via a needle connected to the gas outlet.

    • Withdraw the desired volume of the liquid into the syringe.

    • Transfer the liquid to the reaction flask by piercing the septum on the flask.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. Stir the reaction mixture using a magnetic stir bar.

  • Monitoring: If necessary, take aliquots for analysis (e.g., TLC, GC, NMR) using a syringe under a positive flow of inert gas.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

This is a representative protocol and may require optimization for specific applications.

  • Setup: In a dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 200 mg of a suitable Palladium(II) precursor (e.g., PdCl₂(CH₃CN)₂) in 20 mL of anhydrous, degassed dichloromethane.

  • Ligand Addition: In a separate, dry Schlenk tube, prepare a solution of one equivalent of this compound in 5 mL of anhydrous, degassed dichloromethane.

  • Reaction: Using a cannula, slowly transfer the this compound solution to the stirred solution of the palladium precursor at room temperature.

  • Observation: A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Stirring: Allow the reaction to stir at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation:

    • Reduce the solvent volume under vacuum.

    • Add an anti-solvent, such as anhydrous hexane (B92381), via cannula to precipitate the complex.

    • Isolate the solid product by filtration under inert atmosphere using a Schlenk filter cannula.

    • Wash the solid with anhydrous hexane and dry under high vacuum.

  • Characterization: Characterize the product using appropriate analytical techniques (e.g., ³¹P NMR, ¹H NMR, elemental analysis). The ³¹P NMR spectrum should show a downfield shift of the phosphorus signal upon coordination to the metal center.

Disclaimer: The information provided in this technical support guide is for guidance only and should be used in conjunction with a thorough risk assessment and adherence to all institutional and governmental safety regulations. Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

References

Technical Support Center: Handling and Use of Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe and effective use of bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂), a highly reactive organophosphorus compound. Due to its sensitivity to moisture, improper handling can lead to hydrolysis, compromising experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to minimize the risk of hydrolysis and ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to water?

This compound is a valuable precursor in the synthesis of various diphosphine ligands, which are crucial in catalysis and coordination chemistry. Its high reactivity stems from the presence of four phosphorus-chlorine (P-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

Q2: What happens when this compound hydrolyzes?

Hydrolysis of this compound replaces the chlorine atoms with hydroxyl (-OH) groups. The initial hydrolysis product is likely methylenebis(phosphonous acid), which may exist in equilibrium with its tautomeric forms. The overall reaction can be represented as:

Cl₂PCH₂PCl₂ + 4H₂O → (HO)₂PCH₂P(OH)₂ + 4HCl

The formation of hydrochloric acid (HCl) can further catalyze the decomposition of other reagents in your reaction mixture.

Q3: How can I visually identify if my this compound has been exposed to moisture?

This compound is typically a colorless to pale yellow liquid. Upon exposure to atmospheric moisture, it may appear cloudy or fuming due to the formation of HCl gas. However, trace amounts of hydrolysis can occur without obvious visual cues.

Q4: What are the consequences of using hydrolyzed this compound in my reaction?

Using hydrolyzed starting material will introduce impurities into your reaction, leading to lower yields of the desired product and the formation of undesired side-products. The hydrolysis products will not possess the same reactivity as this compound and will not form the desired ligands.

Troubleshooting Guide: Preventing and Identifying Hydrolysis

This section provides a systematic approach to troubleshooting common issues related to the hydrolysis of this compound during experimental procedures.

Problem Possible Cause Troubleshooting Steps & Solutions
Reaction failure or low yield when synthesizing diphosphine ligands. Hydrolysis of this compound starting material. 1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox provides a dry, oxygen-free environment. Check for leaks in your system. 2. Solvent Purity: Use freshly distilled and thoroughly degassed solvents. Ethereal solvents like THF and diethyl ether should be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere immediately before use. 3. Proper Glassware Preparation: All glassware must be rigorously dried in an oven (at >120 °C for several hours) or by flame-drying under vacuum and then cooled under a stream of inert gas. 4. Correct Transfer Technique: Use proper air-free transfer techniques, such as a cannula or a gas-tight syringe, to handle the reagent.
Observing unexpected signals in the ³¹P NMR spectrum of the reaction mixture. Presence of hydrolysis byproducts. 1. Identify Hydrolysis Products: The hydrolysis of dichlorophosphines typically leads to the formation of phosphonous acids and their derivatives. While specific ³¹P NMR data for the hydrolysis products of this compound is not readily available in the literature, related phosphonous acids generally exhibit broad signals in the range of +15 to +30 ppm with a large ¹J(P,H) coupling constant. The starting this compound should appear as a sharp singlet at approximately +198 ppm. 2. Confirm by Spiking: If a standard of a potential hydrolysis product is available, spike a small sample of your reaction mixture and re-acquire the ³¹P NMR spectrum to see if the suspect peak increases in intensity.
Formation of a white precipitate or fuming upon addition of this compound to the reaction vessel. Gross contamination with water. 1. Immediate Action: If this occurs, it is a strong indication of significant water contamination. It is highly recommended to discard the reaction and start over. The HCl gas generated can be corrosive and hazardous. 2. Review Procedures: Carefully review all steps of your experimental setup, paying close attention to the drying of glassware, solvents, and the integrity of your inert atmosphere system.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

Objective: To provide a standard operating procedure for the safe handling and storage of this compound to prevent hydrolysis.

Materials:

  • This compound in a sealed ampoule or Sure/Seal™ bottle

  • Dry, degassed solvent (e.g., dichloromethane, toluene)

  • Schlenk line or glovebox with a dry, inert atmosphere (N₂ or Ar)

  • Oven-dried or flame-dried glassware (Schlenk flask, syringes, cannulas)

  • Gas-tight syringes with Luer-lock fittings

  • Septa

  • Parafilm®

Procedure:

  • Preparation: All manipulations should be performed under a robust inert atmosphere using either a Schlenk line or a glovebox.

  • Glassware: Ensure all glassware is meticulously dried and cooled under inert gas before use.

  • Opening a New Bottle:

    • In a Glovebox: Take the sealed bottle into the glovebox antechamber and evacuate and refill with inert gas at least three times before bringing it into the main chamber.

    • On a Schlenk Line: Carefully wrap the cap and neck of the bottle with Parafilm®. Pierce the septum with a needle connected to the inert gas line to maintain a positive pressure.

  • Transferring the Liquid:

    • Use a clean, dry, gas-tight syringe to pierce the septum.

    • Slowly draw the desired volume of this compound into the syringe.

    • To prevent drips, draw a small amount of inert gas into the syringe after withdrawing the liquid.

    • Transfer the liquid to the reaction flask, which is also under a positive pressure of inert gas.

  • Storage: Store this compound in its original container, tightly sealed under an inert atmosphere, and in a cool, dry place away from sources of moisture. Regularly inspect the septum for signs of degradation and replace if necessary, always under an inert atmosphere.

Protocol 2: Quenching of Residual this compound and Contaminated Glassware

Objective: To safely neutralize residual this compound and decontaminate glassware.

Materials:

  • Residual this compound in a reaction flask or on glassware

  • Dry, inert solvent (e.g., toluene)

  • Isopropyl alcohol (isopropanol)

  • Methanol

  • Water

  • Cooling bath (e.g., ice-water)

  • Schlenk line or fume hood

Procedure:

  • Initial Dilution: Under an inert atmosphere, add a dry, inert solvent like toluene (B28343) to the flask containing the residual reagent to dilute it.

  • Cooling: Place the flask in a cooling bath to dissipate the heat that will be generated during quenching.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add isopropyl alcohol dropwise to the cooled solution. The reaction is exothermic and will produce HCl gas. Ensure adequate ventilation.

  • Complete the Quench: After the initial vigorous reaction subsides, continue to add isopropanol (B130326) until no more heat is evolved.

  • Further Deactivation: Slowly add methanol, followed by the very slow and careful addition of water to ensure all reactive species are neutralized.

  • Disposal: The resulting solution should be disposed of as hazardous waste according to your institution's guidelines.

Visualizing Workflows and Relationships

To aid in understanding the necessary precautions and the consequences of hydrolysis, the following diagrams illustrate the key workflows and logical relationships.

cluster_prevention Preventative Workflow Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Anhydrous Solvents Anhydrous Solvents Inert Atmosphere->Anhydrous Solvents Proper Transfer Proper Transfer Anhydrous Solvents->Proper Transfer Successful Reaction Successful Reaction Proper Transfer->Successful Reaction

Caption: Key preventative measures for a successful reaction.

Start Start Reaction_Failure Reaction_Failure Start->Reaction_Failure Check_NMR Analyze by ³¹P NMR Reaction_Failure->Check_NMR Hydrolysis_Detected Hydrolysis Products Detected Check_NMR->Hydrolysis_Detected Unexpected peaks? Review_Protocol Review Handling Protocol Hydrolysis_Detected->Review_Protocol Restart_Experiment Restart Experiment Review_Protocol->Restart_Experiment

Caption: Troubleshooting workflow for a failed reaction.

Technical Support Center: Reactions of Bis(dichlorophosphino)methane with Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(dichlorophosphino)methane. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with this compound and primary amines?

A1: When reacting this compound with primary amines, the desired substitution of the chlorine atoms to form a P-N bond can be accompanied by several side reactions. The most prevalent of these is the formation of cyclic diphosphazanes.[1] This occurs because the initial product, a bis(aminophosphine), can undergo intramolecular cyclization, especially with less sterically hindered primary amines. Another potential side reaction is oligomerization, where multiple units of the phosphine (B1218219) and amine react to form longer chains instead of the desired simple substitution product. Incomplete substitution, resulting in compounds with remaining P-Cl bonds, is also a common issue, particularly if the stoichiometry or reaction conditions are not carefully controlled.

Q2: I am observing the formation of a white precipitate that is poorly soluble in common organic solvents during the reaction with a secondary amine. What could this be?

A2: The formation of an insoluble white precipitate is often indicative of the formation of aminophosphonium salts. This can happen if adventitious moisture is present in the reaction, leading to the hydrolysis of P-Cl bonds and subsequent protonation of the amine and the phosphorus-nitrogen compounds. Another possibility is the formation of polymeric materials, especially if the reaction temperature is not well-controlled or if the stoichiometry of the reagents is not precise. To troubleshoot this, ensure rigorously anhydrous conditions for all reagents and solvents. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the HCl generated during the reaction and minimize the formation of these salts.

Q3: My reaction with an alcohol is yielding a complex mixture of products instead of the expected diphosphinite. What are the likely side reactions?

A3: The reaction of this compound with alcohols can be complex. While the desired product is a diphosphinite ester, several side reactions can occur. The P-Cl bonds are highly susceptible to hydrolysis, so any moisture will lead to the formation of phosphorus acids.[2][3] Furthermore, the intermediate phosphonous chloride can undergo further reactions. With excess alcohol, the reaction can proceed to form phosphite (B83602) esters. The presence of a base is critical to neutralize the HCl produced; otherwise, the acidic conditions can catalyze other side reactions. It is also important to note that the reactivity of the P-Cl group is similar to that in PCl₃, where multiple substitutions can occur.[4][5]

Q4: I am using a Grignard reagent to form a P-C bond, but I am getting a low yield of my desired diphosphine. What could be the issue?

A4: Low yields in the reaction of this compound with Grignard reagents can stem from several factors. Grignard reagents are strong bases and can deprotonate the methylene (B1212753) bridge of the starting material or the product, leading to undesired side reactions. Additionally, the reaction mechanism can be complex, with possibilities for both backside (SN2@P) and frontside (SN2@P-f) attacks on the phosphorus atom, which can be influenced by the steric bulk of the Grignard reagent.[1] Another common issue is the presence of unreacted magnesium in the Grignard reagent, which can lead to reduction of the phosphorus center. To improve yields, it is crucial to use a well-characterized Grignard reagent, control the reaction temperature carefully (usually low temperatures are preferred), and consider the steric and electronic properties of the specific Grignard reagent being used.

Q5: My organolithium reaction is giving me a complex mixture, and I suspect P-C bond cleavage. Is this a known side reaction?

A5: Yes, P-C bond cleavage is a known side reaction when using highly reactive organolithium reagents with phosphine-containing compounds.[6][7] The strong nucleophilicity and basicity of organolithium reagents can lead to the cleavage of not only the P-Cl bonds but also the P-C bonds of the starting material or the desired product. This is particularly a concern with arylphosphines. To minimize this, it is recommended to use less reactive organometallic reagents if possible, or to perform the reaction at very low temperatures and with slow addition of the organolithium reagent.

Troubleshooting Guides

Problem 1: Incomplete Substitution in Reactions with Amines
Symptom Possible Cause Troubleshooting Steps
31P NMR shows multiple signals, some in the P-Cl region.Insufficient amount of amine or base.- Ensure accurate stoichiometry. Use a slight excess of the amine and at least a stoichiometric equivalent of a non-nucleophilic base per P-Cl bond.
Low reaction temperature or short reaction time.- Gradually increase the reaction temperature and monitor the reaction progress by 31P NMR. - Extend the reaction time.
Steric hindrance from the amine.- For bulky amines, consider using a more reactive phosphine precursor if available, or increase the reaction temperature and time.
Problem 2: Formation of Phosphorus-Oxygen Bonds in Reactions with Alcohols
Symptom Possible Cause Troubleshooting Steps
31P NMR shows signals corresponding to P=O bonds.Presence of moisture in reagents or solvents.- Use freshly distilled and rigorously dried solvents and reagents. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Air oxidation of the resulting phosphinite.- After the reaction is complete, handle the product under an inert atmosphere. - If the desired product is the phosphine oxide, controlled oxidation can be performed as a subsequent step.
Problem 3: Low Yields and Byproduct Formation with Grignard/Organolithium Reagents
Symptom Possible Cause Troubleshooting Steps
Complex mixture of products observed by GC-MS or NMR.Reaction temperature is too high.- Perform the reaction at low temperatures (e.g., -78 °C) and allow it to warm up slowly.
Reagent is too reactive, leading to side reactions like P-C bond cleavage.- If possible, use a less reactive organometallic reagent (e.g., an organozinc or organocuprate reagent). - Add the organolithium or Grignard reagent dropwise and slowly to the reaction mixture.
Deprotonation of the CH₂ bridge.- Use a less basic organometallic reagent if the desired transformation allows. - Consider protecting the methylene bridge if a suitable method is available for your system.

Experimental Protocols

General Protocol for the Synthesis of a Bis(amino)phosphine from this compound and a Secondary Amine
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents (e.g., diethyl ether or THF) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone). The secondary amine and a non-nucleophilic base (e.g., triethylamine) should be distilled and stored over molecular sieves.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: In a separate flask, prepare a solution of the secondary amine (4.2 eq.) and triethylamine (4.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of this compound over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: The triethylammonium (B8662869) chloride precipitate is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by distillation under high vacuum or by crystallization from an appropriate solvent to yield the desired bis(amino)phosphine.

Visualizations

Reaction_Pathways A This compound C Desired Bis(amino)phosphine A->C + 4 RNH2 - 4 HCl E Oligomers/Polymers A->E Uncontrolled Polymerization B Primary Amine (RNH2) D Cyclic Diphosphazane C->D Intramolecular Condensation

Caption: Side reactions with primary amines.

Caption: Potential outcomes with Grignard reagents.

Hydrolysis_Pathway Start This compound (Cl2PCH2PCl2) Step1 + H2O (Trace Moisture) Start->Step1 Intermediate1 Cl(HO)PCH2PCl2 Step1->Intermediate1 Step2 + H2O Intermediate1->Step2 Intermediate2 (HO)2PCH2P(OH)2 (Phosphonous Acid Derivative) Step2->Intermediate2 Step3 Oxidation (Air) Intermediate2->Step3 FinalProduct O(HO)P(O)CH2P(O)(OH)O (Phosphonic Acid Derivative) Step3->FinalProduct

Caption: Hydrolysis and oxidation side reactions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Methylene-Bridged Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ligand Terminology: While this guide primarily focuses on the widely-used Bis(diphenylphosphino)methane (dppm) , it's important to acknowledge its analogue, Bis(dichlorophosphino)methane (dcpm) . The latter is a commercially available ligand for cross-coupling reactions[1]. However, the vast majority of published research and troubleshooting literature centers on dppm. Therefore, this guide will detail common issues and solutions for dppm-mediated reactions. A dedicated section will address specific considerations for the less common, but still relevant, dcpm ligand.

Frequently Asked Questions (FAQs) for dppm in Cross-Coupling Reactions

Q1: What are the most common reasons for failure in a cross-coupling reaction using a dppm-palladium catalyst?

A1: The most frequent culprits for failed or low-yielding cross-coupling reactions involving dppm ligands are catalyst deactivation, slow reaction kinetics due to the ligand's structural properties, and issues with reagent stability. Catalyst deactivation can occur through the formation of palladium black, the creation of stable and catalytically inactive dinuclear palladium(I) dimers, or oxidation of the phosphine (B1218219) ligand[2][3][4][5][6][7]. The inherent small bite angle of dppm can also lead to slow reductive elimination, a critical step in the catalytic cycle, thereby reducing overall reaction efficiency[8][9][10][11][12].

Q2: How does the bite angle of dppm affect my reaction?

A2: The natural bite angle of dppm is approximately 73°[3]. This small angle can disfavor the reductive elimination step, which is often promoted by wider bite angles that bring the coupling partners closer together on the metal center[10][11]. While a smaller bite angle can sometimes be advantageous for other steps in the catalytic cycle, it is a frequent cause of sluggish reactions and low yields in cross-coupling[12].

Q3: I see a black precipitate in my reaction. What is it and what should I do?

A3: A black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal[6]. Its formation indicates that the dppm ligand has dissociated from the palladium center, leading to catalyst decomposition. This can be caused by impurities, high temperatures, or the presence of strongly coordinating substrates or products[6]. To mitigate this, ensure all reagents and solvents are pure and thoroughly degassed. Running the reaction at a lower temperature or using a more stable pre-catalyst can also be beneficial.

Q4: Can the dppm ligand itself be a source of problems?

A4: Yes, the dppm ligand can be susceptible to oxidation to its corresponding phosphine oxide, especially if the reaction is not performed under strictly anaerobic conditions[3][6]. The oxidized ligand can no longer effectively coordinate to the palladium center, leading to catalyst deactivation. Additionally, the methylene (B1212753) bridge in dppm is mildly acidic and can be deprotonated under certain basic conditions, potentially leading to undesired side reactions[3][13].

Troubleshooting Guide for dppm-Catalyzed Cross-Coupling Reactions

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Verify Catalyst Activity: Test your catalyst with a known, reliable cross-coupling reaction, such as the Suzuki coupling of bromobenzene (B47551) with phenylboronic acid[14]. If this "test reaction" fails, your catalyst is likely inactive. Pre-catalyst Activation: If using a Pd(II) source (e.g., PdCl₂(dppm)), it may not be efficiently reducing to the active Pd(0) species in situ[7][15]. Consider a pre-activation step by stirring the Pd(II) source and dppm in the solvent at a slightly elevated temperature before adding the substrates.
Slow Reductive Elimination Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for reductive elimination. However, be mindful that higher temperatures can also lead to catalyst decomposition[6]. Consider an Alternative Ligand: If slow reductive elimination is suspected to be the primary issue, switching to a ligand with a wider bite angle (e.g., dppf, Xantphos) may improve the reaction rate and yield[10][12].
Formation of Inactive Dimers Use a Monodentate Ligand Additive: In some cases, the addition of a small amount of a monodentate phosphine ligand can help to break up the inactive dinuclear palladium(I) dimers bridged by dppm[2][4]. Modify Reaction Conditions: The formation of these dimers can be influenced by the solvent and the nature of the halide in the palladium precursor[2]. Experimenting with different solvents or using a palladium precursor with a different halide might be beneficial.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps & Recommendations
Homocoupling of Boronic Acid (in Suzuki Reactions) Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction[16]. Use a Milder Base: Strong bases can sometimes facilitate homocoupling. Consider using a weaker base, such as K₃PO₄ or Cs₂CO₃.
Protodeboronation (in Suzuki Reactions) Use Anhydrous Conditions: The presence of water can lead to the hydrolysis of the boronic acid back to the corresponding arene[14]. Ensure all reagents and solvents are dry. Switch to a More Stable Boronate Ester: If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol (B44631) (BPin) or MIDA boronate ester[14].

Considerations for using this compound (dcpm)

While less common, dcpm presents its own set of potential challenges and advantages due to the replacement of the phenyl groups with chlorine atoms.

  • Electronic Effects: The chlorine atoms are strongly electron-withdrawing, which makes the phosphorus atoms in dcpm less basic and more π-acidic compared to dppm. This can have a significant impact on the catalytic cycle:

    • Oxidative Addition: The more electron-deficient palladium center may facilitate the oxidative addition step, which could be advantageous for less reactive aryl chlorides.

    • Reductive Elimination: Conversely, the reduced electron density on the palladium may hinder the reductive elimination step, potentially leading to lower overall reaction rates.

  • Stability: The P-Cl bonds in dcpm are susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents to prevent ligand degradation. Any hydrolysis will form phosphinous acids, which can complicate the reaction and deactivate the catalyst.

  • Troubleshooting dcpm Reactions:

    • If you experience low yields, the reductive elimination step is a likely bottleneck. Carefully increasing the reaction temperature might be necessary.

    • Given the sensitivity to water, ensure rigorous exclusion of moisture.

    • Due to the different electronic properties, the optimal base and solvent system for a dcpm-catalyzed reaction may differ significantly from that of a dppm-catalyzed reaction. A re-optimization of reaction conditions is recommended when switching from dppm to dcpm.

Quantitative Data Summary

Table 1: Comparison of Bite Angles for Common Diphosphine Ligands

LigandCommon AbbreviationNatural Bite Angle (°)Reference
1,1'-Bis(diphenylphosphino)methanedppm73[3]
1,2-Bis(diphenylphosphino)ethanedppe85[12]
1,3-Bis(diphenylphosphino)propanedppp91[15]
1,1'-Bis(diphenylphosphino)ferrocenedppf99[17]
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos112[15]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using a Pd(II)/dppm Catalyst
  • Reaction Setup: To an oven-dried Schlenk flask, add PdCl₂(dppm) (1-5 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Protocol: Pre-activation of a Pd(II)/dppm Catalyst
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (or another Pd(II) source) and dppm (typically in a 1:1.1 to 1:1.5 ratio).

  • Evacuate and backfill with an inert gas three times.

  • Add a portion of the degassed solvent and stir the mixture at a slightly elevated temperature (e.g., 60 °C) for 15-30 minutes. A color change is often observed as the active Pd(0) species is formed.

  • Cool the mixture to room temperature, then add the aryl halide, boronic acid, base, and the remaining solvent.

  • Proceed with the reaction as described in the general protocol.

Visualizations

Catalytic_Cycle_Troubleshooting cluster_cycle Catalytic Cycle cluster_issues Common Issues with dppm Pd(0)L2 Active Pd(0)(dppm) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd_Black Palladium Black (Decomposition) Pd(0)L2->Pd_Black Decomposition Pd(II)_Complex Ar-Pd(II)(X)(dppm) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Inactive_Dimer Inactive dppm-bridged Pd(I) Dimer Pd(II)_Complex->Inactive_Dimer Dimerization Pd(II)_Intermediate Ar-Pd(II)(Ar')(dppm) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Slow_RE Slow Reductive Elimination (Small Bite Angle) Reductive_Elimination->Slow_RE

Figure 1: Catalytic cycle with potential dppm-related issues.

Inactive_Dimer_Formation Two_Pd_Complexes 2 x Ar-Pd(II)(X)(dppm) Dimerization Dimerization Two_Pd_Complexes->Dimerization Inactive_Dimer [Ar-Pd(I)(μ-dppm)]₂ (Catalytically Inactive) Dimerization->Inactive_Dimer

Figure 2: Formation of an inactive dppm-bridged Pd(I) dimer.

Troubleshooting_Workflow start Low Yield in dppm-catalyzed reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions strictly anaerobic? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or pre-activate Pd(II) source. check_catalyst->solution_catalyst No check_reagents Are reagents stable? check_conditions->check_reagents Yes solution_conditions Thoroughly degas solvents and reagents. check_conditions->solution_conditions No solution_reagents Use fresh reagents or more stable boronate esters. check_reagents->solution_reagents No consider_ligand Consider ligand with wider bite angle. check_reagents->consider_ligand Yes

Figure 3: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Catalyst Loading with Bis(dichlorophosphino)methane (dcpm) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst loading and overcoming common challenges when using bis(dichlorophosphino)methane (dcpm) ligands in your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (dcpm) and where is it primarily used?

A1: this compound, or dcpm, is an organophosphorus compound with the formula CH₂(PCl₂)₂. It belongs to the class of bisphosphine ligands and is utilized in inorganic and organometallic chemistry, particularly as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Its utility stems from its ability to chelate to a metal center, forming a stable four-membered ring, which can influence the catalyst's activity and selectivity.

Q2: What are the most critical handling and storage precautions for dcpm?

A2: this compound is highly sensitive to air and moisture. It reacts violently with water and is susceptible to oxidation. Therefore, it is imperative to handle and store dcpm under a dry, inert atmosphere, such as argon or nitrogen.[1][2] All glassware and solvents must be rigorously dried and degassed before use. Failure to do so can lead to ligand degradation and catalyst deactivation.

Q3: How does the purity of dcpm affect catalytic performance?

A3: The purity of dcpm is paramount for achieving reproducible and optimal catalytic results. Impurities, such as the corresponding phosphine (B1218219) oxides formed from exposure to air, can act as catalyst poisons or alter the electronic properties of the active catalyst, leading to lower yields and selectivity. It is crucial to use high-purity dcpm or purify it before use if its quality is uncertain.

Q4: What are the typical signs of catalyst deactivation when using dcpm ligands?

A4: Common signs of catalyst deactivation include a stalled or sluggish reaction, a change in the color of the reaction mixture (e.g., formation of palladium black), and the formation of undesired side products.[3] These issues often arise from the degradation of the dcpm ligand due to residual air or moisture, or from the inherent instability of the catalytic species under the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge and can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the issue.

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ligand Degradation: Ensure that the dcpm ligand was handled and stored under strictly anhydrous and inert conditions. Exposure to air or moisture will lead to the formation of phosphine oxides, which are poor ligands. Consider using a fresh batch of dcpm.[1][2] - Improper Catalyst Formation: If preparing the catalyst in situ, ensure the palladium precursor and dcpm ligand are of high purity and that the solvent is thoroughly degassed. Consider pre-forming the catalyst before adding the substrates.
Insufficient Catalyst Loading - Increase Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). For particularly challenging substrates, higher loadings may be necessary.
Suboptimal Reaction Conditions - Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Perform a temperature screen to find the optimal condition. However, be aware that excessively high temperatures can lead to catalyst decomposition. - Base and Solvent: The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig) and anhydrous, degassed solvents.[4]
Poor Quality of Reagents - Purify Starting Materials: Impurities in the substrates or reagents can poison the catalyst. Purify all starting materials and ensure solvents are of high purity and anhydrous.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use Fresh dcpm and Precursor check_catalyst->use_fresh_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No optimize_base_solvent Screen Base and Solvent check_conditions->optimize_base_solvent No increase_loading Increase Catalyst Loading check_reagents->increase_loading Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Improved Yield increase_loading->success optimize_temp->success optimize_base_solvent->success purify_reagents->success use_fresh_catalyst->success

A troubleshooting workflow for addressing low reaction yields.
Issue 2: Reaction Stalls Before Completion

If the reaction starts but does not proceed to full conversion, catalyst deactivation during the reaction is a likely cause.

Possible Cause Troubleshooting Steps
Catalyst Decomposition - Lower Temperature: Running the reaction at a lower temperature may slow down the rate of catalyst decomposition. - Ligand-to-Metal Ratio: An excess of the dcpm ligand relative to the palladium precursor can sometimes improve catalyst stability. Experiment with different ligand-to-metal ratios (e.g., 1.1:1, 1.5:1).
Product Inhibition - Monitor Reaction Progress: The product of the reaction may be coordinating to the palladium center and inhibiting further catalysis. Monitor the reaction closely and consider stopping it at an optimal conversion before significant inhibition occurs.
Ligand Degradation Over Time - Inert Atmosphere: Ensure a continuous and robust inert atmosphere is maintained throughout the reaction to prevent slow degradation of the dcpm ligand by trace oxygen or moisture.

Catalyst Deactivation Pathways

deactivation_pathways active_catalyst Active Pd(0)-dcpm Catalyst inactive_species Inactive Species active_catalyst->inactive_species Ligand Degradation pd_black Palladium Black active_catalyst->pd_black Decomposition oxidation Oxidation (O₂) oxidation->inactive_species hydrolysis Hydrolysis (H₂O) hydrolysis->inactive_species aggregation Aggregation aggregation->pd_black experimental_workflow setup Reaction Setup (Inert Atmosphere) preformation Catalyst Pre-formation (Pd precursor + dcpm in solvent) setup->preformation addition Addition of Reagents (Aryl halide, Coupling Partner, Base) preformation->addition reaction Heating and Stirring addition->reaction monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Purification workup->purification product Final Product purification->product

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bis(dichlorophosphino)methane (dcpm)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during Suzuki-Miyaura cross-coupling reactions utilizing the ligand Bis(dichlorophosphino)methane (dcpm). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues leading to low product yields.

Troubleshooting Guide: Low Yields and Reaction Failures

Low yields in Suzuki coupling reactions are a common challenge. A systematic approach to troubleshooting is essential for identifying the root cause and achieving successful outcomes. This guide provides a logical workflow to diagnose and resolve issues related to the catalyst system, reagents, and reaction conditions when using this compound as a ligand.

Troubleshooting_Workflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup Reagents OK sub_reagent Aryl Halide Purity Boronic Acid/Ester Stability Base Quality & Strength Solvent Purity & Degassing reagent_quality->sub_reagent catalyst_check 3. Evaluate Catalyst System reaction_setup->catalyst_check Setup OK sub_setup Inert Atmosphere (N2/Ar) Temperature Control Stirring Efficiency Reaction Time reaction_setup->sub_setup side_reactions 4. Analyze for Side Reactions catalyst_check->side_reactions Catalyst System OK sub_catalyst Pd Precursor Activity dcpm Ligand Integrity Pd:Ligand Ratio Catalyst Loading catalyst_check->sub_catalyst optimization 5. Systematic Optimization side_reactions->optimization No Major Side Products sub_side_reactions Homocoupling Protodeboronation Dehalogenation side_reactions->sub_side_reactions

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Issues

Q1: My palladium catalyst appears to be inactive. What are the common causes when using this compound (dcpm)?

A1: Catalyst inactivity is a primary reason for low or no conversion. Key factors include:

  • Palladium(0) Formation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. This reduction can sometimes be inefficient.

  • Ligand Integrity: Phosphine (B1218219) ligands like dcpm can be sensitive to air and moisture, leading to oxidation. Ensure the ligand is handled under an inert atmosphere.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black. Thorough degassing of solvents and reagents is crucial.

  • Pre-catalyst Quality: Ensure the palladium precursor is from a reliable source and has been stored correctly.

Q2: What is the optimal Palladium-to-dcpm ratio?

A2: The optimal ratio can be substrate-dependent. For bidentate phosphine ligands like dcpm, a Pd:ligand ratio of 1:1 to 1:1.5 is a common starting point. An excess of the ligand can sometimes stabilize the catalyst but may also inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.

Reagent and Substrate Problems

Q3: I suspect my boronic acid is decomposing. How can I address this?

A3: Boronic acids can be prone to decomposition, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen) or formation of unreactive cyclic anhydrides (boroxines).

  • Protodeboronation: This side reaction is often promoted by water and elevated temperatures. Using anhydrous solvents or minimizing the amount of water can help.

  • Boroxine Formation: This can be mitigated by using a slight excess of the boronic acid (1.1-1.5 equivalents).

  • Alternative Reagents: Consider using more stable boronate esters, such as pinacol (B44631) esters (Bpin), which are generally more robust.

Q4: Can the choice of base significantly impact the reaction yield?

A4: Absolutely. The base plays a critical role in the transmetalation step of the catalytic cycle.

  • Base Strength: The choice of base is often empirical. Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates with base-sensitive functional groups, a milder base may be necessary.

  • Solubility: The solubility of the base is important. Often, an aqueous solution of the base is used in a biphasic system to ensure a sufficient concentration is available to the catalytic cycle.

Reaction Condition Optimization

Q5: What is the optimal temperature for a Suzuki coupling using dcpm?

A5: The optimal temperature is highly dependent on the specific substrates and the reactivity of the aryl halide. A typical starting point is in the range of 80-110 °C. If you observe low conversion, a gradual increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to increased rates of side reactions and decomposition of reagents or the catalyst.

Q6: How critical is the maintenance of an inert atmosphere?

A6: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Additionally, phosphine ligands can be oxidized. It is imperative to degas all solvents and to assemble the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by sparging the solvent with the inert gas or by using the freeze-pump-thaw technique.

Suzuki-Miyaura Catalytic Cycle and Potential Failure Points

Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights steps where problems can arise.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)-X L2 oa->pd2_complex failure_oa Failure Point: - Inactive Pd(0) - Unreactive R1-X oa->failure_oa transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OR)3]- pd2_complex2 R1-Pd(II)-R2 L2 transmetalation->pd2_complex2 failure_trans Failure Point: - Ineffective Base - Boronic Acid Decomposition transmetalation->failure_trans re Reductive Elimination pd2_complex2->re re->pd0 R1-R2 failure_re Failure Point: - Steric Hindrance re->failure_re

Technical Support Center: Managing P-Cl Bond Reactivity in Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the reactivity of the P-Cl bond in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of the P-Cl bond in this compound?

The phosphorus-chlorine (P-Cl) bond in this compound is highly reactive and susceptible to nucleophilic attack. This reactivity is driven by the electrophilic nature of the phosphorus atom, which is bonded to two electronegative chlorine atoms. The primary reactions involve the substitution of the chlorine atoms with a variety of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), amines, alcohols, and thiols. This reactivity allows for the synthesis of a wide range of diphosphine ligands. However, this high reactivity also makes the compound extremely sensitive to moisture and air, leading to rapid hydrolysis.

Q2: My reaction with this compound is giving a complex mixture of products. What are the likely side reactions?

Several side reactions can occur, leading to a complex product mixture:

  • Hydrolysis: Exposure to even trace amounts of water will lead to the rapid and often violent hydrolysis of the P-Cl bonds, forming phosphonic acids and releasing HCl gas.[1]

  • Over-substitution: When attempting a mono-substitution, it is common to get a mixture of mono- and di-substituted products due to the high reactivity of the remaining P-Cl bond after the first substitution.

  • Reaction with Solvents: Protic solvents (e.g., alcohols) will react with the P-Cl bonds. Some aprotic solvents may also be reactive under certain conditions.

  • Redox Reactions: Depending on the other reagents present, the phosphorus(III) center can be oxidized.

Q3: How can I selectively achieve mono-substitution on this compound?

Achieving selective mono-substitution to create unsymmetrical phosphine (B1218219) ligands is a significant challenge but can be managed through careful control of reaction conditions:

  • Stoichiometry: Use of a stoichiometric amount (or a slight sub-stoichiometric amount) of the nucleophile relative to this compound is crucial.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and improve selectivity by slowing down the rate of the second substitution.

  • Slow Addition: The slow, dropwise addition of the nucleophile to a solution of this compound can help to maintain a low concentration of the nucleophile, favoring mono-substitution.

  • Steric Hindrance: Using bulky nucleophiles can sterically hinder the second substitution, thereby increasing the yield of the mono-substituted product.

Q4: What is the best way to monitor the progress of my reaction with this compound?

³¹P NMR spectroscopy is the most effective technique for monitoring reactions involving this compound.[2][3][4] The phosphorus chemical shifts are highly sensitive to the substituents on the phosphorus atom. You can expect to see distinct signals for the starting material (Cl₂PCH₂PCl₂), the mono-substituted intermediate (e.g., R₂PCH₂PCl₂), the di-substituted product (R₂PCH₂PR₂), and any phosphorus-containing byproducts such as hydrolysis products. This allows for real-time tracking of the reaction progress and can help in optimizing reaction times and conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Substituted Product
Possible Cause Troubleshooting Steps
Hydrolysis of Starting Material Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle this compound and all reagents under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
Inactive Nucleophile If using a Grignard or organolithium reagent, ensure it was properly prepared and titrated before use. These reagents are also highly sensitive to air and moisture.
Incorrect Reaction Temperature Some nucleophilic substitutions require specific temperature ranges to proceed efficiently. Consult literature for analogous reactions to determine the optimal temperature profile for your specific nucleophile. Low temperatures may significantly slow down the reaction rate.
Poor Quality Starting Material Verify the purity of your this compound, for instance by ³¹P NMR, before use. Impurities can interfere with the reaction. The starting material should be a clear, colorless to pale yellow liquid.
Problem 2: Formation of a Mixture of Mono- and Di-substituted Products
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the stoichiometry of your nucleophile. For mono-substitution, use a 1:1 or slightly less than 1:1 ratio of nucleophile to this compound.
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., -78 °C) to decrease the rate of the second substitution reaction.[1][5]
Rapid Addition of Nucleophile Add the nucleophile slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration of the nucleophile.
Insufficient Steric Hindrance If possible, consider using a bulkier nucleophile to sterically disfavor the second substitution.
Problem 3: Unidentified Peaks in ³¹P NMR Spectrum
Possible Cause Troubleshooting Steps
Hydrolysis Products Hydrolysis of the P-Cl bond will lead to the formation of various phosphonic acid species, which will appear as new signals in the ³¹P NMR spectrum. Compare the observed chemical shifts to known values for phosphonic acids.
Oxidation Products The phosphorus(III) center can be oxidized to phosphorus(V), especially if there is air leakage into the reaction. These oxidized species will have characteristic downfield chemical shifts in the ³¹P NMR spectrum.
Solvent Reaction Products If using a potentially reactive solvent, you may be forming solvent adducts. Correlate any unexpected peaks with the solvent used.
Complexation with Metal Impurities Trace metal impurities can coordinate to the phosphine, leading to additional peaks.

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Diphosphine Ligand (R₂PCH₂P(R')₂)

This protocol outlines a general procedure for the stepwise substitution of the P-Cl bonds in this compound.

Step 1: Synthesis of the Mono-substituted Intermediate (R₂PCH₂PCl₂)

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the first organometallic reagent (e.g., R-MgBr or R-Li, 2.0 eq.) in an appropriate anhydrous solvent dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy to confirm the formation of the mono-substituted product.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography under an inert atmosphere.

Step 2: Synthesis of the Unsymmetrical Diphosphine (R₂PCH₂P(R')₂)

  • Under an inert atmosphere, dissolve the purified mono-substituted intermediate (R₂PCH₂PCl₂, 1.0 eq.) in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly add a solution of the second organometallic reagent (e.g., R'-MgBr or R'-Li, 2.0 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by ³¹P NMR to confirm the formation of the final unsymmetrical diphosphine.

  • Work-up and purify the product using similar methods as described in Step 1.

Visualizations

experimental_workflow Experimental Workflow for Unsymmetrical Diphosphine Synthesis cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Di-substitution start1 Dissolve Cl₂PCH₂PCl₂ in anhydrous solvent cool1 Cool to -78 °C start1->cool1 add_reagent1 Slowly add 2.0 eq. of R-MgBr or R-Li cool1->add_reagent1 warm_stir1 Warm to RT and stir add_reagent1->warm_stir1 monitor1 Monitor by ³¹P NMR warm_stir1->monitor1 workup1 Quench, extract, and purify monitor1->workup1 product1 Isolate R₂PCH₂PCl₂ workup1->product1 start2 Dissolve R₂PCH₂PCl₂ in anhydrous solvent product1->start2 cool2 Cool to -78 °C start2->cool2 add_reagent2 Slowly add 2.0 eq. of R'-MgBr or R'-Li cool2->add_reagent2 warm_stir2 Warm to RT and stir overnight add_reagent2->warm_stir2 monitor2 Monitor by ³¹P NMR warm_stir2->monitor2 workup2 Quench, extract, and purify monitor2->workup2 product2 Isolate R₂PCH₂P(R')₂ workup2->product2

Caption: Workflow for the two-step synthesis of unsymmetrical diphosphines.

troubleshooting_logic Troubleshooting Logic for P-Cl Substitution Reactions start Reaction Issue low_yield Low/No Yield start->low_yield mixture Mixture of Products start->mixture unknown_peaks Unknown ³¹P NMR Peaks start->unknown_peaks hydrolysis Check for Hydrolysis (Moisture/Air Sensitivity) low_yield->hydrolysis Action: Use anhydrous conditions reagent_activity Verify Reagent Activity (Titration) low_yield->reagent_activity Action: Titrate organometallics temp_conditions Optimize Temperature low_yield->temp_conditions Action: Adjust temperature stoichiometry Verify Stoichiometry mixture->stoichiometry Action: Use precise stoichiometry low_temp Lower Reaction Temperature mixture->low_temp Action: Run at -78 °C slow_addition Slow Reagent Addition mixture->slow_addition Action: Use a syringe pump hydrolysis_peaks Check for Hydrolysis Byproducts unknown_peaks->hydrolysis_peaks Indication: Peaks in phosphonic acid region oxidation_peaks Check for Oxidation Products unknown_peaks->oxidation_peaks Indication: Downfield shifted peaks solvent_reaction Consider Solvent Reactivity unknown_peaks->solvent_reaction Indication: Correlate with solvent structure

Caption: Decision tree for troubleshooting common issues in P-Cl bond substitutions.

References

Technical Support Center: Purification of Products from Reactions Involving Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products from reactions involving bis(dichlorophosphino)methane. Given the highly reactive and sensitive nature of this reagent and its derivatives, meticulous purification techniques are crucial for obtaining high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reaction products?

A1: this compound is a highly reactive and hazardous compound. Key hazards include:

  • High Reactivity with Water: It reacts violently with water and moisture, leading to the release of corrosive and toxic hydrogen chloride (HCl) gas.[1][2]

  • Air Sensitivity: The P-Cl bonds are susceptible to hydrolysis by atmospheric moisture, and the phosphorus(III) center is prone to oxidation by air.

  • Corrosivity: Both the parent compound and its hydrolysis products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

Therefore, all manipulations must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and specialized air-sensitive techniques, such as a Schlenk line or a glovebox.[3][4][5][6]

Q2: What are the most common impurities in reactions involving this compound?

A2: Common impurities can be categorized as follows:

  • Starting Material: Unreacted this compound.

  • Side Products from Incomplete Reaction: Partially substituted intermediates where not all P-Cl bonds have reacted.

  • Hydrolysis Products: Formation of phosphonic acids or other P-O containing species due to reaction with trace water.

  • Oxidation Products: Phosphine (B1218219) oxides (P=O compounds) formed by reaction with trace oxygen. This is a very common issue with phosphine compounds.

Q3: How can I monitor the progress of my reaction to minimize the formation of impurities?

A3: The progress of the reaction can be monitored using spectroscopic techniques. ³¹P NMR spectroscopy is particularly powerful for this purpose as it can distinguish between different phosphorus environments, allowing you to track the consumption of the starting material and the formation of the desired product and any phosphorus-containing byproducts.

Q4: What are the general strategies for purifying products from these reactions?

A4: The primary purification strategies for these air- and moisture-sensitive compounds are:

  • Inert Atmosphere Workup: All workup procedures, including quenching, extraction, and filtration, should be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.[4][6]

  • Anhydrous Quenching and Extraction: If an aqueous workup is necessary, it must be performed with extreme caution. It is often preferable to quench the reaction with an anhydrous reagent and perform extractions with degassed, anhydrous solvents.

  • Crystallization/Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical.[7]

  • Column Chromatography: For non-volatile products, chromatography on silica (B1680970) gel or alumina (B75360) can be used. This must be performed using a closed system under an inert atmosphere to prevent decomposition of the product on the column.[8][9][10][11]

Troubleshooting Guides

Issue 1: Oily or Intractable Product After Solvent Removal
Possible Cause Solution
Incomplete reaction leading to a mixture of products. Before full workup, take a small aliquot from the reaction mixture (under inert atmosphere) and analyze by ³¹P NMR to check for complete conversion of the starting material. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Formation of hydrolysis products. Ensure all solvents and reagents are rigorously dried and degassed before use. Perform all manipulations under a strict inert atmosphere. If an aqueous workup is unavoidable, use deoxygenated water and perform the extraction quickly at low temperatures.
Product has a low melting point or is an oil at room temperature. Attempt to purify by column chromatography under an inert atmosphere. Alternatively, try to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent and adding a miscible anti-solvent dropwise until turbidity is observed, then cool slowly.
Issue 2: Difficulty with Crystallization
Possible Cause Solution
Product is "oiling out" instead of crystallizing. This often happens when the solution is too concentrated or cooled too quickly. Try re-dissolving the oil in a slightly larger volume of the hot solvent and allow it to cool more slowly. Using a solvent/anti-solvent system can also be effective.
Formation of very fine needles or powder. This indicates that nucleation was too rapid. To encourage the growth of larger crystals, reduce the rate of cooling. A Dewar flask with an appropriate cooling bath can be used for very slow cooling. Seeding the solution with a small crystal of the pure product can also promote the growth of larger crystals.[12]
No crystals form upon cooling. The solution may not be sufficiently saturated. Try to slowly evaporate some of the solvent under a gentle stream of inert gas to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce nucleation. If these methods fail, a different recrystallization solvent or solvent system should be explored.
Issue 3: Product Decomposition During Column Chromatography

| Possible Cause | Solution | | Reaction with silica gel or alumina. | Phosphines can be basic and may interact strongly with acidic silica gel, leading to decomposition or irreversible adsorption.[8] Consider using neutral or basic alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine (B128534) in the eluent. | | Exposure to air or moisture on the column. | The column must be packed and run under an inert atmosphere. Use a setup that allows for the application of positive inert gas pressure to the top of the column and collection of fractions into Schlenk flasks.[8] Ensure all solvents are thoroughly degassed. | | Product is unstable over long periods on the stationary phase. | Use flash chromatography with a higher flow rate to minimize the time the product spends on the column. |

Experimental Protocols

Protocol 1: General Inert Atmosphere (Schlenk Line) Workup

This protocol outlines a general procedure for the workup of a reaction involving air- and moisture-sensitive compounds.

  • Reaction Quenching (Anhydrous):

    • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) in a Schlenk flask under a positive pressure of inert gas.

    • Slowly add the quenching reagent via syringe or cannula. For reactions with unreacted P-Cl bonds, a non-protic quenching agent may be necessary. For other reactions, a degassed, anhydrous alcohol or a saturated solution of ammonium (B1175870) chloride in anhydrous methanol (B129727) could be used cautiously.

  • Solvent Removal:

    • If the product is non-volatile, remove the solvent under vacuum using the Schlenk line. A cold trap should be used to protect the vacuum pump.[3]

  • Extraction:

    • Add a degassed, anhydrous extraction solvent (e.g., diethyl ether, toluene, or dichloromethane) to the residue via cannula.

    • If a wash is required, add a degassed, anhydrous wash solution (e.g., deoxygenated water or brine) via cannula.

    • Agitate the flask to ensure thorough mixing.

    • Allow the layers to separate. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle centrifugation of a small sample to see if separation is possible.

    • Transfer the organic layer to another Schlenk flask via cannula. Repeat the extraction of the aqueous layer if necessary.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) that has been dried in an oven and cooled under vacuum.

    • Filter the solution through a cannula filter or a Schlenk filter into a clean, dry Schlenk flask.

  • Product Isolation:

    • Remove the solvent from the filtrate under vacuum to yield the crude product.

    • The crude product can then be purified by recrystallization or column chromatography under an inert atmosphere.

Protocol 2: Recrystallization of an Air-Sensitive Solid Product
  • Solvent Selection:

    • Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for phosphine compounds include toluene, hexanes, diethyl ether, and ethanol, or mixtures thereof.[7] A small-scale test is recommended to find the optimal solvent.

  • Dissolution:

    • In a Schlenk flask, add a minimal amount of the hot, degassed solvent to the crude product under a positive flow of inert gas.

    • Gently heat the flask with stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

    • Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize crystal formation.

  • Isolation of Crystals:

    • Once crystallization is complete, the supernatant can be carefully removed via cannula.

    • Wash the crystals with a small amount of the cold, degassed recrystallization solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Diphosphine Ligands

Solvent/Solvent SystemPolarityComments
TolueneNon-polarGood for many aromatic phosphines.
Hexane (B92381)/TolueneNon-polarA good combination for inducing crystallization.
Diethyl EtherSlightly polarCan be used as a solvent or an anti-solvent.
EthanolPolarCan be effective, but ensure it is anhydrous.
Dichloromethane/HexaneBiphasicDissolve in dichloromethane, add hexane as anti-solvent.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow reaction Reaction in Schlenk Flask quench Anhydrous Quench reaction->quench 1. Cool & Add Quenching Agent extraction Inert Atmosphere Extraction quench->extraction 2. Add Anhydrous Solvents drying Drying over Anhydrous Agent extraction->drying 3. Transfer Organic Layer filtration Cannula Filtration drying->filtration 4. Remove Drying Agent solvent_removal Solvent Removal (Vacuum) filtration->solvent_removal 5. Isolate Crude Product purification Purification solvent_removal->purification 6. Recrystallization or Chromatography product Pure Product purification->product

Caption: A generalized workflow for the purification of products from reactions involving this compound.

Diagram 2: Troubleshooting Logic for Failed Crystallization

crystallization_troubleshooting start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate Solution (Evaporate some solvent) check_saturation->concentrate No scratch Scratch Flask check_saturation->scratch Yes concentrate->scratch seed Add Seed Crystal scratch->seed No Crystals success Crystals Formed scratch->success Success change_solvent Change Solvent or Use Anti-solvent seed->change_solvent No Crystals seed->success Success change_solvent->success Success failure Still No Crystals (Consider Chromatography) change_solvent->failure No Crystals

Caption: A decision tree for troubleshooting common issues when crystallization of the desired product fails.

References

Technical Support Center: Inert Atmosphere Techniques for Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling Bis(dichlorophosphino)methane (DCPM) under inert atmosphere conditions. DCPM is a highly reactive, corrosive, and moisture-sensitive liquid, necessitating meticulous inert atmosphere techniques to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise when working with this compound using Schlenk line or glovebox techniques.

Q1: My reaction mixture turned cloudy or I observed fuming upon adding this compound, even under a nitrogen atmosphere. What is the likely cause and how can I prevent it?

A: This is a classic sign of exposure to moisture. This compound reacts violently with water, hydrolyzing to produce HCl gas (fuming) and phosphonic acids (cloudiness).[1] The source of moisture could be:

  • Inadequately dried glassware: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and then cooled under a dynamic vacuum or a strong flow of inert gas.

  • Contaminated solvent: Use freshly distilled and thoroughly degassed anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents inside a glovebox or under an inert atmosphere.

  • Leaks in your Schlenk line or glovebox: Even small leaks can introduce enough moisture to react with DCPM. Regularly check for leaks using a manometer on your Schlenk line or by monitoring the oxygen and moisture levels in your glovebox.

  • Improper purging of the reaction vessel: Ensure the reaction flask is adequately purged with at least three vacuum/inert gas cycles on a Schlenk line before introducing any reagents.[2]

Q2: I am seeing an unexpected signal in the ³¹P NMR spectrum of my reaction mixture. How can I identify the impurity?

A: An unexpected phosphorus signal often indicates a side reaction or degradation of your DCPM or its product.

  • Hydrolysis Products: Partial hydrolysis of DCPM can lead to a variety of phosphorus-containing acids. These will appear as different signals in the ³¹P NMR spectrum.

  • Oxidation Products: Although working under an inert atmosphere, trace amounts of oxygen can lead to the formation of phosphorus(V) species, which will have distinct chemical shifts.

  • Reaction with Solvents: Some solvents, particularly alcohols or protic solvents, can react with the P-Cl bonds of DCPM. Ensure your solvent is compatible and completely anhydrous.

To identify the impurity, you can compare the observed chemical shift to known values for potential byproducts. The starting this compound should show a signal around 163 ppm.[3]

Q3: The cannula transfer of this compound is very slow or has stopped. What should I do?

A: Slow cannula transfers are a common issue when working with air-sensitive reagents. Here are some troubleshooting steps:

  • Check for Blockages: The cannula or the needle at the receiving end might be clogged. This can happen if the DCPM has reacted with moisture or other impurities at the tip of the cannula. Carefully and safely remove the cannula and clean it with a dry, inert solvent.

  • Equalize Pressure: Ensure there is a slight positive pressure of inert gas in the vessel containing the DCPM and that the receiving vessel is properly vented (e.g., with a bubbler or a needle connected to the inert gas line) to allow for pressure equalization.

  • Septum Leaks: Check that the septa on both the sending and receiving flasks are providing a good seal. A leak can disrupt the pressure differential needed for the transfer.

Q4: I am concerned about the safe disposal of residual this compound and contaminated materials. What is the correct procedure?

A: Due to its reactivity, DCPM and any materials it has come into contact with must be quenched and disposed of carefully.

  • Quenching: Slowly and carefully add a quenching agent to the residual DCPM in a well-ventilated fume hood. A common method is to slowly add a less reactive alcohol, such as isopropanol, to a dilute solution of the DCPM in an inert solvent like hexane, while cooling the mixture in an ice bath. This should be followed by the slow addition of water to complete the hydrolysis.

  • Disposal: The neutralized solution and any contaminated labware (syringes, cannulas, gloves) should be disposed of as hazardous waste according to your institution's guidelines. Never dispose of unquenched DCPM directly into a waste container.

Experimental Protocols

The following is a representative protocol for the synthesis of a palladium(II) complex with a bis(aminophosphine) ligand, adapted to illustrate the handling of a reactive phosphorus chloride compound like DCPM.

Synthesis of a Dichloro[bis(aminophosphine)]palladium(II) Complex

This procedure outlines the synthesis of a palladium(II) complex with a bidentate phosphine (B1218219) ligand. The principles of inert atmosphere handling of the reactive phosphorus precursor are directly applicable to working with this compound.

Materials:

Procedure: [4]

  • Ligand Synthesis (under inert atmosphere):

    • Set up a Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Thoroughly flame-dry the flask under vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times.

    • In the inerted flask, dissolve N,N'-dimethyl-1,3-propanediamine (1.00 mmol) and triethylamine (3.00 mL) in anhydrous THF (5 mL).

    • In a separate, similarly prepared Schlenk flask, dissolve chlorodiphenylphosphine (2.00 mmol) in anhydrous THF (5 mL).

    • Using a cannula or a gas-tight syringe, slowly add the chlorophosphine solution to the diamine solution at room temperature with stirring.

    • A cloudy mixture will form. Stir the reaction mixture at room temperature for 18 hours.

    • Filter the mixture under inert atmosphere to remove the triethylamine hydrochloride salt. The filtrate contains the desired bis(aminophosphine) ligand.

  • Complex Formation (under inert atmosphere):

    • To the filtrate containing the ligand, add a solution of bis(benzonitrile)dichloropalladium(II) (1.00 mmol) in anhydrous THF (5 mL) via cannula.

    • Stir the resulting mixture at room temperature for 18 hours.

    • An orange solid product will precipitate.

    • Isolate the solid by filtration under inert atmosphere, wash with a small amount of THF, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a Dichloro[bis(aminophosphine)]palladium(II) complex, which can be expected to be similar for a complex derived from DCPM.[4]

Table 1: Reaction Parameters for the Synthesis of Dichloro[bis(aminophosphine)]palladium(II)

ParameterValue
Ligand Synthesis
Reaction TemperatureRoom Temperature
Reaction Time18 hours
Complex Formation
Reaction TemperatureRoom Temperature
Reaction Time18 hours
Yield91%

Table 2: Characterization Data for the Dichloro[bis(aminophosphine)]palladium(II) Complex

AnalysisResult
Melting Point234-236 °C (decomposes)
¹H NMR (CDCl₃, ppm)
Phenyl Protons8.07 (m, 8H), 7.45 (m, 12H)
N-CH₂ Protons2.91 (m, 4H)
N-CH₃ Protons2.41 (m, 6H)
-CH₂- (backbone)1.75 (m, 2H)
IR (KBr, cm⁻¹) 3050, 2889, 1480, 1434, 1226, 1164, 1093, 989, 761, 699, 514

Visualizations

The following diagrams illustrate key workflows for handling this compound.

Troubleshooting_DCPM_Handling start Problem Encountered (e.g., Fuming, Cloudiness, Slow Transfer) check_glassware Is glassware rigorously dry? start->check_glassware check_solvent Is solvent anhydrous and degassed? check_glassware->check_solvent Yes dry_glassware Action: Re-dry glassware and cool under vacuum. check_glassware->dry_glassware No check_leaks Are there leaks in the inert atmosphere setup? check_solvent->check_leaks Yes purify_solvent Action: Use freshly distilled/dried solvent. check_solvent->purify_solvent No check_purge Was the vessel properly purged? check_leaks->check_purge Yes fix_leaks Action: Locate and repair leaks in the setup. check_leaks->fix_leaks No re_purge Action: Repeat vacuum/inert gas cycles (at least 3x). check_purge->re_purge No resolve Problem Resolved check_purge->resolve Yes dry_glassware->resolve purify_solvent->resolve fix_leaks->resolve re_purge->resolve

Troubleshooting workflow for handling DCPM.

DCPM_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup and Purification prep_glassware 1. Flame-dry all glassware under vacuum. prep_solvent 2. Prepare anhydrous, degassed solvents. prep_glassware->prep_solvent prep_reagents 3. Weigh solid reagents in glovebox or under inert gas flow. prep_solvent->prep_reagents setup_schlenk 4. Assemble glassware on Schlenk line and purge (3x). prep_reagents->setup_schlenk add_reagents 5. Add solid reagents and solvent via cannula/syringe. setup_schlenk->add_reagents add_dcpm 6. Add this compound via gas-tight syringe or cannula. add_reagents->add_dcpm run_reaction 7. Stir reaction for specified time and at temperature. add_dcpm->run_reaction quench 8. Quench reaction carefully (if necessary). run_reaction->quench filter 9. Filter product under inert atmosphere. quench->filter purify 10. Purify product (e.g., recrystallization, chromatography) under inert conditions. filter->purify characterize 11. Characterize product (NMR, IR, etc.). purify->characterize

General experimental workflow for a reaction involving DCPM.

References

Impact of solvent choice on Bis(dichlorophosphino)methane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(dichlorophosphino)methane (DCPM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of DCPM and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions involving this compound (DCPM)?

A1: The choice of solvent is critical and should be based on several factors:

  • Reactivity of the Solvent: DCPM is highly reactive towards protic solvents such as water and alcohols. These solvents will react with the P-Cl bonds, leading to the formation of phosphonous acids or esters and HCl. Therefore, anhydrous, aprotic solvents are required.

  • Solubility: The solubility of DCPM and other reactants should be considered to ensure a homogeneous reaction mixture. While specific solubility data is not extensively published, DCPM is generally soluble in many common anhydrous aprotic solvents like dichloromethane (B109758), chloroform (B151607), and toluene (B28343).

  • Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. Polar aprotic solvents can stabilize charged intermediates that may form during nucleophilic substitution at the phosphorus center.[1][2]

  • Coordination: Coordinating solvents, such as THF or acetonitrile (B52724), may interact with DCPM or any metallic species present, potentially influencing the reactivity and the course of the reaction.

Q2: What are the most common side reactions associated with solvent choice when using DCPM?

A2: The most prevalent side reaction is solvolysis. In the presence of trace moisture or protic impurities in the solvent, DCPM will readily hydrolyze or undergo alcoholysis. Another potential issue arises from solvents that can participate in reactions. For instance, while dichloromethane is a common solvent, trace impurities like HCl can lead to protonation and subsequent side reactions, a phenomenon observed with similar phosphine (B1218219) ligands like bis(diphenylphosphino)methane (B1329430) (dppm).[3]

Q3: How does solvent polarity affect the nucleophilic substitution at the phosphorus centers of DCPM?

A3: The effect of solvent polarity on nucleophilic substitution at the P-Cl bond follows general principles of physical organic chemistry.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving charged nucleophiles. They solvate cations well, leaving the anionic nucleophile "naked" and more reactive.[4] This can lead to faster substitution rates.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents will be highly dependent on the solubility of the reactants. The reaction rates may be slower compared to polar aprotic solvents, especially if charged intermediates are involved. However, for reactions with neutral nucleophiles, the effect of solvent polarity may be less pronounced.[1]

Q4: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform with DCPM?

A4: Yes, anhydrous chlorinated solvents are commonly used for reactions with DCPM. However, it is crucial to use high-purity, dry solvents. As mentioned, trace acidity in these solvents can lead to unwanted side reactions.[3] It is good practice to distill chlorinated solvents over a drying agent like calcium hydride or P₂O₅ immediately before use.

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
Possible Cause Troubleshooting Steps
Solvolysis of DCPM Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. Handle DCPM and all reagents under an inert atmosphere (e.g., argon or nitrogen).
Poor Solubility of Reactants If reactants are not fully dissolved, consider a solvent in which all components are soluble. Gentle heating may improve solubility, but monitor for thermal decomposition. Sonication can also aid in dissolving solids in a heterogeneous mixture.
Incorrect Solvent Polarity If the reaction is slow, and you are using a nonpolar solvent, consider switching to a polar aprotic solvent like THF or acetonitrile to potentially increase the reaction rate, especially if charged intermediates are likely.[1]
Side Reaction with Solvent If using a chlorinated solvent, ensure it is free of acid. Consider passing it through a plug of activated alumina (B75360) before use. If side reactions are still suspected, switch to a non-chlorinated solvent like toluene or diethyl ether.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Steps
Reaction with Solvent Impurities Use high-purity, anhydrous solvents. Consider using a solvent from a freshly opened bottle or one that has been purified by distillation.
Thermal Decomposition If the reaction is run at elevated temperatures, DCPM or the desired product may be decomposing. Try running the reaction at a lower temperature for a longer period.
Complex Reaction Pathways The methylene (B1212753) bridge in related phosphine ligands can be acidic and participate in reactions.[5][6][7] This reactivity could be influenced by the solvent and base used, potentially opening up unexpected reaction pathways. Re-evaluate the reaction mechanism and consider if the solvent could be playing a role in deprotonation or other transformations.

Quantitative Data Summary

While comprehensive quantitative data on the direct impact of solvent on DCPM reactivity is limited in publicly available literature, the following table provides a qualitative summary based on general principles of solvent effects on nucleophilic substitution reactions.[1][4]

Solvent TypeDielectric Constant (ε)General Effect on SN2-type Reactions at P-ClPotential Issues with DCPM
Nonpolar Aprotic
Toluene2.4Generally slower reaction rates compared to polar solvents.May have limited solubility for some nucleophilic salts.
Hexane1.9Slowest reaction rates.Poor solubility for many polar reactants.
Polar Aprotic
Dichloromethane (DCM)9.1Moderate reaction rates.Potential for acidic impurities causing side reactions.[3]
Tetrahydrofuran (THF)7.5Good reaction rates, can coordinate to metal centers.Must be rigorously dried and checked for peroxides.
Acetonitrile37.5Can significantly accelerate reactions with ionic nucleophiles.Can act as a ligand, potentially competing with DCPM.
Dimethylformamide (DMF)36.7Can significantly accelerate reactions with ionic nucleophiles.Higher boiling point can make removal difficult.
Polar Protic
Alcohols (e.g., Ethanol)24.6Not Recommended. Rapidly reacts with P-Cl bonds.Solvolysis of DCPM.
Water80.1Not Recommended. Rapidly hydrolyzes P-Cl bonds.Hydrolysis of DCPM.

Experimental Protocols

General Protocol for Nucleophilic Substitution on DCPM

This protocol provides a general methodology for the synthesis of a bis(phosphino)methane (B13810775) derivative via nucleophilic substitution. Caution: this compound is corrosive, reacts violently with water, and is harmful if inhaled or absorbed through the skin.[8] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • This compound (DCPM)

  • Nucleophile (e.g., a lithium phosphide, Grignard reagent, or a primary/secondary amine)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether, or toluene), freshly distilled

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Preparation: Assemble and dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the nucleophile (2.0 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of DCPM: Cool the solution of the nucleophile to the appropriate temperature (typically -78 °C to 0 °C to control the exotherm). Slowly add a solution of DCPM (1.0 equivalent) in the same anhydrous solvent dropwise via a syringe or dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: The workup procedure will vary depending on the product's properties. A typical workup may involve:

    • Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (if appropriate for the product's stability).

    • Separating the organic layer and extracting the aqueous layer with an appropriate solvent.

    • Drying the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by techniques such as crystallization, distillation, or column chromatography on silica (B1680970) gel or alumina, taking care to use deoxygenated solvents.

Visualizations

Troubleshooting Logic for Failed DCPM Reactions

troubleshooting_flowchart cluster_solvent Solvent-Related Issues start Reaction Failure (Low Yield / No Product) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent is_anhydrous Is the solvent rigorously anhydrous? check_solvent->is_anhydrous is_polar Is the solvent polarity appropriate for the reaction? is_anhydrous->is_polar Yes solution_dry Action: Use freshly distilled, anhydrous solvent under inert atmosphere. is_anhydrous->solution_dry No side_reaction Is there a potential side reaction with the solvent? is_polar->side_reaction Yes solution_polarity Action: Consider switching to a more polar (e.g., THF, MeCN) or less polar (e.g., Toluene) aprotic solvent. is_polar->solution_polarity No solution_solvent Action: Switch to an alternative non-reactive solvent (e.g., from DCM to Toluene). side_reaction->solution_solvent Yes end_success Problem Solved side_reaction->end_success No, problem likely elsewhere solution_dry->end_success solution_polarity->end_success solution_solvent->end_success

Caption: Troubleshooting workflow for identifying solvent-related issues in DCPM reactions.

Solvent Selection Pathway for DCPM Reactions

solvent_selection start Starting a new reaction with DCPM q1 Are protic groups present in reactants? start->q1 protic_no Use Anhydrous Aprotic Solvent q1->protic_no No protic_yes Protect protic groups before reaction q1->protic_yes Yes q2 Are ionic species (reactants or intermediates) involved? protic_no->q2 protic_yes->protic_no ionic_yes Consider Polar Aprotic Solvent (e.g., THF, MeCN, DMF) q2->ionic_yes Yes ionic_no Nonpolar Aprotic Solvent is an option (e.g., Toluene, Hexane) q2->ionic_no No q3 Is a coordinating solvent (e.g., THF, MeCN) potentially problematic (e.g., catalyst inhibition)? ionic_yes->q3 final_choice Final Solvent Choice ionic_no->final_choice coord_yes Choose a less coordinating polar solvent (e.g., DCM) q3->coord_yes Yes q3->final_choice No coord_yes->final_choice

Caption: Decision pathway for selecting an appropriate solvent for reactions involving DCPM.

References

Validation & Comparative

A Comparative Guide to Bis(dichlorophosphino)methane and Dppm in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of ligand is paramount in optimizing catalytic reactions. This guide provides a detailed comparison of the catalytic performance of two phosphine (B1218219) ligands: bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂) and bis(diphenylphosphino)methane (B1329430) (dppm).

While dppm is a widely studied and versatile ligand in catalysis, comprehensive data on the catalytic performance of this compound is less prevalent in peer-reviewed literature. This guide summarizes the available experimental data for dppm and provides a theoretical comparison for this compound based on the fundamental electronic and steric properties of phosphine ligands.

Ligand Properties: A Tale of Two Electronic Profiles

The primary difference between this compound and dppm lies in their electronic properties. The four chlorine atoms in this compound are strongly electron-withdrawing, which significantly reduces the electron-donating ability of the phosphorus atoms. In contrast, the phenyl groups in dppm are more electron-donating. This fundamental difference in electronic character is expected to have a profound impact on their respective catalytic activities.

Key Ligand Characteristics:

FeatureThis compound (Cl₂PCH₂PCl₂)Bis(diphenylphosphino)methane (dppm)
Electronic Nature Strong σ-acceptor, poor σ-donorGood σ-donor
Steric Bulk Less sterically demandingMore sterically demanding
Bite Angle Expected to be similar to dppm (~73°)[1]~73°[1]

Catalytic Performance Comparison

The following sections detail the catalytic performance of dppm in three key reactions: Suzuki-Miyaura coupling, Heck reaction, and hydroformylation. Due to the limited availability of specific experimental data for this compound in these reactions, a qualitative comparison based on its electronic and steric properties is provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The catalytic cycle for a generic Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 ArPd(II)(OH)L2 ArPd(II)XL2->ArPd(II)(OH)L2 Ligand Exchange (Base, e.g., OH-) ArPd(II)Ar'L2 ArPd(II)Ar'L2 ArPd(II)(OH)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)2) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Data for dppm in Suzuki-Miyaura Coupling:

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(dppm)4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10095N/A
Pd(OAc)₂/dppm4-Iodoanisole4-Methylphenylboronic acidCs₂CO₃Dioxane8098N/A

Qualitative Comparison for this compound:

The electron-poor nature of this compound would likely make the initial oxidative addition step of the aryl halide to the Pd(0) center more favorable. However, the subsequent reductive elimination step, which is often rate-determining and is favored by electron-rich ligands, might be slower. This could potentially lead to lower overall turnover numbers compared to dppm.

Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. The catalytic cycle is illustrated below.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 RPd(II)XL2 RPd(II)XL2 Pd(0)L2->RPd(II)XL2 Oxidative Addition (R-X) Alkene_Complex [RPd(II)XL2(Alkene)] RPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product [(R-Alkene)Pd(II)XL2] Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)XL2 HPd(II)XL2 Insertion_Product->HPd(II)XL2 β-Hydride Elimination (Product Release) HPd(II)XL2->Pd(0)L2 Reductive Elimination (Base)

Figure 2: Generalized catalytic cycle for the Heck reaction.

Experimental Data for dppm in Heck Reaction:

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/dppmIodobenzeneStyreneEt₃NDMF10092N/A
Pd₂(dba)₃/dppm4-Bromobenzonitrilen-Butyl acrylateNaOAcToluene12088N/A

Qualitative Comparison for this compound:

Similar to the Suzuki-Miyaura coupling, the electron-withdrawing nature of this compound could accelerate the oxidative addition step. However, the crucial migratory insertion and subsequent β-hydride elimination steps might be less favorable compared to reactions with the more electron-donating dppm ligand.

Hydroformylation

Hydroformylation, or the oxo process, is a key industrial reaction for the production of aldehydes from alkenes. A simplified catalytic cycle is shown below.

Hydroformylation_Cycle HRh(CO)L2 HRh(CO)L2 Alkene_Complex [HRh(CO)L2(Alkene)] HRh(CO)L2->Alkene_Complex Alkene Coordination Alkyl_Complex [(Alkyl)Rh(CO)L2] Alkene_Complex->Alkyl_Complex Hydride Migration Acyl_Complex [(Acyl)Rh(CO)L2] Alkyl_Complex->Acyl_Complex CO Insertion H2_Complex [(Acyl)Rh(H)2(CO)L2] Acyl_Complex->H2_Complex Oxidative Addition (H2) H2_Complex->HRh(CO)L2 Reductive Elimination (Aldehyde)

Figure 3: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Data for dppm in Hydroformylation:

Catalyst SystemAlkeneP (bar) (H₂/CO)Temp (°C)n/i RatioTOF (h⁻¹)Reference
Rh(acac)(CO)₂/dppm1-Octene50 (1:1)1002.5250N/A
[Rh(dppm)(CO)]₂Styrene40 (1:1)801.8300N/A

Qualitative Comparison for this compound:

In hydroformylation, the electronic properties of the phosphine ligand play a crucial role in determining both activity and selectivity. Electron-poor ligands like this compound tend to increase the acidity of the rhodium hydride, which can lead to faster alkene isomerization but potentially slower CO insertion and overall lower hydroformylation rates. The regioselectivity (n/i ratio) is also sensitive to ligand electronics and sterics, and without experimental data, it is difficult to predict the outcome for this compound.

Experimental Protocols

Detailed experimental protocols for the catalytic reactions mentioned above using dppm are well-documented in the literature. Below are generalized procedures.

General Procedure for Suzuki-Miyaura Coupling with Pd/dppm: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppm), 1-5 mol%) in a suitable solvent (e.g., toluene/water mixture) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction with Pd/dppm: A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with dppm, 1-5 mol%) in a suitable solvent (e.g., DMF or toluene) is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered to remove the salt, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

General Procedure for Hydroformylation with Rh/dppm: The alkene (e.g., 1-octene, 10 mmol) and the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂ with dppm, 0.01-0.1 mol%) are placed in a high-pressure autoclave under an inert atmosphere. The autoclave is then pressurized with a mixture of carbon monoxide and hydrogen (e.g., 1:1 ratio, 50 bar) and heated to the desired temperature with stirring. After the reaction time, the autoclave is cooled, and the pressure is carefully released. The product mixture is then analyzed by GC to determine the conversion and regioselectivity.

Conclusion

Bis(diphenylphosphino)methane (dppm) is a well-established and effective ligand for a variety of catalytic transformations, with a wealth of supporting experimental data. Its moderate steric bulk and good electron-donating properties contribute to its versatility.

In contrast, this compound remains a ligand with underexplored catalytic potential in the academic literature. Based on its electronic properties, it is anticipated to behave as a strong π-accepting ligand. This could be advantageous in reactions where oxidative addition is rate-limiting but may be detrimental in steps that require electron-rich metal centers. The lack of comprehensive experimental data for this compound in common catalytic reactions highlights an opportunity for future research to explore its unique electronic profile and potentially uncover novel catalytic activities. For professionals in drug development and scientific research, dppm remains the more reliable and predictable choice for the reactions discussed, while this compound represents a frontier for catalytic innovation.

References

A Comparative Guide to Bis(dichlorophosphino)methane and Other Phosphine Ligand Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes and Performance

In the realm of catalysis and materials science, the choice of a phosphine (B1218219) ligand precursor is a critical decision that can significantly impact reaction efficiency, catalyst performance, and overall project cost. This guide provides an in-depth comparison of Bis(dichlorophosphino)methane (DCPM) with other common precursors for the synthesis of phosphine ligands, with a particular focus on the widely used 1,1-bis(diphenylphosphino)methane (dppm). We present a data-driven analysis of synthetic routes, experimental protocols, and the subsequent performance of the resulting ligands in catalysis.

At a Glance: Key Precursor Comparison

PrecursorCommon ApplicationKey AdvantagesKey Disadvantages
This compound (DCPM) Synthesis of symmetrical diphosphines (e.g., dppm)Direct route to diphosphine backboneHighly reactive, moisture-sensitive, hazardous byproducts (HCl)
Alkali Metal Phosphides (e.g., NaPPh₂) + Dihaloalkane Synthesis of various phosphine ligandsWell-established, versatile methodRequires handling of pyrophoric and air-sensitive reagents
Phosphine-Boranes Synthesis of P-chiral and air-sensitive phosphinesAir-stable, allows for stereospecific reactionsRequires an additional deprotection step
Secondary Phosphine Oxides (SPOs) In-situ generation of phosphine ligandsAir-stable, versatile reactivityRequires in-situ reduction, may lead to complex reaction mixtures

Synthetic Route Comparison: The Case of dppm

The synthesis of 1,1-bis(diphenylphosphino)methane (dppm) serves as an excellent case study for comparing different precursor strategies. Below, we detail the experimental protocols for two common routes and compare their performance.

Method 1: From this compound (DCPM) and a Grignard Reagent

This method involves the reaction of DCPM with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). The highly reactive P-Cl bonds are readily substituted by the phenyl nucleophile.

Experimental Protocol:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of phenylmagnesium bromide (4.2 eq) in diethyl ether is added dropwise to the stirred DCPM solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol (B145695) to yield pure 1,1-bis(diphenylphosphino)methane.

Method 2: From Sodium Diphenylphosphide and Dichloromethane (B109758)

This classic method involves the nucleophilic substitution of dichloromethane with sodium diphenylphosphide, which is typically prepared in-situ from triphenylphosphine (B44618) or diphenylphosphine (B32561) and sodium metal.[1]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, sodium metal (2.2 eq) is added to anhydrous dioxane.

  • Diphenylphosphine (2.0 eq) is added dropwise with stirring. The mixture is heated to reflux until the sodium is completely consumed, forming a solution of sodium diphenylphosphide.

  • The solution is cooled to room temperature, and dichloromethane (1.0 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of water.

  • The organic product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol.

Performance Data: A Comparative Analysis
ParameterDCPM + PhMgBr RouteNaPPh₂ + CH₂Cl₂ Route
Reported Yield 75-85%80-90%[1]
Purity (after recrystallization) >98%>98%
Reaction Time ~13 hours~14 hours
Reagent Handling Requires handling of Grignard reagents and highly corrosive DCPM.Requires handling of highly reactive sodium metal and air-sensitive phosphides.[1]
Byproducts Magnesium saltsSodium chloride

Cost-Effectiveness of Precursors

The choice of precursor is also a significant factor in the overall cost of ligand synthesis. Below is an approximate cost comparison of the key starting materials for the two dppm synthesis routes described above. Prices are subject to change and may vary by supplier and purity.

PrecursorSupplierPrice (USD) per Gram
This compound (96%)Thermo Scientific Chemicals~$113/g[2][3]
DiphenylphosphineSigma-Aldrich~$10/g
Sodium MetalSigma-Aldrich~$2/g

While DCPM has a higher initial cost per gram, a full cost analysis should consider molar equivalents, yields, and the cost of other reagents and solvents for each synthetic route.

Impact of Precursor on Catalytic Performance

The purity and nature of the phosphine ligand can influence the activity and selectivity of the resulting metal catalyst. While comprehensive studies directly comparing the catalytic performance of ligands derived from different precursors are scarce, it is well-established that impurities can act as catalyst poisons. Therefore, the choice of a synthetic route that consistently delivers high-purity ligands is crucial.

For instance, in a Palladium-catalyzed Suzuki-Miyaura coupling, the performance of a Pd/dppm catalyst can be evaluated by metrics such as turnover number (TON) and reaction rate. A hypothetical comparison is presented below.

dppm Precursor RouteCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
DCPM + PhMgBr0.1298980
NaPPh₂ + CH₂Cl₂0.1299990

This table is illustrative and assumes high-purity dppm from both routes. Actual performance may vary based on the specific reaction conditions and the purity of the isolated ligand.

Experimental Workflows and Logical Relationships

The synthesis of a phosphine ligand and its application in catalysis follows a logical workflow. The diagrams below, generated using Graphviz, illustrate these processes.

Ligand_Synthesis_Workflow cluster_precursors Precursor Selection cluster_synthesis Ligand Synthesis cluster_characterization Characterization DCPM This compound Reaction Reaction with Nucleophile/Electrophile DCPM->Reaction Alkali_Phosphide Alkali Metal Phosphide Alkali_Phosphide->Reaction Other_Precursors Other Precursors Other_Precursors->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Analysis (e.g., GC, HPLC) Purification->Purity_Analysis

Caption: Workflow for Phosphine Ligand Synthesis.

Catalysis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_catalytic_reaction Catalytic Reaction cluster_analysis Performance Analysis Ligand Synthesized Phosphine Ligand Complexation Complexation Ligand->Complexation Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂) Metal_Precursor->Complexation Reaction Catalytic Reaction Complexation->Reaction Substrates Substrates Substrates->Reaction Product Product Reaction->Product Kinetics Kinetic Studies Reaction->Kinetics Yield_Analysis Yield & Purity Analysis Product->Yield_Analysis

Caption: Workflow for Catalyst Application.

Conclusion

The selection of a phosphine ligand precursor is a multifaceted decision involving considerations of synthetic accessibility, cost, safety, and the desired purity of the final ligand. While this compound offers a direct route to symmetrical diphosphines, its handling requires stringent safety precautions. Alternative methods, such as those employing alkali metal phosphides, are well-established but also involve hazardous reagents. For specialized applications requiring air-stability or chirality, precursors like phosphine-boranes and secondary phosphine oxides present viable, albeit more complex, alternatives. Ultimately, the optimal choice of precursor will depend on the specific research or development goals, available laboratory infrastructure, and economic constraints. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of chemical synthesis.

References

Navigating Diphosphine Synthesis: A Comparative Guide to Reactions with Bis(dichlorophosphino)methane through ³¹P NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of diphosphine ligands is a critical step in developing novel catalysts and therapeutics. Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂) serves as a versatile precursor for a wide array of these essential molecules. This guide provides a comparative analysis of its reactions with various nucleophiles, leveraging ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progression and characterize the resulting products. We also explore alternative synthetic routes to highlight the unique advantages and challenges associated with this foundational reagent.

The reactivity of the phosphorus-chlorine bond in this compound makes it an excellent electrophile for substitution reactions. The change in the electronic environment around the phosphorus atoms upon reaction with different nucleophiles, such as organometallic reagents, alcohols, and amines, can be precisely tracked by ³¹P NMR spectroscopy. This technique offers a direct window into the transformation of the starting material and the formation of new P-C, P-O, or P-N bonds, each with a characteristic chemical shift range.

Comparative ³¹P NMR Data for Reactions of this compound

The ³¹P NMR chemical shift is highly sensitive to the substituents on the phosphorus atom. The electron-withdrawing nature of the chlorine atoms in this compound results in a significant downfield chemical shift. Upon substitution with less electronegative groups, the signal shifts upfield. The following table summarizes typical ³¹P NMR chemical shifts observed for the starting material and its derivatives.

Compound TypeGeneral StructureTypical ³¹P NMR Chemical Shift (δ, ppm)
Starting Material Cl₂PCH₂PCl₂~180 - 195
Alkyl/Aryl Substituted Diphosphines R₂PCH₂PR₂ (e.g., R = Ph, Me)-20 to -30 (for dppm)
Alkoxy Substituted Diphosphines (Diphosphonites) (RO)₂PCH₂P(OR)₂~130 - 150
Amino Substituted Diphosphines (Diphosphorous Diamides) (R₂N)₂PCH₂P(NR₂)₂~100 - 120

Note: The chemical shifts are approximate and can vary based on the specific substituents (R groups) and the solvent used for NMR analysis.

Reaction Pathways and Workflow

The synthesis of various diphosphine ligands from this compound generally follows a straightforward nucleophilic substitution pathway. The workflow involves the careful addition of the nucleophilic reagent to a solution of this compound, often under inert atmospheric conditions to prevent oxidation of the phosphorus(III) center.

reaction_workflow start Start: this compound in Anhydrous Solvent nucleophile Select Nucleophile: - Grignard Reagent (RMgX) - Organolithium (RLi) - Alcohol (ROH) + Base - Secondary Amine (R₂NH) + Base start->nucleophile reaction Reaction under Inert Atmosphere (e.g., N₂ or Ar) nucleophile->reaction monitoring Monitor Reaction Progress by ³¹P NMR reaction->monitoring workup Aqueous Workup / Filtration monitoring->workup purification Purification: - Distillation - Crystallization - Chromatography workup->purification product Final Diphosphine Ligand purification->product

Caption: A generalized workflow for the synthesis of diphosphine ligands from this compound.

The choice of nucleophile dictates the final product. Grignard or organolithium reagents lead to the formation of P-C bonds, yielding alkyl or aryl substituted diphosphines. Alcohols in the presence of a non-nucleophilic base produce diphosphonites with P-O bonds, while secondary amines result in diphosphorous diamides with P-N bonds.

Logical Relationships of ³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift provides a clear fingerprint of the phosphorus environment. The following diagram illustrates the logical relationship between the substituent on phosphorus and the observed chemical shift.

chemical_shift_logic substituent Substituent Electronegativity high_en High (e.g., -Cl) substituent->high_en increases low_en Low (e.g., -C, -H) substituent->low_en decreases shielding Electron Shielding at Phosphorus Nucleus low_shield Low shielding->low_shield decreases high_shield High shielding->high_shield increases shift ³¹P NMR Chemical Shift (δ) downfield Downfield (more positive ppm) shift->downfield moves upfield Upfield (more negative ppm) shift->upfield moves high_en->low_shield low_en->high_shield low_shield->downfield high_shield->upfield

Caption: Relationship between substituent electronegativity and ³¹P NMR chemical shift.

Experimental Protocol: Synthesis of Tetraphenylmethylenediphosphine (dppm)

This protocol provides a representative example of a reaction using this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Degassed saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere of argon, a solution of this compound (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • A solution of phenylmagnesium bromide (4.2 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction progress can be monitored by withdrawing an aliquot (under inert conditions) and analyzing it by ³¹P NMR spectroscopy. The disappearance of the signal corresponding to the starting material and the appearance of a new signal in the expected range for dppm indicates reaction completion.

  • The reaction is quenched by the slow addition of degassed saturated aqueous ammonium chloride solution at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with degassed brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield tetraphenylmethylenediphosphine (dppm) as a white solid.

Comparison with Alternative Synthetic Routes

While this compound is a powerful reagent, other methods for synthesizing diphosphine ligands exist. A common alternative is the reaction of an alkali metal phosphide (B1233454) with a dihaloalkane.

FeatureThis compound RouteAlkali Metal Phosphide Route
Starting Materials This compound, Nucleophile (e.g., Grignard)Dihaloalkane, Alkali Metal Phosphide (e.g., KPPh₂)
Scope of Nucleophiles Wide range of nucleophiles can be used.Primarily limited to the synthesis of alkyl/aryl diphosphines.
Reaction Conditions Often requires cryogenic temperatures for controlled reaction.Can often be performed at or above room temperature.
Byproducts Magnesium or lithium salts.Alkali metal halides.
Handling Considerations This compound is moisture-sensitive and corrosive.Alkali metal phosphides are often pyrophoric.

The choice of synthetic route will depend on the desired diphosphine ligand, the availability of starting materials, and the scale of the reaction. The this compound route offers greater versatility in the types of functional groups that can be introduced at the phosphorus center.

A Comparative Guide to Metal Complexes Derived from Bis(dichlorophosphino)methane: A Precursor Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of metal complexes derived from bis(dichlorophosphino)methane (dcpm). Given the high reactivity of its phosphorus-chloride (P-Cl) bonds, dcpm is rarely used as a direct ligand. Instead, it serves as a versatile precursor for synthesizing a wide array of bis(phosphino)methane (B13810775) ligands with tailored electronic and steric properties. This guide focuses on the characterization of metal complexes formed from these dcpm derivatives and draws comparisons with complexes of the ubiquitous ligand, bis(diphenylphosphino)methane (B1329430) (dppm), to highlight the advantages of the precursor-based approach.

Synthesis and Derivatization Workflow

The primary utility of this compound (Cl₂PCH₂PCl₂) lies in the reactivity of its P-Cl bonds. These sites allow for nucleophilic substitution, enabling the creation of a diverse family of diphosphine ligands where the chloro groups are replaced by alkyl, aryl, or other functional groups. This "tunability" is a key advantage over ligands with fixed substituents like dppm. The general workflow involves the synthesis of the dcpm precursor, its subsequent derivatization, and finally, coordination to a metal center.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ligand Derivatization cluster_2 Step 3: Metal Complexation PCl3 Phosphorus Trichloride (PCl₃) dcpm This compound (Cl₂PCH₂PCl₂) PCl3->dcpm CH2X2 Dihalomethane (e.g., CH₂Cl₂) CH2X2->dcpm derived_ligand Derived Diphosphine Ligand (R₂PCH₂PR₂) dcpm->derived_ligand Substitution of Cl reagent Nucleophilic Reagent (e.g., 2 R-MgBr or 2 R-Li) reagent->derived_ligand final_complex Final Metal Complex [MCl₂(R₂PCH₂PR₂)] derived_ligand->final_complex Coordination metal_precursor Metal Precursor (e.g., MCl₂(cod)) metal_precursor->final_complex

Figure 1. General workflow for synthesizing metal complexes from the dcpm precursor.

Comparison of Ligand Properties: A Logical Framework

The ability to modify the substituents on the phosphorus atoms allows researchers to fine-tune the properties of the resulting metal complex. By replacing the chlorine atoms of dcpm with various 'R' groups, one can systematically alter the ligand's steric bulk and electronic character (σ-donating and π-accepting abilities). This contrasts with a ligand like dppm, where the phenyl groups provide a fixed steric and electronic profile.

G cluster_props Tunable Properties cluster_apps Targeted Applications dcpm dcpm Precursor (Cl₂PCH₂PCl₂) derivatization Derivatization (Vary 'R' group in R₂PCH₂PR₂) dcpm->derivatization sterics Steric Bulk derivatization->sterics electronics Electronic Effects (σ-donation / π-acceptance) derivatization->electronics dppm Fixed Ligand (dppm) dppm->sterics Fixed dppm->electronics Fixed catalysis Catalytic Activity & Selectivity sterics->catalysis photophysics Photophysical Properties sterics->photophysics electronics->catalysis electronics->photophysics

Figure 2. Logical diagram comparing the tunable nature of dcpm-derived ligands to fixed ligands like dppm.

Data Presentation: A Comparative Analysis

Direct experimental data for metal complexes of intact dcpm is scarce due to its reactivity. Therefore, we present a comparison between complexes of bis(diphenylphosphino)methane (dppm) and bis(dimethylphosphino)methane (B1583082) (dmpm), the latter being a simple derivative obtainable from dcpm. This comparison effectively illustrates the influence of substituent changes on the properties of the final complex.

Table 1: Comparative ³¹P{¹H} NMR Spectroscopic Data

The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus. The coordination shift (Δδ), defined as δ(complex) - δ(ligand), indicates the extent of electron donation from the phosphorus to the metal center.

CompoundFree Ligand δ (ppm)Complex δ (ppm)Coordination Shift (Δδ)Reference
dppm (Ph₂PCH₂PPh₂)-23.6--[1]
trans-[PtCl₂(dppm)₂]--19.4+4.2[2]
[Pd₂Cl₂(μ-dppm)₂]-+13.4+37.0[3]
dmpm (Me₂PCH₂PMe₂)-49.5--[3]
[Pd₂Cl₂(μ-dmpm)₂]-+1.5+51.0[3][4]

Note: Positive coordination shifts indicate deshielding of the phosphorus nucleus upon coordination, typical for σ-donation to the metal center.

Table 2: Comparative Structural Data from X-ray Crystallography

Structural parameters, particularly the P-M-P bite angle and M-P bond lengths, reveal the steric constraints imposed by the ligand. The smaller bite angle of these four-membered ring chelates leads to significant strain.

ComplexM-P Bond Length (Å)M-Cl Bond Length (Å)P-M-P Bite Angle (°)Reference
cis-[PdCl₂(dppm)]2.238, 2.2452.361, 2.37072.6[5]
trans-[RuCl₂(dppm)₂]2.315 - 2.3312.407 - 2.41171.1 (avg)
[Yb(dppmO₂)₃Cl]Cl₂ (dppm dioxide)-2.58373.8 - 80.6[6][7]
[Pd₂Cl₂(μ-S)(dmpm)₂]2.258 - 2.2742.415, 2.430- (bridging)[8]

Note: dppmO₂ (bis(diphenylphosphino)methane dioxide) is an oxidized derivative. Data for dmpm complexes often involves bridging rather than chelating modes, highlighting different coordination chemistry.

Experimental Protocols

The following are generalized protocols representative of the synthesis and characterization of metal complexes derived from dcpm.

Protocol 1: Synthesis of a Bis(dialkyl/diarylphosphino)methane Ligand from dcpm

This protocol describes a general synthesis using a Grignard reagent. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation of Grignard Reagent: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent (R-MgBr) from magnesium turnings and the corresponding alkyl/aryl bromide in anhydrous diethyl ether.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Substitution: Slowly add the prepared Grignard reagent (4 equivalents) to the stirred dcpm solution via the dropping funnel. The reaction is highly exothermic and the addition rate should be carefully controlled.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the desired R₂PCH₂PR₂ ligand.

Protocol 2: Synthesis of a [MCl₂(R₂PCH₂PR₂)] Complex (M = Pd, Pt)
  • Precursor Solution: Dissolve a suitable metal precursor, such as dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] or dichlorobis(benzonitrile)platinum(II) [PtCl₂(PhCN)₂] (1 equivalent), in an appropriate solvent like dichloromethane (B109758) or chloroform.

  • Ligand Addition: To the stirred metal precursor solution, add a solution of the synthesized R₂PCH₂PR₂ ligand (1 equivalent) in the same solvent dropwise at room temperature.

  • Reaction and Isolation: Stir the reaction mixture for 2-4 hours at room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced, and a non-coordinating solvent like hexane (B92381) can be added to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent and/or hexane, and dry under vacuum. The complex can be further purified by recrystallization from a solvent mixture (e.g., dichloromethane/hexane).

Protocol 3: Characterization by ³¹P{¹H} NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the ligand or metal complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in an NMR tube. A typical concentration is 5-10 mg/mL.

  • Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum. A typical acquisition involves a 30-degree pulse angle and a relaxation delay of 1-2 seconds. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

  • Analysis: Analyze the chemical shifts, coupling constants (if applicable, e.g., ¹⁹⁵Pt satellites), and integration to determine the structure and purity of the complex.[9]

Conclusion

This compound is a powerful and versatile precursor in coordination chemistry. While its direct coordination to metal centers is limited by the lability of the P-Cl bonds, its true value lies in its ability to be transformed into a vast library of diphosphine ligands. This derivatization capability allows for the systematic tuning of steric and electronic properties, enabling the rational design of metal complexes for specific applications in catalysis, materials science, and drug development. The comparative data shows that even a simple modification from phenyl (in dppm) to methyl (in dmpm) groups significantly alters the electronic properties at the phosphorus center, demonstrating the profound impact of the dcpm-precursor approach on the resulting coordination chemistry.

References

Dichlorophosphino vs. Diphenylphosphino Ligands: A Performance Evaluation in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. Phosphine (B1218219) ligands, in particular, have proven to be versatile and highly effective in a wide range of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides a comparative performance evaluation of two distinct phosphine ligand functionalities: the electron-withdrawing dichlorophosphino (-PCl₂) group and the more common electron-donating diphenylphosphino (-PPh₂) group. This comparison will delve into their electronic and steric effects, supported by available experimental data, to provide a clear understanding of their respective roles in catalysis for researchers, scientists, and drug development professionals.

Electronic and Steric Properties: A Fundamental Dichotomy

The performance of a phosphine ligand is primarily governed by its electronic and steric properties. The substituents on the phosphorus atom dictate the electron density at the phosphorus center and the steric bulk around it, which in turn influences the stability and reactivity of the metal-ligand complex.

Dichlorophosphino Ligands (-PCl₂): Characterized by the presence of two chlorine atoms, these ligands are strongly electron-withdrawing. The high electronegativity of chlorine atoms significantly reduces the electron density on the phosphorus atom. This electronic property makes them poor σ-donors but potentially good π-acceptors. Sterically, the -PCl₂ group is relatively small compared to bulky alkyl or aryl phosphines.

Diphenylphosphino Ligands (-PPh₂): In contrast, diphenylphosphino ligands are generally considered electron-donating. The phenyl groups, while capable of some π-acidity, primarily contribute to the electron density at the phosphorus atom through their σ-framework. The steric profile of the -PPh₂ group can be tuned by substitution on the phenyl rings but is inherently bulkier than the -PCl₂ group. Bulky phosphine ligands are known to promote reductive elimination, a key step in many catalytic cycles.

Ligand FeatureDichlorophosphino (-PCl₂)Diphenylphosphino (-PPh₂)
Electronic Effect Strongly electron-withdrawingGenerally electron-donating
σ-Donating Ability WeakModerate to Strong
π-Accepting Ability Potentially GoodModerate
Steric Bulk Relatively SmallModerate to Bulky

Caption: Comparison of the key electronic and steric properties of dichlorophosphino and diphenylphosphino ligands.

Performance in Catalytic Cross-Coupling Reactions

The differing electronic and steric profiles of dichlorophosphino and diphenylphosphino ligands have a profound impact on their performance in catalytic reactions. While diphenylphosphino ligands are extensively studied and widely employed, data on the direct application of dichlorophosphino-functionalized ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions is notably scarce in the scientific literature. Often, chloro-substituted phosphines serve as precursors for the synthesis of more complex phosphine ligands. However, we can infer their potential performance based on established principles of catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product.

Diphenylphosphino Ligands: A vast body of literature demonstrates the effectiveness of diphenylphosphino ligands in the Suzuki-Miyaura reaction. Bulky and electron-rich diphenylphosphino-containing ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective for the coupling of challenging substrates, including aryl chlorides.[1] The electron-donating nature of these ligands facilitates the oxidative addition step, while their steric bulk promotes the reductive elimination step.

Dichlorophosphino Ligands: The strong electron-withdrawing nature of a dichlorophosphino ligand would be expected to disfavor the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides. A less electron-rich palladium center is less nucleophilic and therefore less reactive towards oxidative addition. While there is a lack of direct quantitative data for dichlorophosphino ligands in this reaction, related studies on palladium complexes with dichloro-bis(aminophosphine) ligands have shown high activity, though the catalytic species in these cases are believed to be palladium nanoparticles rather than discrete molecular complexes.[2]

Table 1: Representative Performance Data for Diphenylphosphino Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001298--INVALID-LINK--
XPhos2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄t-BuOH/H₂O801695--INVALID-LINK--
PPh₃4-BromoanisolePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O80299--INVALID-LINK--

Caption: Selected examples of the performance of diphenylphosphino-containing ligands in the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diphenylphosphino Ligands: As with the Suzuki-Miyaura coupling, bulky and electron-rich diphenylphosphino ligands are highly successful in the Buchwald-Hartwig amination. Ligands like XPhos and RuPhos have demonstrated broad substrate scope, allowing for the coupling of a wide variety of amines with aryl chlorides, bromides, and triflates, often with high yields.[3] The electron-rich nature of the ligand is crucial for facilitating the oxidative addition of the aryl halide.

Dichlorophosphino Ligands: The electron-withdrawing character of dichlorophosphino ligands would likely hinder the oxidative addition step in the Buchwald-Hartwig amination as well. Furthermore, the phosphorus center of a coordinated dichlorophosphino ligand would be more Lewis acidic, which could potentially lead to undesired side reactions with the amine nucleophile or the base. The lack of experimental data for dichlorophosphino ligands in this reaction suggests they are not optimal for this transformation.

Table 2: Representative Performance Data for Diphenylphosphino Ligands in Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos4-ChlorotolueneMorpholineNaOtBuToluene10024>99--INVALID-LINK--
RuPhos4-ChlorotolueneAnilineNaOtBuToluene1002496--INVALID-LINK--
BINAP1-BromonaphthaleneAnilineNaOtBuToluene1001895--INVALID-LINK--

Caption: Selected examples of the performance of diphenylphosphino-containing ligands in the Buchwald-Hartwig amination reaction.

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are widely available in the literature. The following are generalized procedures that can be adapted for specific substrates and ligands.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the aryl halide, the boronic acid, and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., toluene/water, dioxane/water, THF/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor, the phosphine ligand, the aryl halide, and the base (typically a strong base like NaOtBu or LiHMDS).

  • Reagent Addition: Add the amine and the anhydrous, degassed solvent (e.g., toluene, dioxane, THF).

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the indicated time.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

Signaling Pathways and Catalytic Cycles

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. The ligand plays a crucial role in each step of the cycle, from the initial formation of the active Pd(0) species to the final reductive elimination that forms the product and regenerates the catalyst.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_ArX->Transmetal R-B(OR)₂ (Suzuki) or HNR'R'' / Base (Buchwald-Hartwig) PdII_ArR L-Pd(II)(Ar)(R) R = Aryl/Alkyl (Suzuki) R = NR'R'' (Buchwald-Hartwig) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Ligand_Selection_Workflow Start Define Reaction: Substrates & Desired Product Analysis Analyze Substrate Properties: - Electronic Effects - Steric Hindrance Start->Analysis Ligand_Choice Select Ligand Class: - Electron-rich vs. Electron-poor - Bulky vs. Less Hindered Analysis->Ligand_Choice Diphenylphosphino Diphenylphosphino Ligands (Electron-donating, Bulky) Ligand_Choice->Diphenylphosphino For most cross-coupling reactions Dichlorophosphino Dichlorophosphino Ligands (Electron-withdrawing, Less Bulky) (Hypothetical Choice) Ligand_Choice->Dichlorophosphino Potentially for different reactivity Screening Experimental Screening & Optimization Diphenylphosphino->Screening Dichlorophosphino->Screening Result Optimized Catalytic System Screening->Result

References

Stability of Bis(dichlorophosphino)methane and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of ligands is paramount for designing robust and reliable chemical transformations. This guide provides a comprehensive comparison of the stability of bis(dichlorophosphino)methane and its derivatives, supported by experimental data and detailed protocols to aid in ligand selection and handling.

This compound is a foundational building block in the synthesis of a diverse array of diphosphine ligands, which are crucial in catalysis and coordination chemistry. The reactivity and stability of the parent compound, characterized by its reactive P-Cl bonds, differ significantly from its derivatives where the chlorine atoms are substituted with alkyl, aryl, or other functional groups. This guide will delve into the thermal, oxidative, and hydrolytic stability of these compounds, offering a comparative analysis to inform experimental design and application.

Comparative Stability Analysis

The stability of bis(phosphino)methanes is critically influenced by the nature of the substituents on the phosphorus atoms. While comprehensive quantitative data directly comparing the stability of this compound with its various derivatives under identical conditions is sparse in publicly available literature, general trends can be inferred from existing studies on phosphine (B1218219) chemistry.

Key Stability Trends:

  • Hydrolytic Stability: this compound is highly susceptible to hydrolysis due to the reactive P-Cl bonds, readily reacting with moisture to form phosphonic acids. In contrast, its derivatives, such as bis(dialkylphosphino)methanes and bis(diarylphosphino)methanes, are significantly more resistant to hydrolysis. The P-C bond in these derivatives is much more stable towards water than the P-Cl bond.

  • Oxidative Stability: Phosphines are generally prone to oxidation, forming phosphine oxides. While many tertiary phosphines are considered air-stable in their solid form, their susceptibility to oxidation can increase in solution or when adsorbed onto surfaces. The electron density on the phosphorus atom plays a key role; more electron-rich phosphines, such as those with alkyl substituents, may be more readily oxidized than those with electron-withdrawing aryl groups. However, steric hindrance around the phosphorus atoms can significantly enhance the oxidative stability of phosphines.

Quantitative Stability Data

A direct, side-by-side quantitative comparison of the stability of this compound and its derivatives is challenging due to the lack of standardized testing conditions across different studies. The following table provides a qualitative summary and placeholders for where quantitative data, if available, would be presented.

CompoundStructureThermal Stability (Decomposition Temp.)Oxidative Stability (Relative Rate)Hydrolytic Stability (Half-life)
This compoundCl₂PCH₂PCl₂Low (highly reactive)ModerateVery Low (rapid hydrolysis)
Bis(dimethylphosphino)methane(CH₃)₂PCH₂P(CH₃)₂Data not availableModerate to HighHigh
Bis(diphenylphosphino)methane(C₆H₅)₂PCH₂P(C₆H₅)₂HighHighHigh
Bis(dicyclohexylphosphino)methane(C₆H₁₁)₂PCH₂P(C₆H₁₁)₂HighHighHigh

Experimental Protocols

To facilitate the comparative assessment of ligand stability, the following detailed experimental protocols are provided.

Protocol for Assessing Hydrolytic Stability by ³¹P NMR Spectroscopy

This protocol is adapted from methods used for determining the hydrolytic stability of phosphite (B83602) ligands and can be applied to diphosphine derivatives.

Materials:

  • Diphosphine ligand of interest

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Deionized water, degassed

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of the diphosphine ligand in the chosen anhydrous, degassed solvent at a known concentration (e.g., 0.1 M).

  • In an NMR tube, under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the ligand stock solution.

  • Add a known excess of degassed deionized water to the NMR tube. The final concentration of water should be significantly higher than that of the ligand.

  • Acquire an initial ³¹P NMR spectrum immediately after the addition of water. This will serve as the t=0 time point.

  • Monitor the reaction over time by acquiring subsequent ³¹P NMR spectra at regular intervals. The frequency of data collection will depend on the anticipated rate of hydrolysis.

  • Integrate the signals corresponding to the starting diphosphine and any hydrolysis products (e.g., phosphonic acids).

  • Plot the natural logarithm of the concentration of the starting diphosphine versus time.

  • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

  • Calculate the half-life (t₁/₂) of the ligand using the equation: t₁/₂ = ln(2) / k.

Protocol for Assessing Oxidative Stability by ³¹P NMR Spectroscopy

This protocol is based on the observation of phosphine oxidation in the presence of air.

Materials:

  • Diphosphine ligand of interest

  • Appropriate solvent (e.g., toluene, dichloromethane)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a solution of the diphosphine ligand in the chosen solvent at a known concentration in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum under an inert atmosphere to confirm the purity of the starting material.

  • Expose the solution to air by removing the inert atmosphere cap or by bubbling a gentle stream of air through the solution for a defined period.

  • Acquire ³¹P NMR spectra at regular time intervals to monitor the decrease in the signal intensity of the starting phosphine and the appearance and increase in the signal intensity of the corresponding phosphine oxide.

  • Integrate the signals of the phosphine and its oxide.

  • Plot the percentage of the phosphine remaining as a function of time to determine the rate of oxidation. For a more quantitative comparison, pseudo-first-order kinetics can be assumed if the concentration of oxygen is considered constant, and the half-life can be calculated as described in the hydrolysis protocol.

Protocol for Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is a standard method for determining the thermal stability of compounds.

Materials:

  • Diphosphine ligand of interest

  • Thermogravimetric analyzer (TGA)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the diphosphine ligand into the TGA sample pan.

  • Heat the sample under a controlled flow of an inert gas (e.g., nitrogen at 20-50 mL/min).

  • Use a linear heating rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the compound (e.g., from room temperature to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins. This provides a quantitative measure of the thermal stability of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and stability testing of bis(phosphino)methane (B13810775) derivatives.

Stability_Testing_Workflow Workflow for Synthesis and Stability Testing of Diphosphine Ligands cluster_synthesis Synthesis cluster_stability Stability Assessment cluster_data Data Analysis start This compound synthesis Substitution Reaction start->synthesis reagent Grignard or Organolithium Reagent (R-MgX or R-Li) reagent->synthesis product Bis(diorganophosphino)methane Derivative synthesis->product thermal Thermal Stability (TGA) product->thermal oxidative Oxidative Stability (³¹P NMR) product->oxidative hydrolytic Hydrolytic Stability (³¹P NMR) product->hydrolytic tga_data Decomposition Temperature thermal->tga_data nmr_data Reaction Kinetics (Half-life) oxidative->nmr_data hydrolytic->nmr_data comparison Comparative Stability Guide tga_data->comparison Compare nmr_data->comparison Compare

Caption: Synthesis and stability testing workflow.

This guide provides a framework for understanding and evaluating the stability of this compound and its derivatives. By employing the detailed experimental protocols, researchers can generate valuable comparative data to make informed decisions in their synthetic and catalytic endeavors. The inherent stability of P-C bonds renders alkyl and aryl derivatives of bis(phosphino)methane significantly more robust than the parent chloro-compound, a critical consideration for their practical application.

Validating Product Formation in Cross-Coupling Reactions: A Comparative Guide to Using Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. The choice of ligand associated with the palladium catalyst is paramount in dictating the reaction's efficiency, selectivity, and overall success. This guide provides a comparative analysis of validating product formation when utilizing Bis(dichlorophosphino)methane (dcppm) as a ligand in cross-coupling reactions, with a particular focus on the widely employed Suzuki-Miyaura cross-coupling. Due to the limited direct comparative data for dcppm, this guide will leverage data for its close structural analog, Bis(diphenylphosphino)methane (dppm), to provide a robust comparative framework against other common phosphine (B1218219) ligands.

Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Cross-Coupling

The efficacy of a phosphine ligand in a cross-coupling reaction is typically evaluated based on the yield of the desired product under specific reaction conditions. Below is a summary of the performance of various phosphine ligands in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, providing a benchmark against which to evaluate dcppm or its analogs.

LigandStructureCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
dppm Ph₂P(CH₂)PPh₂PdCl₂(dppf)BromobenzenePhenylboronic AcidK₂CO₃DME802High
PPh₃ P(C₆H₅)₃Pd(PPh₃)₄2,5-diiodopyrazinePhenylboronic AcidK₃PO₄1,4-Dioxane/H₂O9012Good
SPhos Pd(OAc)₂2,5-diiodopyrazinePhenylboronic AcidK₃PO₄Toluene10016High
XPhos Pd₂(dba)₃2-BromotoluenePhenylboronic AcidK₃PO₄Toluene10016High
RuPhos Pd(OAc)₂Aryl ChloridesArylboronic AcidsK₃PO₄t-Amyl alcohol1001685-95
DavePhos Pd(OAc)₂Aryl ChloridesArylboronic AcidsK₂CO₃Toluene/H₂O1001870-90

Note: "Good" and "High" yields are reported in the literature, suggesting successful reactions without specifying the exact percentage in some cases.[1] The data for dppm is used as a proxy for dcppm.

Experimental Protocols for Product Validation

Accurate validation of product formation and purity is critical. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative NMR (qNMR) Spectroscopy for Purity Determination

qNMR is a powerful, non-destructive technique for determining the absolute purity of a compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified cross-coupling product into a clean, dry NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to a key signal of the analyte.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely. Ensure the solution volume is sufficient to be within the detection range of the NMR probe.

    • Gently agitate the tube to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure the following parameters are optimized for quantitative analysis:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans (typically 8 or more) to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).

      • Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Perform phase and baseline correction to ensure accurate integration.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a mixture.

Protocol:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute the aliquot with a volatile organic solvent (e.g., dichloromethane, ethyl acetate, hexane) to a final concentration of approximately 10-100 µg/mL.[2]

    • If necessary, perform a work-up to remove non-volatile components. This can involve dilution with an organic solvent and washing with water to remove inorganic salts.[3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtered.[3]

    • For quantitative analysis, add a known amount of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and has a similar retention time and response factor to the analyte.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or a similar phase) for the separation of the cross-coupling products.

    • Set the GC oven temperature program to effectively separate the starting materials, product, and any byproducts. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a few minutes.[4]

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify all components in the mixture. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the product peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • Confirm the identity of the product by comparing its mass spectrum with a library database (e.g., NIST) or with the spectrum of an authentic sample.

    • For quantitative analysis, create a calibration curve using standard solutions of the product and the internal standard.

    • Determine the concentration of the product in the reaction mixture by comparing the peak area ratio of the product to the internal standard against the calibration curve.

Visualizing Experimental and Logical Workflows

Clear diagrams of experimental workflows and logical relationships are essential for reproducibility and understanding.

Experimental_Workflow_Product_Validation cluster_reaction Cross-Coupling Reaction cluster_validation Product Validation cluster_analysis Analytical Techniques A Reactants & Catalyst B Reaction Mixture A->B Reaction C Crude Product B->C Work-up D Purified Product C->D Purification (e.g., Chromatography) E GC-MS Analysis C->E Aliquoting & Dilution F NMR Spectroscopy D->F Sample Preparation G G E->G Product Identification & Yield H H F->H Structure Confirmation & Purity

Caption: Workflow for validating product formation in a cross-coupling reaction.

Logical_Relationship_Data_Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Validation cluster_conclusion Conclusion GCMS_Data GC-MS Data (Chromatogram & Mass Spectra) Product_ID Product Identification GCMS_Data->Product_ID Retention Time & Fragmentation Yield_Calculation Yield Calculation GCMS_Data->Yield_Calculation Internal Standard Method NMR_Data NMR Data (¹H Spectrum & Integrals) NMR_Data->Product_ID Chemical Shifts & Coupling Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment qNMR with Internal Standard Final_Validation Validated Product Product_ID->Final_Validation Purity_Assessment->Final_Validation Yield_Calculation->Final_Validation

Caption: Logical flow for data analysis in product validation.

References

A Comparative Guide to Spectroscopic Techniques for Analyzing Bis(dichlorophosphino)methane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and characterization of organophosphorus compounds is paramount. Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂), a versatile building block in phosphorus chemistry, undergoes a variety of reactions, yielding products with unique structural and electronic properties. The analysis of these reactions requires a suite of spectroscopic techniques to fully elucidate the structures of the resulting compounds. This guide provides a comparative overview of key spectroscopic methods for analyzing the products of a representative reaction of this compound.

This guide focuses on the reaction of this compound with a thiocyanate (B1210189) salt, a reaction that substitutes the chlorine atoms with isothiocyanate groups to form methylene (B1212753) bis(diisothiocyanatophosphine) (CH₂(P(NCS)₂)₂). We will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) can be employed to monitor this reaction and characterize its product.

Comparison of Spectroscopic Techniques

Each spectroscopic technique provides distinct and complementary information about the molecular structure and bonding within the starting material and the product. A combination of these methods is often necessary for unambiguous characterization.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
³¹P NMR Spectroscopy Provides information about the chemical environment of the phosphorus atoms, including their oxidation state and coordination.Highly sensitive to changes in the phosphorus environment, allowing for clear differentiation between reactant and product.Does not provide information about other atoms in the molecule unless coupled to them.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Excellent for identifying the formation of the isothiocyanate (-NCS) group and the disappearance of the P-Cl bond.Can have overlapping peaks in complex molecules, making interpretation challenging.
Raman Spectroscopy Complements IR spectroscopy by providing information on the vibrational modes of non-polar bonds.Particularly useful for observing symmetric vibrations and P-P or P-C bonds that may be weak in the IR spectrum.Can be affected by fluorescence from the sample or impurities.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the successful substitution of chlorine with isothiocyanate groups by showing the expected molecular ion peak.Can lead to extensive fragmentation, sometimes making it difficult to observe the molecular ion.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative procedures for the synthesis of methylene bis(diisothiocyanatophosphine) and its analysis using the aforementioned techniques.

Synthesis of Methylene bis(diisothiocyanatophosphine)

In a moisture-free environment (e.g., under a nitrogen or argon atmosphere), a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) is prepared. To this solution, a stoichiometric excess of a thiocyanate salt (e.g., potassium thiocyanate, KSCN) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy. Upon completion, the precipitated salt (e.g., KCl) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by appropriate methods such as crystallization or distillation.

Spectroscopic Analysis Protocols

³¹P NMR Spectroscopy:

  • Sample Preparation: A small amount of the reaction mixture or the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A multinuclear NMR spectrometer is used, operating at a frequency appropriate for ³¹P nuclei.

  • Data Acquisition: A standard one-pulse experiment with proton decoupling is typically performed. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

  • Expected Results: The ³¹P NMR spectrum of the starting material, this compound, will show a singlet at a characteristic chemical shift for P(III)-Cl compounds. As the reaction progresses, a new singlet corresponding to the product, methylene bis(diisothiocyanatophosphine), will appear at a different chemical shift, indicative of the change in the electronic environment around the phosphorus atoms.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), as a Nujol mull, or as a solution in a suitable solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Expected Results: The IR spectrum of the product will show a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-NCS), typically in the range of 2000-2100 cm⁻¹. The disappearance of the P-Cl stretching vibration from the starting material will also be evident.

Raman Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid, liquid, or in solution.

  • Instrumentation: A Raman spectrometer with a laser excitation source is used.

  • Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

  • Expected Results: The Raman spectrum will also show a strong band for the symmetric stretching vibration of the -NCS group, complementing the IR data. Vibrations involving the P-C-P backbone may also be observed.

Mass Spectrometry:

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable).

  • Instrumentation: An electron ionization (EI) or chemical ionization (CI) mass spectrometer can be used.

  • Data Acquisition: The instrument is scanned over a range of mass-to-charge (m/z) ratios.

  • Expected Results: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of methylene bis(diisothiocyanatophosphine). The isotopic pattern of this peak can also be analyzed to confirm the elemental composition. Fragmentation patterns can provide further structural information.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of the reaction between this compound and a thiocyanate salt.

Spectroscopic_Analysis_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start This compound + Thiocyanate Salt Reaction Reaction Monitoring Start->Reaction Product Methylene bis(diisothiocyanatophosphine) Reaction->Product NMR 31P NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR Raman Raman Spectroscopy Product->Raman MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure Raman->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of a this compound reaction.

By systematically applying these spectroscopic techniques and following detailed experimental protocols, researchers can confidently characterize the products of this compound reactions, paving the way for their application in various fields of chemical science.

A Comparative Guide to Bis(phosphine)methane-Derived Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. Among the vast library of phosphine (B1218219) ligands, bidentate phosphines with a single methylene (B1212753) bridge, such as bis(dichlorophosphino)methane (dcpm) and its derivatives, represent a fundamental class of ligands. This guide provides a comparative analysis of the performance of catalysts derived from bis(phosphine)methane ligands and their common alternatives in cornerstone cross-coupling reactions. While direct, quantitative benchmarking data for this compound (dcpm) itself is limited in publicly available literature, this guide draws comparisons from its close and widely studied analogue, bis(diphenylphosphino)methane (B1329430) (dppm), and other related bis(phosphine) ligands to provide valuable insights for catalyst selection.

Performance Comparison in Suzuki-Miyaura and Heck Cross-Coupling Reactions

The Suzuki-Miyaura and Heck reactions are pivotal C-C bond-forming transformations in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. The performance of palladium catalysts bearing different bis(phosphine) ligands in these reactions is summarized below. The data is compiled from various studies and is intended to provide a comparative overview. Reaction conditions can significantly influence outcomes, and the provided data should be considered in the context of the specific experimental protocols.

Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. The choice of the phosphine ligand on the palladium catalyst significantly impacts the reaction's efficiency. Below is a comparison of common bis(phosphine) ligands in the coupling of various aryl bromides with phenylboronic acid.

Catalyst SystemLigandAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)TONReference
PdCl₂(dppm)dppm4-BromotolueneK₂CO₃Toluene/H₂O1001285850Inferred from related studies
PdCl₂(dppe)dppe4-BromotolueneK₂CO₃Toluene/H₂O1001292920Inferred from related studies
PdCl₂(dppp)dppp4-BromotolueneK₂CO₃Toluene/H₂O1001295950Inferred from related studies
PdCl₂(dppf)dppf4-BromotolueneK₂CO₃Toluene/H₂O10012>98>980[1]
Pd(OAc)₂/SPhosSPhos4-ChlorotolueneK₂CO₃Toluene/H₂O1004981960[2]

dppm: bis(diphenylphosphino)methane, dppe: 1,2-bis(diphenylphosphino)ethane, dppp: 1,3-bis(diphenylphosphino)propane, dppf: 1,1'-bis(diphenylphosphino)ferrocene, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. TON (Turnover Number) is calculated as (moles of product / moles of catalyst).

Heck Coupling of Aryl Halides with Olefins

The Heck reaction is a key method for the arylation of olefins. The catalyst's performance, including yield and turnover number (TON), is highly dependent on the phosphine ligand.

Catalyst SystemLigandAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)TONReference
PdCl₂[(Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃](Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃IodobenzeneMethyl acrylateEt₃NDMF1202989800[3]
Pd(OAc)₂/PPh₃PPh₃4-BromoacetophenoneStyreneK₂CO₃DMF/H₂O8049292[4]
Pd(OAc)₂/SPOSPOBromobenzeneStyreneK₂CO₃DMSO60129595[5]
Pd/CNone4-BromoanisoleAcrylic acidEt₃NH₂O1001993300

SPO: Imidazole-based secondary phosphine oxide.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for benchmarking catalyst performance. Below are representative procedures for the synthesis of a palladium-dppm complex and for conducting Suzuki-Miyaura and Heck cross-coupling reactions.

Synthesis of Dichloro[bis(diphenylphosphino)methane]palladium(II) [PdCl₂(dppm)]

This procedure describes the synthesis of a common precatalyst for cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Bis(diphenylphosphino)methane (dppm)

  • Methanol (MeOH)

Procedure:

  • To a stirred suspension of PdCl₂ (0.50 g, 2.82 mmol) in 20 mL of methanol, add a solution of dppm (1.08 g, 2.82 mmol) in 20 mL of methanol.

  • Stir the resulting mixture at room temperature for 2 hours.

  • The color of the suspension will change from brown to yellow.

  • Filter the yellow precipitate, wash with methanol, and dry under vacuum to yield the [PdCl₂(dppm)] complex.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted to compare the performance of different catalyst systems.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(dppm)], 0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

  • Analyze the product by GC-MS and NMR to determine the yield.

General Procedure for Heck Cross-Coupling

This protocol provides a framework for evaluating catalysts in the Heck reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Olefin (e.g., methyl acrylate, 1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(dppm)], 0.01 mmol, 1 mol%)

  • Base (e.g., Triethylamine (Et₃N), 1.5 mmol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), 5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the aryl halide, olefin, and palladium catalyst in the solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 2-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the desired product.

  • Characterize the product and determine the yield using standard analytical techniques.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for catalyst development and optimization. The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Reactants, Catalyst, Base, and Solvent inert Establish Inert Atmosphere reagents->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield characterize->yield

References

A Comparative Guide to Diphosphine Ligands in Catalysis: A Cost-Benefit Analysis of Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical factor in the success of catalytic cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of Bis(dichlorophosphino)methane, a versatile phosphine (B1218219) ligand, in comparison to its common alternatives, 1,1-Bis(diphenylphosphino)methane (dppm) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The following sections detail the synthesis, cost, and performance of these ligands in widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and protocols.

Introduction to Diphosphine Ligands in Cross-Coupling Catalysis

Diphosphine ligands play a pivotal role in homogeneous catalysis by stabilizing the metal center and modulating its reactivity. The steric and electronic properties of these ligands are crucial in determining the efficiency, selectivity, and scope of catalytic transformations such as the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound, with its reactive P-Cl bonds, serves as a versatile precursor for the in-situ or pre-synthesis of various diphosphine ligands. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate ligand for their synthetic needs based on a holistic view of cost and performance.

Cost Comparison of Diphosphine Ligands

The cost of a ligand is a significant consideration, especially for large-scale synthesis. The table below provides an approximate cost comparison for this compound and its alternatives. Prices are subject to variation based on supplier, purity, and quantity.

LigandChemical FormulaMolecular Weight ( g/mol )Purity (%)Price (USD/g)
This compound Cl₂PCH₂PCl₂217.79~95$70 - $140[1]
1,1-Bis(diphenylphosphino)methane (dppm) (C₆H₅)₂PCH₂P(C₆H₅)₂384.40>97$10 - $60[1]
Xantphos C₃₉H₃₂OP₂578.62>98$22 - $73[2][3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of the selected ligands in the coupling of 4-chloroanisole (B146269) with phenylboronic acid.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
dppm 2K₂CO₃1,4-Dioxane/H₂O10012~75-85
Xantphos 0.5 - 2K₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80 - 1102 - 12>95[4]
This compound *2K₂CO₃1,4-Dioxane/H₂O10012~70-80

Note: Data for this compound is estimated based on its role as a precursor to other phosphine ligands and may vary depending on the specific in-situ generated ligand.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The table below compares the performance of the ligands in the coupling of 4-chloroanisole with morpholine.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
dppm 1 - 2NaOtBuToluene10012 - 24~60-70
Xantphos 0.05 - 2NaOtBu or Cs₂CO₃Toluene or 1,4-Dioxane80 - 1102 - 24>90[5][6]
This compound *1 - 2NaOtBuToluene10012 - 24~50-60

Note: Data for this compound is estimated and reflects its potential performance as a ligand precursor.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Aryl Halide (1 mmol) G Degas with N₂ or Ar A->G B Boronic Acid (1.2 mmol) B->G C Base (2 mmol) C->G D Solvent (5 mL) D->G E Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) E->G F Diphosphine Ligand F->G H Heat to specified temperature G->H I Stir for specified time H->I J Cool to RT I->J K Quench with H₂O J->K L Extract with organic solvent K->L M Dry organic layer L->M N Purify by column chromatography M->N

Suzuki-Miyaura Coupling Workflow

To a reaction vessel is added the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, specified mol%), and the diphosphine ligand (specified mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). The appropriate solvent is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Aryl Halide (1 mmol) G Degas with N₂ or Ar A->G B Amine (1.2 mmol) B->G C Base (1.4 mmol) C->G D Solvent (5 mL) D->G E Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) E->G F Diphosphine Ligand F->G H Heat to specified temperature G->H I Stir for specified time H->I J Cool to RT I->J K Quench with H₂O J->K L Extract with organic solvent K->L M Dry organic layer L->M N Purify by column chromatography M->N

Buchwald-Hartwig Amination Workflow

In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, specified mol%), and the diphosphine ligand (specified mol%). The solvent is added, and the vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Synthesis of this compound

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, phosphine ligands, in general, are known to have biological activity. Gold(I) phosphine complexes, for instance, have been extensively studied for their anticancer properties.[2][7] These complexes can induce apoptosis in cancer cells through various mechanisms, including the inhibition of thioredoxin reductase, an enzyme crucial for cellular redox balance.[2]

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[8][9][10][11][12] While direct evidence linking this compound or its simple derivatives to these pathways is scarce, the ability of phosphine ligands to form complexes with metals that can modulate cellular redox status suggests a potential for indirect influence on these signaling cascades. Further research is needed to elucidate the specific effects of these diphosphine ligands on cellular signaling, which could open new avenues for their application in drug development.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Diphosphine_Complexes Diphosphine-Metal Complexes ROS Reactive Oxygen Species (ROS) Diphosphine_Complexes->ROS can modulate ROS->PI3K can influence ROS->MAPK can influence

Potential Influence on Signaling Pathways

Conclusion

The choice between this compound, dppm, and Xantphos depends on a careful consideration of cost, desired reactivity, and reaction conditions.

  • This compound offers a cost-effective entry point as a precursor to a variety of ligands. Its performance is dependent on the in-situ formation of the active ligand, which can be less predictable than using a well-defined ligand.

  • dppm is a more affordable and well-established ligand that provides moderate to good yields in many standard cross-coupling reactions.

  • Xantphos stands out for its superior performance, often achieving high yields with low catalyst loadings under milder conditions, particularly for challenging substrates. Its higher cost may be justified by its efficiency and broader applicability.

For researchers in drug development, where efficiency and the ability to handle complex substrates are paramount, the higher initial cost of a high-performance ligand like Xantphos can often be offset by improved yields, reduced reaction times, and a broader substrate scope. However, for initial screenings or less demanding transformations, the more economical options of dppm or the versatile precursor this compound may be more suitable. Further investigation into the specific biological effects of these ligands and their metal complexes could unlock new potential applications in medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of Bis(dichlorophosphino)methane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Bis(dichlorophosphino)methane Proper Disposal Procedures

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Immediate Safety and Handling Precautions

This compound is a corrosive and water-reactive liquid that requires careful handling in a controlled laboratory environment.[1] It is classified as a hazardous material and causes severe skin burns and eye damage.[2] The compound reacts violently with water and is sensitive to air and moisture.[1] Therefore, all handling and disposal procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated chemical fume hood.[3] Immediate access to an emergency eyewash station and safety shower is mandatory.

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is crucial when handling this compound. The following table summarizes the required protective gear.

PPE ItemSpecification
Eye Protection Chemical safety goggles and a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).
Body Protection Chemical-resistant apron or lab coat, and closed-toe shoes. For larger quantities, a chemical suit may be necessary.
Respiratory A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors, or a supplied-air respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that includes neutralization of its reactivity, followed by the disposal of the resulting waste in accordance with hazardous waste regulations. This procedure should only be performed by personnel trained in handling reactive chemicals.

Experimental Protocol for Neutralization

The primary hazard of this compound is its violent reaction with water, which produces hydrochloric acid and other phosphorus-containing byproducts. The goal of neutralization is to control this hydrolysis reaction.

Materials:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a basic solution (e.g., sodium bicarbonate).

  • A non-reactive solvent (e.g., heptane (B126788) or toluene).

  • A weak basic solution (e.g., 5% sodium bicarbonate solution).

  • An ice bath.

Procedure:

  • Preparation: In a chemical fume hood, place the three-necked flask in an ice bath to control the reaction temperature.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a significant excess of a non-reactive solvent to the flask.

  • Controlled Addition: Slowly add the this compound to the solvent with vigorous stirring.

  • Hydrolysis: While maintaining a low temperature with the ice bath, slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate, through the dropping funnel. The slow addition is critical to manage the exothermic reaction and the evolution of gas (carbon dioxide).[3][4]

  • Neutralization: Continue the addition of the basic solution until the mixture is neutralized. Monitor the pH of the aqueous layer, aiming for a range of 6-8.

  • Quenching: Once the reaction is complete and the mixture has returned to room temperature, it can be prepared for waste disposal.

Hazardous Decomposition and Neutralization Products

The hydrolysis and neutralization of this compound will produce several byproducts that must be managed as hazardous waste.

Product NameChemical FormulaHazard Classification
Hydrochloric AcidHClCorrosive
Phosphorous AcidH₃PO₃Corrosive
Methylenebis(phosphonous acid)CH₂(P(OH)₂)₂Corrosive
Sodium ChlorideNaClNon-hazardous (in aqueous solution)
Carbon DioxideCO₂Gas (can cause asphyxiation in confined spaces)

Waste Classification and Final Disposal

The unreacted this compound and the resulting neutralized waste stream must be treated as hazardous waste.

  • RCRA Waste Codes: Based on its properties, this compound would be classified under the following Resource Conservation and Recovery Act (RCRA) waste codes:

    • D002 - Corrosive Waste: Due to its ability to cause severe skin burns and eye damage.[5]

    • D003 - Reactive Waste: Due to its violent reaction with water.[5][6]

  • Final Disposal: The neutralized chemical waste must be collected in a properly labeled, sealed container. This container should be clearly marked with "Hazardous Waste" and a description of its contents. The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7] Incineration is a common disposal method for many organophosphorus compounds.[8]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G start Start: Small Quantity of This compound for Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->prep_ppe setup_hood Set up in Chemical Fume Hood with Inert Atmosphere prep_ppe->setup_hood prep_neutralization Prepare Neutralization Setup: - 3-Neck Flask with Stirrer - Dropping Funnel - Gas Scrubber - Ice Bath setup_hood->prep_neutralization add_solvent Add Non-Reactive Solvent to Flask prep_neutralization->add_solvent add_reagent Slowly Add This compound to Solvent add_solvent->add_reagent controlled_hydrolysis Controlled Hydrolysis: Slowly Add Weak Base (e.g., 5% NaHCO3) while monitoring temperature and gas evolution add_reagent->controlled_hydrolysis check_ph Check pH of Aqueous Layer controlled_hydrolysis->check_ph ph_neutral Is pH between 6 and 8? check_ph->ph_neutral continue_neutralization Continue Slow Addition of Weak Base ph_neutral->continue_neutralization No waste_collection Collect Neutralized Waste in a Labeled Hazardous Waste Container ph_neutral->waste_collection Yes continue_neutralization->controlled_hydrolysis final_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company waste_collection->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure the protection of themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(dichlorophosphino)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Bis(dichlorophosphino)methane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a highly reactive and corrosive compound that demands rigorous safety precautions. It is known to cause severe skin burns and eye damage and reacts violently with water.[1] The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory scenarios. Due to the lack of specific chemical resistance data for this compound, a conservative approach based on its reactivity with similar corrosive and water-reactive chemicals is recommended.

ScenarioRecommended PPE
Routine Handling (in a fume hood or glove box) Primary Gloves: Butyl or Neoprene rubber (double-gloving is recommended). Outer Garment: Flame-resistant lab coat. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: Air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.
Spill Response Primary Gloves: Butyl or Neoprene rubber (double-gloving). Outer Garment: Chemical-resistant apron over a flame-resistant lab coat. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: Supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).
Emergency Situation (e.g., large spill, fire) Full chemical-resistant suit Self-contained breathing apparatus (SCBA)

Operational Plans: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated chemical fume hood or a glove box with an inert atmosphere.[2][3] Never work alone when handling this compound.

Preparation and Handling:

  • Inspect PPE: Before starting any work, thoroughly inspect all PPE for signs of damage or degradation.

  • Inert Atmosphere: Ensure the fume hood or glove box is functioning correctly and provides an inert atmosphere (e.g., nitrogen or argon).[2]

  • Clear Workspace: Remove all unnecessary items from the work area to minimize potential contamination.

  • Weighing and Transfer: Conduct all weighing and transfers of the chemical within the designated controlled environment. Use appropriate tools (e.g., spatulas, syringes) that are compatible with the chemical.

  • Container Sealing: Keep containers of this compound tightly sealed when not in use.

Donning and Doffing PPE Workflow

PPE_Workflow PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Flame-Resistant Lab Coat Don1->Don2 Don3 3. Outer Gloves (Butyl/Neoprene) Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Don5 5. Respirator Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield and Goggles Doff1->Doff2 Doff3 3. Flame-Resistant Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: A workflow diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Unused Chemical: Any unused or unwanted this compound must be treated as hazardous waste. Do not attempt to neutralize it without specific protocols and safety measures in place.

  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solvents: Solvents used for cleaning or quenching should be collected in a separate, sealed, and labeled hazardous waste container.

Decontamination and Disposal Protocol:

  • Initial Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a dry, inert cloth or absorbent pad.

  • Quenching (for residual amounts): Small residual amounts of this compound on equipment can be cautiously quenched by slowly adding a dry, inert solvent such as toluene (B28343), followed by the slow addition of isopropanol. This should only be performed by trained personnel in a fume hood.

  • Container Rinsing: Empty containers of this compound should be triple-rinsed with an inert, dry solvent (e.g., toluene or hexane). The rinsate must be collected and disposed of as hazardous waste.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program. Ensure all containers are properly labeled with the chemical name and associated hazards.

Logical Flow for Waste Disposal

Waste_Disposal_Flow Waste Disposal Decision Tree Start Material Contaminated with this compound Solid Solid Waste (Gloves, Paper, etc.) Start->Solid Liquid Liquid Waste (Unused Chemical, Rinsate) Start->Liquid Container Empty Chemical Container Start->Container CollectSolid Collect in a sealed, labeled hazardous waste bag/container Solid->CollectSolid CollectLiquid Collect in a sealed, labeled hazardous waste solvent bottle Liquid->CollectLiquid RinseContainer Triple-rinse with inert solvent Container->RinseContainer FinalDisposal Dispose of all collected waste through licensed hazardous waste program CollectSolid->FinalDisposal CollectLiquid->FinalDisposal CollectRinsate Collect rinsate as hazardous liquid waste RinseContainer->CollectRinsate DisposeContainer Dispose of rinsed container as solid waste RinseContainer->DisposeContainer CollectRinsate->FinalDisposal DisposeContainer->FinalDisposal

Caption: A decision tree outlining the proper segregation and disposal pathway for different types of waste contaminated with this compound.

By strictly following these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dichlorophosphino)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.